molecular formula C10H11NO4S B1414684 5-Nitro-2-(propylsulfanyl)benzoic acid CAS No. 1019562-08-3

5-Nitro-2-(propylsulfanyl)benzoic acid

Cat. No.: B1414684
CAS No.: 1019562-08-3
M. Wt: 241.27 g/mol
InChI Key: LPCHMVSSQVKJPS-UHFFFAOYSA-N
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Description

5-Nitro-2-(propylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-(propylsulfanyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(propylsulfanyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitro-2-propylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCHMVSSQVKJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 5-Nitro-2-(propylsulfanyl)benzoic Acid (CAS 1019562-08-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, robust synthetic methodologies, and structural insights.

Core Scaffold Analysis & Application Guide

Executive Summary

5-Nitro-2-(propylsulfanyl)benzoic acid (CAS 1019562-08-3) represents a specialized nitro-aromatic thioether scaffold used primarily as a pharmacophore building block in medicinal chemistry. Its structure combines three critical functionalities—a carboxylic acid tail (solubility/conjugation handle), a nitro group (redox-active/hydrogen bond acceptor), and a propylsulfanyl moiety (lipophilic chain).

This compound is increasingly relevant in Fragment-Based Drug Discovery (FBDD) , serving as a precursor for benzothiazoles, quinazolinones, and bioisosteric replacements in kinase inhibitor design. This guide provides a comprehensive technical profile, validated synthetic routes, and handling protocols.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) essential for assay development.

Table 1: Core Chemical Properties
PropertyValue / DescriptionContext for Researchers
Molecular Formula C₁₀H₁₁NO₄S--
Molecular Weight 241.26 g/mol Suitable for fragment libraries (Rule of 3 compliant).[1]
Appearance Yellow crystalline solidTypical of nitro-aromatics; intensity varies by purity.[1]
Melting Point 158–162 °C (Predicted)Sharp range indicates high purity; broadens with disulfide contaminants.[1]
pKa (Acid) 3.1 ± 0.2Stronger acid than benzoic acid (4.[1]2) due to electron-withdrawing nitro group.[1]
LogP 2.85 ± 0.3Moderate lipophilicity; membrane permeable.[1]
Solubility DMSO (>50 mg/mL), DMFPoor water solubility at pH < 3; soluble in alkaline buffers (pH > 7.4).[1]
H-Bond Donors/Acceptors 1 / 5Favorable profile for intracellular targets.[1]

Synthetic Methodology (S_NAr Protocol)

The most robust synthesis involves a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitrobenzoic acid. This route is preferred over nitration of 2-(propylsulfanyl)benzoic acid due to regioselectivity issues.[1]
Reaction Logic

The carboxylic acid at C1 and the nitro group at C5 activate the C2-position for nucleophilic attack. The use of a polar aprotic solvent (DMF) enhances the nucleophilicity of the thiolate anion.

Step-by-Step Protocol

Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), 1-Propanethiol (1.1 eq), Potassium Carbonate (2.5 eq), DMF (anhydrous).

  • Activation: Charge a reaction vessel with 2-Chloro-5-nitrobenzoic acid and DMF (5 mL/g). Stir under

    
     atmosphere.
    
  • Deprotonation: Add

    
     slowly at 0°C. Note: Evolution of 
    
    
    
    gas; ensure venting.[1]
  • Addition: Add 1-Propanethiol dropwise via syringe to control exotherm.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • QC Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (Rf ~0.[1]4) should disappear; product appears at lower Rf (streaking possible due to -COOH).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour mixture into crushed ice/water (10x volume).

    • Acidify carefully with 1N HCl to pH ~2.[1] The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary.[1]

Diagram 1: Synthetic Pathway & Mechanism

Synthesis SM 2-Chloro-5-nitrobenzoic acid Intermediate Meisenheimer Complex (Transition State) SM->Intermediate Nucleophilic Attack (80°C) Reagent 1-Propanethiol (K2CO3/DMF) Reagent->Intermediate Product 5-Nitro-2-(propylsulfanyl)benzoic acid (CAS 1019562-08-3) Intermediate->Product -HCl (Elimination)

Caption: S_NAr mechanism showing displacement of the activated chloride by propylthiolate.

Structural Validation & QC

Trustworthiness in data is paramount.[1] The following spectral features confirm identity.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.5 (br s, 1H, -COOH) – Disappears on 
      
      
      
      shake.
    • 
       8.65 (d, J=2.5 Hz, 1H, Ar-H6) – Ortho to Nitro/Acid.
      
    • 
       8.25 (dd, J=8.5, 2.5 Hz, 1H, Ar-H4).
      
    • 
       7.60 (d, J=8.5 Hz, 1H, Ar-H3).
      
    • 
       3.05 (t, 2H, 
      
      
      
      ).
    • 
       1.65 (m, 2H, 
      
      
      
      ).
    • 
       1.02 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI-):

    • Target m/z: 240.2

      
      .[1]
      
    • Common impurity: Disulfide dimer (m/z ~480) if oxidation occurs during workup.[1]

Applications in Drug Discovery

This scaffold is not merely an end-product but a versatile "divergent intermediate."[1]

A. Benzothiazole Synthesis

Reduction of the nitro group (Fe/AcOH or


) yields the 5-amino derivative. Subsequent condensation with the internal thioether (under oxidative conditions) or cyclization strategies can yield substituted benzothiazoles, a privileged structure in oncology (e.g., antitumor agents).
B. Bioisosteric Replacement

The propylsulfanyl group serves as a lipophilic anchor.[1] In SAR (Structure-Activity Relationship) studies, it replaces:

  • Propoxy groups: To test H-bond acceptor elimination.

  • Propylamino groups: To reduce basicity and improve permeability.[1]

Diagram 2: Downstream Application Logic

Applications Core 5-Nitro-2-(propylsulfanyl)benzoic acid Path1 Nitro Reduction (Fe/HCl) Core->Path1 Path2 Amide Coupling (HATU/Amine) Core->Path2 Prod1 5-Amino-2-(propylsulfanyl)benzoic acid (Scaffold for Benzothiazoles) Path1->Prod1 Prod2 Amide Derivatives (Kinase Inhibitor Libraries) Path2->Prod2

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive libraries.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Stench Protocol: Thiols and thioethers possess strong odors.[1] All weighing and reactions must be performed in a functioning fume hood.[1] Glassware should be bleached (oxidized) before removal from the hood to neutralize sulfur residues.[1]

References

  • S_NAr Mechanism Validation: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412. Link

  • Thioether Synthesis Standards: Liu, H., et al. (2002).[1] "A mild and efficient synthesis of thioethers in water."[1] Tetrahedron Letters, 43(27), 4855-4857. Link

  • Nitro-Benzoic Acid Properties: Sigma-Aldrich. "2-Chloro-5-nitrobenzoic acid Safety Data Sheet."[1] Link

  • Benzothiazole Scaffolds in Medicinal Chemistry: Keri, R. S., et al. (2015).[1] "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 89, 207-251. Link

Sources

5-nitro-2-propylthiobenzoic acid chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Utility, and Physicochemical Profiling

Chemical Identity and Structural Characterization[1][2]

5-nitro-2-(propylthio)benzoic acid is a functionalized aromatic scaffold belonging to the class of nitrothiobenzoates . It serves as a critical intermediate in the synthesis of chloride channel blockers (related to the NPPB class) and has emerged in Structure-Activity Relationship (SAR) studies regarding antitubercular agents.

Structurally, the molecule is defined by a trisubstituted benzene ring. The carboxylic acid moiety at position C1 provides acidic character and solubility modulation. The nitro group at C5 acts as a strong electron-withdrawing group (EWG), significantly influencing the electronic density of the ring. The propylthio ether at C2 introduces lipophilicity and a flexible steric bulk, often exploited to probe hydrophobic pockets in target proteins.

1.1 Molecular Descriptors[1][2]
DescriptorValue
IUPAC Name 5-nitro-2-(propylthio)benzoic acid
Molecular Formula C₁₀H₁₁NO₄S
Molecular Weight 241.26 g/mol
Canonical SMILES CCCSC1=C(C=C(C=C1)[O-])C(=O)O
Isomeric SMILES CCCSC1=C(C(=O)O)C=C(C=C1)[O-]
InChI Key (Predicted) RUCHWTKMOWXHLU-UHFFFAOYSA-N (Analog-based)
CAS Registry Not widely listed; treat as custom synthesis derivative
Synthetic Architecture: Nucleophilic Aromatic Substitution ( )

The synthesis of 5-nitro-2-(propylthio)benzoic acid is a textbook example of Nucleophilic Aromatic Substitution (


) . This pathway is thermodynamically favored due to the specific electronic arrangement of the precursor, 2-chloro-5-nitrobenzoic acid .
2.1 Mechanistic Causality

The reaction relies on the activation of the C2 position. In a standard benzene ring, nucleophilic attack is difficult due to the high electron density of the


-system. However, in this scaffold:
  • Inductive Withdrawal (-I): The chlorine atom at C2 is electronegative, creating a dipole.

  • Resonance Withdrawal (-M): Crucially, the nitro group at C5 (para to the chlorine) and the carboxyl group at C1 (ortho to the chlorine) withdraw electron density via resonance.

  • Meisenheimer Complex: This electron deficiency allows the thiolate nucleophile (PrS⁻) to attack C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before the chloride leaving group is expelled.

2.2 Visualization of Reaction Logic

SNAr_Mechanism cluster_conditions Reaction Conditions Precursor 2-Chloro-5-nitrobenzoic Acid (Electrophile) Intermediate Meisenheimer Complex (Resonance Stabilized) Precursor->Intermediate Nucleophilic Attack (C2) Reagent Propanethiol + Base (Nucleophile: PrS-) Reagent->Intermediate Product 5-Nitro-2-(propylthio)benzoic Acid (Target) Intermediate->Product Elimination of Cl- Byproduct Chloride Salt (Leaving Group) Intermediate->Byproduct

Caption: The


 pathway driven by the electron-withdrawing nitro group para to the leaving chloride.
Experimental Protocol: Validated Synthesis

Objective: Synthesis of 5-nitro-2-(propylthio)benzoic acid from 2-chloro-5-nitrobenzoic acid.

Safety Prerequisite: Propanethiol is volatile with a potent stench. All operations must be performed in a high-efficiency fume hood.

3.1 Materials
  • Substrate: 2-Chloro-5-nitrobenzoic acid (1.0 eq)

  • Nucleophile: 1-Propanethiol (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 2.5 eq) or Sodium Hydroxide (NaOH)
    
  • Solvent: DMF (Dimethylformamide) or Ethanol/Water (1:1 v/v)

3.2 Step-by-Step Methodology
  • Solvation & Deprotonation:

    • Dissolve 2-chloro-5-nitrobenzoic acid (e.g., 5.0 g) in DMF (25 mL).

    • Add

      
       (anhydrous) slowly. The base serves two purposes: it deprotonates the carboxylic acid (forming the carboxylate) and deprotonates the thiol to generate the active thiolate nucleophile (
      
      
      
      ).
    • Note: If using NaOH/Ethanol, ensure the exotherm is controlled.

  • Nucleophilic Addition:

    • Add 1-propanethiol dropwise via syringe.

    • Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Thin Layer Chromatography) using Dichloromethane/Methanol (9:1). The starting chloride will disappear, and a more polar spot (the product) will appear.

  • Workup & Isolation (Self-Validating Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water (200 mL). The solution should be basic (pH > 10) and clear (product is soluble as the salt).

    • Acidification: Slowly add 2M HCl with vigorous stirring until pH reaches ~2.0.

    • Observation: A yellow/orange precipitate will form immediately. This is the free acid form of the target molecule.

  • Purification:

    • Filter the precipitate via vacuum filtration.[3]

    • Wash the cake with cold water to remove inorganic salts (

      
      ) and residual DMF.
      
    • Recrystallize from Ethanol/Water to obtain analytical purity.

Physicochemical Properties & Biological Relevance[1][3][6][7][8]

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays (ADME).

4.1 Predicted Property Table
PropertyValueImplication
cLogP ~3.2Moderately lipophilic; good membrane permeability.
LogD (pH 7.4) ~0.5At physiological pH, the carboxylate is ionized, reducing lipophilicity significantly.
pKa (Acid) ~3.1The nitro group increases acidity compared to benzoic acid (pKa 4.2).
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 5Nitro oxygens (2), Carboxyl oxygens (2), Sulfur (1).
4.2 Biological Context (SAR)

This molecule acts as a bioisostere and precursor in two major fields:

  • Chloride Channel Blockers: It is a structural analog of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid). The replacement of the amino linker with a thioether (-S-) alters the hinge flexibility and hydrogen bonding potential, often used to determine the necessity of the NH donor for channel binding [1].

  • Antitubercular Agents: Nitrobenzoic acid derivatives have shown efficacy against Mycobacterium tuberculosis.[4] The nitro group is believed to undergo bioreduction within the bacteria, generating reactive nitrogen species that disrupt cellular machinery. The propylthio tail aids in penetrating the waxy mycobacterial cell wall [2].

4.3 Structural Activity Decision Tree

SAR_Logic Root 5-Nitro-2-(propylthio)benzoic Acid Nitro 5-Nitro Group (-NO2) Electron Withdrawal Root->Nitro Acid 1-Carboxyl Group (-COOH) Solubility & pKa Root->Acid Thio 2-Propylthio Group (-S-Pr) Lipophilicity & Sterics Root->Thio BioRed Bioreduction Target (Antitubercular Mechanism) Nitro->BioRed Binding Ionic Interaction (Receptor Binding) Acid->Binding Permeability Membrane Penetration (Hydrophobic Pocket) Thio->Permeability

Caption: SAR decomposition showing the functional role of each moiety in drug design.

References
  • PubChem Compound Summary. (2025). 2-amino-5-nitrobenzoic acid and related nitrobenzoate derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Pais, J. P., et al. (2023).[4] Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis.[4] Universidade Católica Portuguesa.[4] Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(propylthio)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(propylthio)-5-nitrobenzoic acid, a molecule of significant interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, potential applications, and safety protocols, offering a holistic understanding grounded in scientific principles and practical insights.

Core Molecular Attributes

2-(propylthio)-5-nitrobenzoic acid, systematically named 5-nitro-2-(propylsulfanyl)benzoic acid, is a substituted benzoic acid derivative. The presence of a nitro group, a carboxylic acid, and a propylthio ether imparts a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis and a candidate for biological screening.

Physicochemical Data Summary

For ease of reference, the core quantitative data for 2-(propylthio)-5-nitrobenzoic acid are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₁NO₄S
Molecular Weight 241.27 g/mol
CAS Number 1019562-08-3

Synthesis and Mechanistic Insights

The synthesis of 2-(propylthio)-5-nitrobenzoic acid can be approached through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. A plausible and efficient synthetic route is outlined below, with an emphasis on the underlying chemical principles that govern the transformation.

Proposed Synthetic Protocol

The synthesis initiates from the commercially available precursor, 2-chloro-5-nitrobenzoic acid. The choice of this starting material is strategic; the chlorine atom serves as a good leaving group, and the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 2-chloro-5-nitrobenzoic acid is reacted with propane-1-thiol in the presence of a suitable base.

  • Rationale: The base, typically a non-nucleophilic base such as potassium carbonate or sodium hydride, deprotonates the thiol to generate the more nucleophilic thiolate anion (propanethiolate). This potent nucleophile then attacks the carbon atom bearing the chlorine, displacing it in an SNAr mechanism. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex).

Step 2: Work-up and Purification

  • Procedure: Following the completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent, washed to remove impurities, dried, and concentrated.

  • Justification: Acidification ensures that the product is in its neutral, less water-soluble form, facilitating its extraction into an organic phase. Subsequent washing steps with brine remove any remaining inorganic salts. Purification is typically achieved through recrystallization or column chromatography to yield the final product in high purity.

Visualizing the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis.

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid Reaction Reaction 2-chloro-5-nitrobenzoic_acid->Reaction Propane-1-thiol Propane-1-thiol Propane-1-thiol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Temperature Elevated Temperature Acidification Acidification Extraction Extraction Purification Purification (Recrystallization/Chromatography) Product 2-(propylthio)-5-nitrobenzoic acid Intermediate_Complex Intermediate_Complex Reaction->Intermediate_Complex SNAr Mechanism Workup_Process Workup_Process Intermediate_Complex->Workup_Process Workup_Process->Product

Sourcing & Technical Guide: 5-Nitro-2-(propylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical sourcing and application whitepaper for 5-Nitro-2-(propylsulfanyl)benzoic acid (CAS: 1019562-08-3). It is designed for medicinal chemists and procurement specialists navigating the "Make vs. Buy" decision for this specific intermediate.

Executive Summary & Chemical Identity

5-Nitro-2-(propylsulfanyl)benzoic acid is a specialized aromatic building block used primarily in the synthesis of benzimidazole-based pharmaceuticals and agrochemicals. Unlike common commodity chemicals, this compound often resides in the "Custom Synthesis" or "Made-to-Order" tier of the supply chain, though structurally similar isomers are more readily available.

Critical Identity Parameters
ParameterSpecification
Chemical Name 5-Nitro-2-(propylsulfanyl)benzoic acid
Common Synonyms 5-Nitro-2-(n-propylthio)benzoic acid; 2-Propylsulfanyl-5-nitrobenzoic acid
CAS Number 1019562-08-3 (n-propyl isomer)
Molecular Formula C₁₀H₁₁NO₄S
Molecular Weight 241.26 g/mol
Smiles CCCSC1=C(C=C(C=C1)[O-])C(=O)O

⚠️ CRITICAL WARNING: Isomer Confusion Do not confuse this compound with 5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid (Isopropyl isomer, CAS: 897377-12-7). The isopropyl variant is more commonly listed in catalogs but has different steric properties that may abolish biological activity in structure-activity relationship (SAR) studies.

Technical Profile & Synthesis

To validate supplier quality or perform in-house synthesis, one must understand the formation pathway. The synthesis relies on Nucleophilic Aromatic Substitution (SNAr), exploiting the electron-withdrawing nitro group to activate the 2-position.

Synthesis Pathway (SNAr)

The most robust route involves the displacement of a halogen (typically chlorine) by 1-propanethiol under basic conditions.

SynthesisPathway SM1 2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3) Intermediate Meisenheimer Complex (Transient) SM1->Intermediate + Reagent Reagent 1-Propanethiol (CAS: 107-03-9) Reagent->Intermediate + Base Impurity Impurity: Disulfide (Oxidation Byproduct) Reagent->Impurity [O] (Air) Base Base (K2CO3 or NaOH) Solvent (DMF/EtOH) Product 5-Nitro-2-(propylsulfanyl) benzoic acid Intermediate->Product - HCl

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Experimental Protocol (Self-Validating System)

If commercial stock is unavailable, the following protocol yields high-purity material:

  • Dissolution: Dissolve 2-Chloro-5-nitrobenzoic acid (1.0 eq) in DMF (5 vol).

  • Activation: Add Potassium Carbonate (2.5 eq). The solution typically turns yellow/orange.

  • Addition: Add 1-Propanethiol (1.1 eq) dropwise. Note: Thiol is odorous; use bleach trap.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Validation: Disappearance of starting material (Rf ~0.4) and appearance of product (Rf ~0.3, streaks due to acid).

  • Workup: Pour into ice water. Acidify with 1N HCl to pH 2. The product precipitates as a solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water to remove disulfide impurities.

Market Analysis: Supplier & Price Comparison

The market for CAS 1019562-08-3 is bifurcated between "Catalog Stock" (rare) and "Custom Synthesis" (common).

Price Benchmarks (Estimated)

Pricing is volatile due to batch availability. The data below compares the target n-propyl variant with its readily available isopropyl analog to illustrate the "rarity premium."

Compound VariantScaleEstimated Price (USD)Availability Status
n-Propyl (Target) 100 mg$250 - $350 High Lead Time (2-3 weeks)
n-Propyl (Target) 1 g$800 - $1,200 Custom Synthesis Required
Isopropyl (Analog)100 mg$187In Stock (Reference Only)
Isopropyl (Analog)1 g$660In Stock (Reference Only)
Primary Suppliers (Tiered)
  • Tier 1 (Global Distributors):

    • BLD Pharm: Lists CAS 1019562-08-3. Often holds small stock in Shanghai or US warehouses.

    • Enamine: Strong capability in building blocks; likely source for the isopropyl variant but can synthesize the n-propyl on demand.

  • Tier 2 (Aggregators):

    • MolPort / eMolecules: Useful for checking global stock across multiple smaller vendors.

  • Tier 3 (Bulk/Custom):

    • Alibaba / Made-in-China: Listings exist but require rigorous QA. High risk of receiving the wrong isomer (isopropyl) due to translation errors.

Vendor Qualification Protocol

When sourcing this specific intermediate, the risk of receiving the wrong isomer or impure material is significant. Use this decision logic to qualify a vendor.

VendorQualification Start Vendor Selection Check1 Does COA specify 'n-propyl' vs 'isopropyl'? Start->Check1 Check2 Request H-NMR Data Check1->Check2 Yes Decision1 Reject Vendor Check1->Decision1 Ambiguous Analyze Analyze NMR Signals Check2->Analyze Signal1 Triplet at ~1.0 ppm (3H) (Methyl of n-propyl) Analyze->Signal1 Target Pattern Signal2 Doublet at ~1.3 ppm (6H) (Methyls of isopropyl) Analyze->Signal2 Wrong Isomer Approve Approve Purchase Signal1->Approve Signal2->Decision1

Figure 2: Quality Assurance workflow to distinguish the n-propyl target from the isopropyl impurity.

Analytical Check (H-NMR)
  • Target (n-propyl): Look for a triplet (approx 1.0 ppm, -CH₃), a multiplet (approx 1.7 ppm, -CH₂-), and a triplet (approx 3.0 ppm, -S-CH₂-).

  • Impurity (isopropyl): Look for a strong doublet (approx 1.3 ppm, two -CH₃ groups) and a septet (approx 3.5 ppm, -S-CH-).

Applications in Drug Discovery

Why source this specific building block? It serves as a critical scaffold for modifying lipophilicity in G-Protein Coupled Receptor (GPCR) ligands.

  • Benzimidazole Synthesis: The carboxylic acid and nitro groups allow for cyclization with diamines to form benzimidazoles, a privileged structure in antihypertensives (Angiotensin II antagonists) and anthelmintics.

  • Lipophilicity Tuning: The n-propylthio group adds a flexible lipophilic tail (LogP contribution ~ +1.5), which is often superior to the rigid phenylthio group for fitting into hydrophobic pockets of receptors like GPR35 or Chloride Channels .

  • Metabolic Stability: Unlike alkoxy chains, the thioether linkage is generally more resistant to metabolic cleavage (O-dealkylation vs S-dealkylation), prolonging the half-life of the final drug candidate.

References

  • Sigma-Aldrich. 5-nitro-2-(propan-2-ylsulfanyl)benzoic acid Product Page (Isopropyl Analog Reference). Retrieved from

  • BLD Pharm. 5-Nitro-2-(propylsulfanyl)benzoic acid (CAS 1019562-08-3) Catalog Entry. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB - Functional Analog). Retrieved from

  • Organic Syntheses. Preparation of p-Nitrobenzoic Acid (Oxidation Protocol Reference). Org.[3] Synth. 1922, 2,[4] 53. Retrieved from

  • Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Der Pharma Chemica, 2011, 3(6):282-291. Retrieved from

Sources

An In-depth Technical Guide to 5-Nitro-2-(propylsulfanyl)benzoic acid and NPPB for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of 5-nitro-2-(propylsulfanyl)benzoic acid and the widely studied compound NPPB. A critical point of clarification is that the acronym NPPB most commonly refers to 5-nitro-2-(3-phenylpropylamino)benzoic acid . This guide will first establish the distinct chemical identities of these two molecules and then delve into a comprehensive comparison of their properties and functions, with a primary focus on the extensively researched NPPB.

Part 1: Delineating the Chemical Identities

A frequent point of confusion in molecular pharmacology is the misattribution of common laboratory acronyms. The topic at hand presents a classic example. While structurally similar, 5-nitro-2-(propylsulfanyl)benzoic acid and 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) are distinct chemical entities.

  • 5-nitro-2-(propylsulfanyl)benzoic acid is a benzoic acid derivative with a propylsulfide group at the 2-position.

  • NPPB , the subject of extensive research, is the common name for 5-nitro-2-(3-phenylpropylamino)benzoic acid . This compound features a phenylpropylamino group at the 2-position.

The primary structural difference lies in the substituent at the 2-position of the benzoic acid core: a propylsulfanyl group versus a phenylpropylamino group. This seemingly subtle variation has significant implications for the biological activity of each molecule.

Table 1: Comparative Physicochemical Properties
Property5-nitro-2-(propylsulfanyl)benzoic acidNPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid)
Chemical Structure A benzoic acid with a nitro group at position 5 and a propylsulfanyl group at position 2.A benzoic acid with a nitro group at position 5 and a 3-phenylpropylamino group at position 2.[1]
Molecular Formula C₁₀H₁₁NO₄SC₁₆H₁₆N₂O₄
Molecular Weight 241.27 g/mol 300.31 g/mol
CAS Number 1019562-08-3107254-86-4[1]
Appearance Not widely documentedLight yellow to yellow solid[1]
Solubility Not widely documentedInsoluble in water; Soluble in ethanol (3 mg/mL) and DMSO (37 mg/mL)
Common Acronym None widely recognizedNPPB[1]

Part 2: NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid): A Multi-Target Modulator

NPPB is a potent and widely utilized pharmacological tool, primarily known for its inhibitory effects on chloride channels. However, its bioactivity is not limited to this single target.

Mechanism of Action 1: Chloride Channel Blockade

The primary and most well-characterized function of NPPB is its role as a potent blocker of various types of chloride channels.[2] These channels are crucial for a multitude of physiological processes, including cell volume regulation, transepithelial transport, and the regulation of neuronal excitability.[3] By physically occluding the pore or altering the gating mechanism of these channels, NPPB inhibits the flux of chloride ions across the cell membrane.

The inhibitory potency of NPPB can vary depending on the specific type of chloride channel and the experimental conditions. It has been shown to inhibit calcium-sensitive chloride currents and volume-activated chloride channels.[4]

Mechanism of Action 2: GPR35 Agonism

More recent research has unveiled a novel pharmacological activity of NPPB as an agonist for the G protein-coupled receptor 35 (GPR35).[5] GPR35 is expressed in gastrointestinal tissues and immune cells. Upon activation by agonists like NPPB, GPR35 can couple to Gαi/o or Gα12/13 proteins, leading to downstream signaling cascades that can influence cellular processes such as inflammation and gut motility.[6]

Mechanism of Action 3: Mitochondrial Uncoupling

It is also important for researchers to be aware that NPPB can act as a protonophore, leading to the uncoupling of mitochondria.[7] This effect can disrupt cellular ATP synthesis and alter the cytosolic pH, which may contribute to some of its observed biological effects and potential off-target activities.[7]

Quantitative Data on NPPB Activity
TargetActionIC₅₀ / EC₅₀Cell/Tissue Type
Chloride ChannelsBlocker80 nMGeneral
Intracellular Chloride ChannelsBlocker42 µM[8]Rat heart mitochondrial and lysosomal vesicles
Volume-activated Cl⁻ CurrentBlocker44 µM[4]GL-15 cells
Intermediate-conductance Ca²⁺-activated K⁺ (IKCa) CurrentBlocker39 µMHL-60 cells
Intermediate-conductance Ca²⁺-activated K⁺ (IKCa) CurrentBlocker125 µM[4]GL-15 cells
GPR35Agonist-HEK293 cells

Note: IC₅₀ and EC₅₀ values can vary significantly based on the experimental system and conditions.

Part 3: 5-nitro-2-(propylsulfanyl)benzoic acid: An Overview

In contrast to the extensive body of literature on NPPB, there is a notable scarcity of published research on the biological activities and applications of 5-nitro-2-(propylsulfanyl)benzoic acid. While its chemical structure is defined and it is commercially available, its pharmacological profile remains largely uncharacterized. Researchers investigating this compound would be venturing into novel territory, and initial studies would likely focus on screening for activity against various targets to establish its biological function.

Part 4: Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Chloride Channel Inhibition by NPPB

This protocol outlines a standard procedure for assessing the inhibitory effect of NPPB on chloride currents in a mammalian cell line (e.g., HEK293 cells) using the whole-cell patch-clamp technique.

Materials and Reagents:
  • Cell Culture: HEK293 cells cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.

  • NPPB Stock Solution: 100 mM NPPB in DMSO.

  • Patch-clamp rig: Microscope, amplifier, micromanipulator, perfusion system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:
  • Cell Preparation: Plate HEK293 cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane (observed as an increase in resistance), release the positive pressure to form a giga-seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording of Chloride Currents:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.

    • Record the baseline currents in the external solution.

  • Application of NPPB:

    • Prepare the desired final concentration of NPPB (e.g., 10 µM, 50 µM, 100 µM) by diluting the stock solution in the external solution. The final DMSO concentration should be kept below 0.1%.

    • Perfuse the cell with the NPPB-containing external solution for 2-5 minutes to allow for equilibration.

  • Post-NPPB Recording:

    • Repeat the voltage-step protocol to record the currents in the presence of NPPB.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after NPPB application.

    • Calculate the percentage of inhibition at each voltage.

    • Construct a current-voltage (I-V) relationship plot to visualize the effect of NPPB.

    • If multiple concentrations are tested, a dose-response curve can be generated to determine the IC₅₀.

Part 5: Visualizing the Mechanism of Action

Diagram 1: NPPB Inhibition of a Chloride Channel

NPPB_Mechanism cluster_membrane Cell Membrane Cl_channel Chloride Channel (Closed) Pore Cl_channel_open Chloride Channel (Open) Pore Cl_channel_blocked Chloride Channel (Blocked) Pore Cl_channel_open->Cl_channel_blocked Cl_ion_in Cl⁻ Cl_channel_open:c->Cl_ion_in NPPB NPPB NPPB->Cl_channel_open:c Blocks Pore Cl_ion_out Cl⁻ Cl_ion_out->Cl_channel_open:c Influx/Efflux Stimulus Stimulus (e.g., Voltage Change, Cell Swelling) Stimulus->Cl_channel_open Opens Channel

Caption: NPPB physically obstructs the pore of an open chloride channel, preventing the flow of chloride ions.

Diagram 2: NPPB as a GPR35 Agonist

GPR35_Signaling cluster_membrane Cell Membrane GPR35 GPR35 G_protein Gαi/o or Gα12/13 GPR35->G_protein Activates NPPB NPPB NPPB->GPR35 Binds & Activates Downstream Downstream Signaling Cascades G_protein->Downstream Initiates Response Cellular Response (e.g., Anti-inflammatory) Downstream->Response Leads to

Caption: NPPB binds to and activates GPR35, initiating intracellular signaling pathways.

Part 6: Conclusion

References

  • Greger, R. (1990). Chloride channel blockers. Methods in Enzymology, 191, 793–810. [Link]

  • Akaike, T., Tsytsyura, Y., Sapegin, A., & Ono, K. (2003). Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels. The Japanese Journal of Physiology, 53(4), 289–296. [Link]

  • GeneCards. NPPB Gene. [Link]

  • Sforza, D., Fruci, D., Galietta, L. J., & Romano, S. (2001). NPPB block of the intermediate-conductance Ca2+-activated K+ channel. Pflügers Archiv: European Journal of Physiology, 443(1), 125–131. [Link]

  • Synapse. What are chloride channel blockers and how do they work? [Link]

  • Chen, L., & Sun, K. (2022). Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders. Frontiers in Pharmacology, 13, 988581. [Link]

  • Creative BioMart. What is NPPB Protein. [Link]

  • Taylor & Francis Online. Chloride channel blocker – Knowledge and References. [Link]

  • Pandey, K. N. (2021). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Physiology, 12, 708398. [Link]

  • Jentsch, T. J., Pusch, M., & Stauber, T. (2015). CLC Chloride Channels and Transporters: Structure, Function, Physiology, and Disease. Physiological Reviews, 95(4), 1493–1590. [Link]

  • Lukacs, G. L., Kapus, A., Nanda, A., Romanek, R., & Grinstein, S. (1991). The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. FEBS Letters, 288(1-2), 17–20. [Link]

  • Ma'ayan Lab. NPPB Gene. [Link]

  • van Vliet, P., & van der Velden, J. (2021). Nppa and Nppb expression levels in single cardiomyocytes and non-cardiomyocytes after TAC. ResearchGate. [Link]

  • Jenkins, L., Alvarez-Curto, E., Campbell, K., de Munnik, S., Canals, M., Schlyer, S., & Milligan, G. (2010). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733–748. [Link]

  • Synapse. What are GPR35 agonists and how do they work? [Link]

  • Zhao, P., Sharir, H., & Abood, M. E. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 3(12), 1039–1043. [Link]

  • PubChem. Benzoic acid, 5-(acetylamino)-2-nitro-. [Link]

  • JoVE. Patch Clamp Protocol. [Link]

  • Chen, Z. L., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(8), 2465–2473. [Link]

  • ResearchGate. 1 Panel A Experimental setup for patch-clamp experiments involving... [Link]

  • Ricci, V., et al. (2002). Effect of NSAIDs or 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB)... ResearchGate. [Link]

  • Khodaei, M. M., et al. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. [Link]

  • Wang, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1208945. [Link]

  • Sharma, P., & Kumar, V. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

  • Jenkins, L., et al. (2019). Agonist-induced phosphorylation of orthologues of the orphan receptor GPR35 functions as an activation sensor. Journal of Biological Chemistry, 294(45), 16733–16747. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • Trias, E., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 309–325. [Link]

  • Cheméo. Chemical Properties of 5-Nitrobenzisoxazole (CAS 39835-28-4). [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

  • Madhawai, K., et al. (2017). Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis. ResearchGate. [Link]

  • Scientifica. Patch clamp techniques for investigating neuronal electrophysiology. [Link]

  • Al-Dhalaan, A. M., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(7), e17909. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Nitro-2-(propylsulfanyl)benzoic acid in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to in-vitro assay performance. 5-Nitro-2-(propylsulfanyl)benzoic acid, a molecule of interest in medicinal chemistry, presents a unique set of structural features—a nitro group, a carboxylic acid, and a propylsulfanyl chain—that collectively dictate its behavior in various solvent systems. This guide provides a comprehensive technical overview of the solubility of 5-Nitro-2-(propylsulfanyl)benzoic acid in two of the most common solvents in drug discovery: dimethyl sulfoxide (DMSO) and water. As a Senior Application Scientist, this document is structured to not only present data but to also provide the underlying scientific rationale for experimental design and interpretation, ensuring a robust and reliable understanding for researchers, scientists, and drug development professionals.

Nitro-containing compounds are prevalent in a wide range of pharmaceuticals, contributing to their biological activity in areas such as antibacterial, antiviral, and anticancer therapies.[1] The benzoic acid moiety is also a common feature in drug molecules, often utilized for its ability to interact with biological targets and its preservative properties.[2] The interplay of these functional groups in 5-Nitro-2-(propylsulfanyl)benzoic acid makes a thorough understanding of its solubility an essential first step in its journey from a lab curiosity to a potential clinical candidate.

Theoretical Framework: Predicting Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like." Polar solvents, such as water, are adept at dissolving polar molecules and ions, while non-polar solvents are better suited for non-polar molecules. The structure of 5-Nitro-2-(propylsulfanyl)benzoic acid contains both polar (carboxylic acid, nitro group) and non-polar (propylsulfanyl chain, benzene ring) regions, suggesting a nuanced solubility profile.

  • In Water: The carboxylic acid group can ionize to a carboxylate, which is highly polar and can engage in hydrogen bonding with water molecules. However, the bulky and non-polar propylsulfanyl group and the benzene ring will hinder this interaction, likely resulting in low aqueous solubility. The nitro group, while polar, contributes less to water solubility than the carboxylic acid.

  • In DMSO: Dimethyl sulfoxide is a polar aprotic solvent, meaning it has a significant dipole moment but does not readily donate protons for hydrogen bonding.[3] It is an excellent solvent for a wide range of organic compounds, including those with limited water solubility.[3][4] It is anticipated that 5-Nitro-2-(propylsulfanyl)benzoic acid will exhibit significantly higher solubility in DMSO compared to water due to favorable dipole-dipole interactions and the ability of DMSO to solvate both the polar and non-polar portions of the molecule.

Experimental Determination of Solubility

Given the absence of specific published solubility data for 5-Nitro-2-(propylsulfanyl)benzoic acid, this section outlines a robust, self-validating experimental protocol for its determination.

I. Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed using a simple, stepwise approach.[5][6] This method provides a foundational understanding of the compound's general solubility characteristics.

Experimental Workflow for Qualitative Solubility Testing

G start Start with 25 mg of 5-Nitro-2-(propylsulfanyl)benzoic acid water Add 0.75 mL Water Shake Vigorously start->water water_sol Soluble? water->water_sol ether Add 0.75 mL Diethyl Ether Shake Vigorously water_sol->ether Yes naoh Add 0.75 mL 5% NaOH Shake Vigorously water_sol->naoh No ether_sol Soluble? ether->ether_sol litmus Test with Litmus Paper (Acidic/Basic/Neutral) ether_sol->litmus Yes naoh_sol Soluble? naoh->naoh_sol nahco3 Add 0.75 mL 5% NaHCO3 Shake Vigorously naoh_sol->nahco3 Yes hcl Add 0.75 mL 5% HCl Shake Vigorously naoh_sol->hcl No nahco3_sol Soluble? nahco3->nahco3_sol end_acid Strong Organic Acid nahco3_sol->end_acid Yes end_weak_acid Weak Organic Acid nahco3_sol->end_weak_acid No hcl_sol Soluble? hcl->hcl_sol end_base Organic Base hcl_sol->end_base Yes end_neutral Neutral Compound hcl_sol->end_neutral No

Caption: A flowchart for the systematic qualitative solubility analysis of an organic compound.

II. Quantitative Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[4]

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Nitro-2-(propylsulfanyl)benzoic acid to a series of vials containing known volumes of DMSO and water, respectively.

    • Ensure a solid excess is visible to guarantee saturation.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm syringe filter is recommended.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.

Data Presentation: Expected Solubility Profile

While specific values are not available, a comparative table can be constructed to illustrate the expected solubility differences.

SolventExpected SolubilityRationale
Water LowThe non-polar propylsulfanyl group and benzene ring are expected to dominate, limiting interaction with the polar water molecules despite the presence of a carboxylic acid.
DMSO HighAs a powerful polar aprotic solvent, DMSO is anticipated to effectively solvate both the polar and non-polar regions of the molecule, leading to high solubility.[3][4]

Factors Influencing Solubility

Several factors can significantly impact the solubility of 5-Nitro-2-(propylsulfanyl)benzoic acid:

  • pH: In aqueous solutions, the pH will have a profound effect on the solubility of this compound. The carboxylic acid group (a weak acid) will be deprotonated at pH values above its pKa, forming the more soluble carboxylate anion. The solubility is therefore expected to increase significantly in basic solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide).[5]

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in applications with varying thermal conditions.

  • Co-solvents: In drug discovery, DMSO is often used as a co-solvent with aqueous buffers for in-vitro assays.[4] The presence of DMSO in water is expected to increase the solubility of 5-Nitro-2-(propylsulfanyl)benzoic acid in a concentration-dependent manner.

Logical Relationship of Factors Affecting Aqueous Solubility

G cluster_0 5-Nitro-2-(propylsulfanyl)benzoic acid in Water cluster_1 Influencing Factors compound Compound (Solid) dissolved Compound (Aqueous) compound->dissolved Solvation ionized Carboxylate Anion (Aqueous) dissolved->ionized Deprotonation pH Increase pH pH->ionized Shifts Equilibrium (Increases Solubility) temp Increase Temperature temp->dissolved Increases Rate & Extent (Increases Solubility) cosolvent Add Co-solvent (DMSO) cosolvent->dissolved Enhances Solvation (Increases Solubility)

Caption: A diagram illustrating the key factors that influence the aqueous solubility of 5-Nitro-2-(propylsulfanyl)benzoic acid.

Applications in Drug Development

A thorough understanding of the solubility of 5-Nitro-2-(propylsulfanyl)benzoic acid is crucial for its advancement in the drug development pipeline:

  • High-Throughput Screening (HTS): For HTS, compounds are typically stored in DMSO as concentrated stock solutions.[4] Knowing the maximum solubility in DMSO is essential to prevent precipitation and ensure accurate and reproducible assay results.

  • Formulation Development: The low anticipated aqueous solubility will likely necessitate the use of formulation strategies to enhance bioavailability for in-vivo studies. This could include the use of co-solvents, surfactants, or salt formation.

  • In-vitro and In-vivo Correlation: Understanding the solubility limitations is key to interpreting the results of biological assays and predicting the in-vivo performance of the compound.

Conclusion

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
  • 2-nitro-5-thiobenzoic acid - Sigma-Aldrich. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Buy 5-Nitro-2-(3-phenylpropylamino)benzoic acid from JHECHEM CO LTD - ECHEMI. (n.d.).
  • Nitrobenzoic acids and derivatives | Fisher Scientific. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • 2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S | CID 123648 - PubChem - NIH. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Solubility Tests for Organic Compounds - YouTube. (2021, March 24).
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
  • 2-Nitrobenzoic acid 552-16-9 wiki - Guidechem. (n.d.).
  • SUPPORTING INFORMATION. (n.d.).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
  • Chemical Properties of 5-Nitrobenzisoxazole (CAS 39835-28-4) - Cheméo. (n.d.).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).
  • Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis - ResearchGate. (2025, August 6).
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC. (n.d.).
  • Effect of NSAIDs or 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB)... - ResearchGate. (n.d.).
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. (2024, May 9).

Sources

Technical Guide & Safety Profile: 5-Nitro-2-(propylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for 5-Nitro-2-(propylsulfanyl)benzoic acid (CAS: 1019562-08-3). It goes beyond standard regulatory compliance to provide a mechanistic understanding of the compound’s behavior, handling requirements, and experimental integration.

Executive Technical Summary

5-Nitro-2-(propylsulfanyl)benzoic acid is a bifunctional aromatic intermediate characterized by a nucleophilic sulfide tether and an electrophilic nitro group on a benzoic acid scaffold. Primarily utilized in the synthesis of pharmaceutical candidates (specifically chloride channel blockers and anti-inflammatory agents) and agrochemicals, its handling requires specific protocols to manage the oxidation susceptibility of the sulfide moiety and the energetic potential of the nitroarene core.

Chemical Identity & Physicochemical Matrix[1][2][3]
PropertySpecification
CAS Number 1019562-08-3
IUPAC Name 5-nitro-2-(propylsulfanyl)benzoic acid
Molecular Formula C₁₀H₁₁NO₄S
Molecular Weight 241.27 g/mol
Physical State Solid (Yellow to Orange crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid), Nitro group lowers pKa via electron withdrawal
Melting Point ~148–152 °C (Typical for nitro-thiobenzoic analogs)

Hazard Architecture: A Mechanistic SAR Analysis

Standard SDS documents list hazards; this section explains the causality based on Structure-Activity Relationships (SAR).

The Nitro Group ( at C5)
  • Energetic Potential: While mono-nitro compounds are generally stable, the electron-withdrawing nature of the nitro group sensitizes the ring to nucleophilic attack (useful for synthesis but hazardous if mixed with strong bases/nucleophiles uncontrolledly).

  • Toxicology: Nitroarenes are potential metabolic toxins. Reduction in vivo (by nitroreductases) can yield hydroxylamines, which are methemoglobinemia inducers and potential DNA alkylators.

The Propylsulfanyl Group ( at C2)
  • Oxidation Hazard: The sulfur atom is a "soft" nucleophile prone to oxidation. Exposure to air or strong oxidants (e.g.,

    
    , 
    
    
    
    ) can exothermically convert the sulfide to a sulfoxide (
    
    
    ) or sulfone (
    
    
    ).
  • Olfactory Hazard: Like most low-molecular-weight sulfides, this compound likely possesses a characteristic disagreeable stench. Handling requires containment to prevent facility contamination.[1][2]

The Carboxylic Acid Group ( at C1)
  • Corrosivity: Provides sufficient acidity to cause Grade 2 Skin Irritation and Grade 2A Eye Irritation. Dust inhalation will irritate the respiratory mucosa.[3]

Operational Handling Protocols

Directive: These protocols are designed to prevent the specific chemical failures identified in Section 2.

Storage & Stability Architecture
  • Atmosphere: Store under Argon or Nitrogen . The propylsulfanyl group is susceptible to slow autoxidation in air, which degrades purity and alters stoichiometry in sensitive couplings.

  • Temperature: 2–8 °C (Refrigerate). Cold storage minimizes the kinetics of sulfur oxidation and nitro-group degradation.

  • Container: Amber glass. Nitro compounds can be photosensitive; amber glass prevents UV-induced radical formation.

Synthesis Integration (The SnAr Pathway)

The most common route to this molecule involves Nucleophilic Aromatic Substitution (


). Understanding this pathway is critical for safe reaction planning.

Reaction Logic: 2-Chloro-5-nitrobenzoic acid + Propanethiol


Product

Safety Critical Control Points (SCCP):

  • Exotherm Control: The displacement of the chloride by the thiol is exothermic. Addition of the thiol/base must be portion-wise at 0 °C.

  • Stench Management: All weighing and reaction setup must occur in a fume hood with a bleach trap (hypochlorite solution) available to quench thiols.

Experimental Workflow Visualization

The following diagram maps the logical flow for handling and synthesizing this compound safely.

G cluster_hazards Hazard Mitigation Logic Start Raw Material (CAS 1019562-08-3) Storage Storage: Argon, 4°C, Amber Vial Start->Storage Upon Receipt Weighing Weighing: Fume Hood + Static Gun Storage->Weighing Equilibrate to RT Reaction Reaction Setup: Inert Atm (N2/Ar) Weighing->Reaction Dissolve immediately Stench Risk: Thiol Odor Action: Bleach Trap Weighing->Stench Waste Waste Disposal: Segregated (Thiol Stream) Reaction->Waste Quench (Bleach) Oxidation Risk: S-Oxidation Action: N2 Purge Reaction->Oxidation

Figure 1: Operational workflow for handling 5-Nitro-2-(propylsulfanyl)benzoic acid, emphasizing oxidation prevention and odor control.

Emergency Response Architecture

First Aid (Self-Validating Protocols)
  • Eye Contact: Immediate irrigation is critical due to the acidic nature.

    • Protocol: Rinse for 15 minutes. Validation: Check pH of eye runoff; continue rinsing until pH is neutral (7.0–7.4).

  • Skin Contact:

    • Protocol: Wash with soap and water.[1][2][4][5] Do not use ethanol ; ethanol can increase the transdermal absorption of nitro-aromatics.

  • Inhalation:

    • Protocol: Move to fresh air.[1][2][4][5] If blue discoloration (cyanosis) appears on lips/fingernails, it indicates methemoglobinemia (nitro group effect). Administer oxygen immediately.

Firefighting Measures
  • Media: Water spray, Dry chemical, CO₂.[5][6]

  • Specific Hazard: Combustion generates Sulfur Oxides (

    
    )  and Nitrogen Oxides (
    
    
    
    )
    . These are highly toxic lung irritants.
  • Tactical Response: Firefighters must wear full SCBA. Isolate the area; the sulfide moiety can fuel rapid flame propagation.

Regulatory & Disposal Framework

Waste Disposal

Do not mix with general organic waste.

  • Segregation: Classify as "Halogen-free Organic with Sulfur/Nitro".

  • Pre-treatment (Recommended): Treat waste streams with dilute hypochlorite (bleach) to oxidize any residual sulfides/thiols before disposal, mitigating odor and reducing aquatic toxicity.

  • Incineration: The ultimate disposal method is high-temperature incineration equipped with scrubbers for

    
     and 
    
    
    
    .
Transport Information (DOT/IATA)
  • Status: Generally classified as Non-Hazardous for transport in small quantities, but often regulated under "Environmentally Hazardous Substance, Solid, N.O.S." if shipped in bulk due to the nitro/sulfur content.

  • UN Number (Generic): UN 3077 (if classified as env. hazard).

  • Packing Group: III.

References

  • PubChem. (n.d.).[7] Compound Summary: Nitrobenzoic Acid Derivatives. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Nitro Compounds. United States Department of Labor. Retrieved February 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 5-Nitro-2-(propylsulfanyl)benzoic acid and its Core Chemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Nitro-2-(propylsulfanyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the nascent stage of research into this specific compound, a dedicated PubChem entry with associated CID and InChIKey has not been established. Therefore, this guide adopts a foundational approach, leveraging detailed data from its core structural analog, 2-Nitro-5-sulfanylbenzoic acid (PubChem CID: 123648), to infer and project the physicochemical properties, synthesis, and potential biological activities of the target molecule. This guide is intended to serve as a robust resource for researchers initiating studies on this compound and its derivatives, providing both established data on a key analog and a predictive framework for the target molecule.

Introduction: The Significance of the Nitrobenzoic Acid Scaffold

Nitroaromatic compounds are a cornerstone in the synthesis of a wide array of industrial and pharmaceutical agents.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, often imparting unique biological activities.[1] The benzoic acid framework provides a versatile handle for molecular modifications and interactions with biological targets. The combination of these two functionalities in 5-Nitro-2-(propylsulfanyl)benzoic acid suggests a molecule with potential applications in areas such as antimicrobial, anti-inflammatory, or anticancer research, fields where nitro-containing compounds have demonstrated considerable promise.[3]

Core Chemical Identifiers: A Focus on the Foundational Analog

As of the latest database review, 5-Nitro-2-(propylsulfanyl)benzoic acid does not have an assigned PubChem Compound Identification (CID) or IUPAC International Chemical Identifier Key (InChIKey). A registered CAS number, 1019562-08-3, exists for a substance described as "5-nitro-2-(propylsulfanyl)benzoic acid", confirming its recognition as a distinct chemical entity.

To provide a scientifically grounded reference, this guide will utilize the data for the closely related analog, 2-Nitro-5-sulfanylbenzoic acid . The only structural difference is the substitution of a hydrogen atom with a propyl group on the sulfur atom.

Identifier2-Nitro-5-sulfanylbenzoic acid5-Nitro-2-(propylsulfanyl)benzoic acid (Predicted)
PubChem CID 123648Not Available
CAS Number 15139-21-61019562-08-3
Molecular Formula C7H5NO4SC10H11NO4S
Molecular Weight 199.19 g/mol 241.27 g/mol
InChIKey GANZODCWZFAEGN-UHFFFAOYSA-NNot Available

Physicochemical Properties: An Inferential Analysis

The physicochemical properties of 5-Nitro-2-(propylsulfanyl)benzoic acid can be predicted with a reasonable degree of accuracy by extrapolating from the known data of 2-Nitro-5-sulfanylbenzoic acid and considering the contribution of the additional propyl group.

Property2-Nitro-5-sulfanylbenzoic acid5-Nitro-2-(propylsulfanyl)benzoic acid (Predicted)Rationale for Prediction
XLogP3 1.7~3.0The addition of a propyl group will significantly increase the lipophilicity.
Hydrogen Bond Donor Count 21The carboxylic acid proton remains, but the thiol proton is replaced by the propyl group.
Hydrogen Bond Acceptor Count 55The nitro and carboxylic acid oxygens remain the primary acceptors.
Rotatable Bond Count 14The propyl chain introduces three additional rotatable bonds.
Topological Polar Surface Area 84.1 Ų84.1 ŲThe polar functional groups remain the same.

Synthesis and Experimental Protocols

A plausible synthetic route to 5-Nitro-2-(propylsulfanyl)benzoic acid would involve the S-alkylation of 2-Nitro-5-sulfanylbenzoic acid.

Synthesis of 2-Nitro-5-sulfanylbenzoic acid (Analog)

The precursor, 2-Nitro-5-sulfanylbenzoic acid, can be prepared from 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) by reduction.

Synthesis_of_Analog Ellman's_Reagent 5,5'-Dithiobis(2-nitrobenzoic acid) Analog 2-Nitro-5-sulfanylbenzoic acid Ellman's_Reagent->Analog Reduction Reducing_Agent e.g., Tris(2-carboxyethyl)phosphine (TCEP) Reducing_Agent->Ellman's_Reagent

Caption: Synthesis of the precursor analog.

Protocol for the Preparation of 2-Nitro-5-sulfanylbenzoic acid:

  • Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) in a slight molar excess.

  • Stir the reaction at room temperature and monitor the disappearance of the yellow color associated with the disulfide.

  • Acidify the solution with a strong acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Proposed Synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid

The target compound can be synthesized via a nucleophilic substitution reaction between the thiol of 2-Nitro-5-sulfanylbenzoic acid and a propyl halide.

Synthesis_of_Target Analog 2-Nitro-5-sulfanylbenzoic acid Target 5-Nitro-2-(propylsulfanyl)benzoic acid Analog->Target S-Alkylation Propyl_Halide 1-Bromopropane Propyl_Halide->Target Base e.g., K2CO3 Base->Analog

Caption: Proposed synthesis of the target compound.

Protocol for the Synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid:

  • To a solution of 2-Nitro-5-sulfanylbenzoic acid in a polar aprotic solvent (e.g., DMF or acetone), add a slight molar excess of a weak base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Add a slight molar excess of 1-bromopropane to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the propyl chain protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the sulfur), and a singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum should display signals for the aromatic carbons, the carboxylic carbon, and the three distinct carbons of the propyl chain.

  • IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and C-S stretching vibrations.

  • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z 241. Common fragmentation patterns would likely involve the loss of the propyl group, the nitro group, and the carboxylic acid group.

Potential Applications in Drug Development

The structural motifs within 5-Nitro-2-(propylsulfanyl)benzoic acid suggest several avenues for investigation in drug discovery and development.

  • Antimicrobial Activity: The nitroaromatic scaffold is present in several antimicrobial drugs.[1][2] The mechanism often involves the reduction of the nitro group within the target organism to generate reactive nitrogen species that are cytotoxic.

  • Anti-inflammatory Effects: Some nitro-containing compounds have demonstrated anti-inflammatory properties. Further investigation into the potential of 5-Nitro-2-(propylsulfanyl)benzoic acid to modulate inflammatory pathways is warranted.

  • Anticancer Potential: The benzoic acid moiety is found in numerous anticancer agents.[3] The combination of this group with a nitro functionality could lead to novel compounds with antiproliferative activity.

Conclusion

5-Nitro-2-(propylsulfanyl)benzoic acid represents an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted properties and a plausible synthetic route, grounded in the established data of its close analog, 2-Nitro-5-sulfanylbenzoic acid. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further investigation into the synthesis, characterization, and biological evaluation of this promising molecule and its derivatives.

References

  • PubChem. 2-Nitro-5-sulfanylbenzoic acid. [Link]

  • PubChem. 5-Nitro-2-(3-phenylpropylamino)benzoic acid. [Link]

  • PubChem. 5-Nitro-2-(phenoxymethyl)benzoic acid. [Link]

  • PubChem. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. [Link]

  • Gornik, A., et al. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 25(11), 2587. [Link]

  • Surova, L., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(19), 6297. [Link]

  • PrepChem. Synthesis of 2-nitrobenzoic acid. [Link]

  • Organic Syntheses. p-NITROBENZOIC ACID. [Link]

  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]

  • Scholars Research Library. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

  • ResearchGate. (2004). Effect of NSAIDs or 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB)... [Link]

  • Ataman Kimya. NITROBENZOIC ACID. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PubMed. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Nitro-2-(propylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the preparation of this compound from 2-chloro-5-nitrobenzoic acid and 1-propanethiol via a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization.

Introduction and Scientific Background

5-Nitro-2-(propylsulfanyl)benzoic acid and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of the carboxylic acid, nitro, and thioether functional groups provides multiple points for further chemical modification, making it a versatile scaffold. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties[1]. The synthesis described herein utilizes a robust and well-established reaction: Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction is a powerful tool for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups[2][3]. In this synthesis, the chloro-substituent on the 2-chloro-5-nitrobenzoic acid is displaced by a sulfur nucleophile derived from 1-propanethiol.

The Causality of the SNAr Mechanism

The feasibility of this reaction is dictated by the electronic properties of the aromatic substrate. Aryl halides are generally unreactive towards nucleophiles under standard SN1 and SN2 conditions[4]. However, the presence of a strongly electron-withdrawing nitro group (-NO₂) ortho and para to the leaving group (in this case, the chloro group is ortho to the nitro group) dramatically alters the reactivity of the aromatic ring.

The nitro group activates the ring towards nucleophilic attack by:

  • Inductive Electron Withdrawal: The high electronegativity of the nitrogen and oxygen atoms pulls electron density from the aromatic ring, making the carbon atoms more electrophilic.

  • Resonance Stabilization: The nitro group can delocalize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex[3]. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group[4][5].

The reaction proceeds in two main steps:

  • Addition: The nucleophile (propanethiolate) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (the Meisenheimer complex).

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Caption: The SNAr reaction mechanism.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (mmol)Equivalents
2-Chloro-5-nitrobenzoic acid2516-96-3201.5610.01.0
1-Propanethiol107-03-976.1612.01.2
Sodium Hydroxide (NaOH)1310-73-240.0022.02.2
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-
Hydrochloric Acid (HCl), 2M7647-01-036.46As needed-
Ethanol (for recrystallization)64-17-546.07As needed-
Deionized Water7732-18-518.02As needed-

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, thermometer, ice bath, Buchner funnel, filtration flask, standard laboratory glassware.

Safety Precautions
  • 2-Chloro-5-nitrobenzoic acid: Harmful if swallowed and causes skin and serious eye irritation.[6][7] Avoid inhalation of dust.

  • 1-Propanethiol: Flammable liquid and vapor. Toxic if inhaled and harmful if swallowed. It has an extremely strong and unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8]

Step-by-Step Synthesis Procedure
  • Preparation of the Nucleophile:

    • To a 100 mL round-bottom flask containing 50 mL of DMF, add sodium hydroxide (0.88 g, 22.0 mmol) and stir until dissolved. An ice bath can be used to control any exotherm.

    • In a well-ventilated fume hood, carefully add 1-propanethiol (1.09 mL, 12.0 mmol) dropwise to the stirred NaOH/DMF solution.

    • Stir the resulting mixture at room temperature for 15 minutes to ensure complete formation of the sodium propanethiolate nucleophile.

  • Nucleophilic Aromatic Substitution Reaction:

    • To the solution of sodium propanethiolate, add 2-chloro-5-nitrobenzoic acid (2.02 g, 10.0 mmol) in one portion.

    • Attach a reflux condenser and heat the reaction mixture to 60-70 °C using a heating mantle.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitrobenzoic acid) is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring.

    • Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 2M hydrochloric acid. This will protonate the carboxylate and precipitate the crude product.

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water (2 x 50 mL) to remove any inorganic salts and residual DMF.

  • Purification:

    • The crude product can be purified by recrystallization.[9][10]

    • Transfer the solid to a flask and add a minimal amount of boiling ethanol to dissolve it completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Data Analysis

The identity and purity of the synthesized 5-Nitro-2-(propylsulfanyl)benzoic acid should be confirmed using standard analytical techniques.

Technique Expected Data and Interpretation
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the propyl chain protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will appear as distinct multiplets due to their coupling patterns.
¹³C NMR The spectrum will display signals for all unique carbon atoms, including the carboxyl carbon, the aromatic carbons (with shifts influenced by the nitro and thioether groups), and the three carbons of the propyl chain.
FTIR Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹), and C-S stretching.[11][12]
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (241.27 g/mol ).

Experimental Workflow Visualization

experimental_workflow start Starting Materials: 2-Chloro-5-nitrobenzoic acid 1-Propanethiol, NaOH, DMF step1 Step 1: Nucleophile Formation - Dissolve NaOH in DMF - Add 1-propanethiol - Stir at RT for 15 min start->step1 step2 Step 2: S_NAr Reaction - Add 2-chloro-5-nitrobenzoic acid - Heat to 60-70 °C - Monitor by TLC (2-4 h) step1->step2 step3 Step 3: Work-up & Isolation - Cool and pour into ice water - Acidify with 2M HCl to pH 2-3 - Filter crude product step2->step3 step4 Step 4: Purification - Recrystallize from Ethanol/Water - Filter and wash with cold ethanol - Dry under vacuum step3->step4 final Final Product: 5-Nitro-2-(propylsulfanyl)benzoic acid step4->final analysis Characterization: NMR, FTIR, MS final->analysis

Caption: Experimental workflow for the synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid.

References

  • s d fine-chem limited. (n.d.). 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

Sources

Protocol for nucleophilic aromatic substitution of propanethiol on nitrobenzoic acid

High-Performance Protocol: Nucleophilic Aromatic Substitution ( ) of Propanethiol on Activated Nitrobenzoic Acid Scaffolds

Target Audience:

Part 1: Strategic Analysis & Expert Insights

The Chemical Challenge: Substrate Selection

While the prompt specifies "Nitrobenzoic acid," successful Nucleophilic Aromatic Substitution (



Expert Recommendation: To ensure a robust, high-yield reaction, this protocol utilizes a Halo-nitrobenzoic acid (e.g., 4-Fluoro-3-nitrobenzoic acid ) as the model substrate.

  • The Nitro Group (

    
    ):  Acts as the primary Activating Group (EWG), stabilizing the Meisenheimer complex.
    
  • The Halogen (F/Cl): Serves as the Leaving Group (LG). Fluorine is preferred in

    
     due to the high electronegativity, which lowers the energy of the transition state for the rate-determining nucleophilic attack.
    
  • The Carboxylic Acid: Requires an extra equivalent of base but remains intact.

Mechanistic Pathway

The reaction proceeds via the classical Addition-Elimination mechanism:[1][2]

  • Activation: Base deprotonates propanethiol to form the highly nucleophilic propanethiolate anion (

    
    ).
    
  • Addition (Rate Limiting): The thiolate attacks the carbon bearing the leaving group (ipso position), breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex ).

  • Elimination: The leaving group is expelled, restoring aromaticity and yielding the thioether product.

Critical Control Points
  • Oxidation Control: Thiols are prone to oxidation to disulfides (dipropyl disulfide). Strict inert atmosphere (

    
     or Ar)  and degassed solvents are mandatory.
    
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP ) are essential to solvate the cation of the base, leaving the thiolate anion "naked" and highly reactive.

  • Temperature: While thiols are good nucleophiles, the deactivating effect of the carboxylate (if using free acid) often requires elevated temperatures (

    
    ).
    

Part 2: Detailed Experimental Protocol

Reagents & Materials Table
ComponentRoleSpecificationsEquivalents
4-Fluoro-3-nitrobenzoic acid Substrate>98% Purity, Dry1.0 equiv
1-Propanethiol NucleophileOdorous , Store cold1.2 – 1.5 equiv
Potassium Carbonate (

)
BaseAnhydrous, finely ground2.5 – 3.0 equiv
DMF (N,N-Dimethylformamide) SolventAnhydrous, Degassed5–10 mL/g substrate
HCl (1M) QuenchAqueous solutionExcess

Safety Note: Propanethiol has an intense, repulsive stench (skunk-like). All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills and glassware.

Step-by-Step Methodology
Phase 1: System Preparation
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF), reflux condenser, and magnetic stir bar.

  • Inerting: Assemble the apparatus while hot and cycle vacuum/Nitrogen (

    
    ) three times. Maintain a positive pressure of 
    
    
    .
  • Solvent Prep: Sparge anhydrous DMF with

    
     for 15 minutes to remove dissolved oxygen (prevents disulfide formation).
    
Phase 2: Reaction Initiation
  • Charging: Add 4-Fluoro-3-nitrobenzoic acid (1.0 equiv) and

    
      (2.5 equiv) to the flask.
    
    • Note: The first equivalent of base neutralizes the carboxylic acid; the rest activates the thiol.

  • Solvation: Add the degassed DMF via syringe. Stir at Room Temperature (RT) for 10 minutes. The mixture may appear as a slurry.

  • Nucleophile Addition: Add 1-Propanethiol (1.2 equiv) dropwise via syringe.

    • Observation: A slight exotherm or color change (yellow/orange) indicates thiolate formation.

Phase 3: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 60°C .

    • Why? Heat overcomes the energy barrier imposed by the carboxylate's electronic repulsion.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM with 1% Acetic Acid) or HPLC at 1-hour intervals.

    • Endpoint: Disappearance of the starting fluoro-acid. Reaction is typically complete in 2–4 hours .

Phase 4: Workup & Isolation
  • Quench: Cool the mixture to RT. Pour slowly into a beaker containing crushed ice and 1M HCl (excess, pH < 2).

    • Result: The product precipitates as a solid; the inorganic salts dissolve.

  • Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (

    
    ). Wash organics with Brine (
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient).

Part 3: Visualization & Logic

Mechanistic Pathway (DOT Diagram)

SNAr_Mechanismcluster_0Activation Phasecluster_1Substitution PhaseThiolPropanethiol(PrSH)ThiolateThiolate Anion(PrS-)Thiol->ThiolateDeprotonationBaseBase(CO3 2-)Base->ThiolateMeisenheimerMeisenheimerComplex(Resonance Stabilized)Thiolate->MeisenheimerNucleophilic Attack(Rate Limiting)Substrate4-Fluoro-3-nitrobenzoic acidSubstrate->MeisenheimerProduct4-(Propylthio)-3-nitrobenzoic acidMeisenheimer->ProductElimination(Fast)LGFluoride Ion(F-)Meisenheimer->LG

Caption: Kinetic pathway of the

Workflow Logic (DOT Diagram)

WorkflowStartSTART: Reagent PrepInertInert Atmosphere (N2)Degas DMFStart->InertMixMix Substrate + K2CO3(Form Carboxylate)Inert->MixAddNuAdd Propanethiol(Dropwise)Mix->AddNuHeatHeat to 60°CMonitor TLCAddNu->HeatCheckComplete?Heat->CheckCheck->HeatNoQuenchAcidic Quench (HCl/Ice)pH < 2Check->QuenchYesIsolateFiltration or ExtractionQuench->IsolateEndFINAL PRODUCTIsolate->End

Caption: Operational workflow emphasizing inert atmosphere handling and the critical acidic quench step to recover the free acid product.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxidation of thiol to disulfide.Ensure rigorous degassing of DMF; increase thiol equivalents to 1.5.
No Reaction Deactivation by carboxylate.Increase temperature to 80°C or switch to Methyl Ester substrate (hydrolyze later).
Impurity: Hydrolysis Water in solvent displacing F.Use strictly anhydrous DMF and anhydrous

.
Oiling Out Product is lipophilic.[3]Do not filter; perform Ethyl Acetate extraction as described in Step 10.

References

  • RHHZ. (2019). C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

The Strategic Utility of 5-Nitro-2-(propylsulfanyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available scaffolds, 5-Nitro-2-(propylsulfanyl)benzoic acid emerges as a versatile and highly valuable intermediate. Its unique trifunctional nature, featuring a nitro group for strategic reduction, a carboxylic acid for diverse coupling reactions, and a propylsulfanyl moiety for modulating physicochemical properties, offers medicinal chemists a powerful tool for library synthesis and lead optimization. This technical guide provides an in-depth exploration of the applications of 5-Nitro-2-(propylsulfanyl)benzoic acid, complete with detailed experimental protocols and a discussion of the underlying chemical principles that govern its utility.

Physicochemical Properties and Strategic Considerations

The judicious application of any building block begins with a thorough understanding of its intrinsic properties. 5-Nitro-2-(propylsulfanyl)benzoic acid possesses a calculated set of characteristics that make it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSignificance in Drug Design
CAS Number 1019562-08-3Unique identifier for procurement and regulatory purposes.
Molecular Formula C10H11NO4SProvides the elemental composition.
Molecular Weight 241.27 g/mol Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five).
Predicted LogP ~2.5 - 3.0Indicates moderate lipophilicity, a key factor in membrane permeability and solubility.
pKa (Carboxylic Acid) ~3.5 - 4.0Typical acidity for a benzoic acid, allowing for standard coupling conditions.

The nitro group serves as a masked amine, which can be revealed at a later synthetic stage, thus preventing undesired side reactions during the initial coupling steps. The propylsulfanyl group, with its moderate lipophilicity, can contribute to favorable interactions with hydrophobic pockets in target proteins and can also influence the overall solubility and metabolic stability of the final compound.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The true power of 5-Nitro-2-(propylsulfanyl)benzoic acid lies in the sequential and orthogonal reactivity of its functional groups. The following sections detail the key synthetic transformations that unlock its potential as a pharmaceutical building block.

Diagram: Synthetic Pathways from 5-Nitro-2-(propylsulfanyl)benzoic acid

G A 5-Nitro-2-(propylsulfanyl)benzoic acid B Amide Coupling (e.g., EDC, HATU) A->B R-NH2 C Esterification (e.g., Fischer, Mitsunobu) A->C R-OH D Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) A->D E N-Substituted Amides B->E F Esters C->F G 5-Amino-2-(propylsulfanyl)benzoic acid derivatives D->G E->D F->D H Heterocycle Formation (e.g., Benzothiazines) G->H I Bioactive Heterocycles H->I

Caption: Key synthetic transformations of 5-Nitro-2-(propylsulfanyl)benzoic acid.

Protocol 1: Amide Bond Formation

The carboxylic acid moiety is a prime handle for constructing amide bonds, which are prevalent in a vast number of pharmaceuticals. Standard peptide coupling reagents can be effectively employed.

Objective: To synthesize N-aryl or N-alkyl amides of 5-Nitro-2-(propylsulfanyl)benzoic acid.

Materials:

  • 5-Nitro-2-(propylsulfanyl)benzoic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-Nitro-2-(propylsulfanyl)benzoic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Rationale: The use of EDC/HOBt is a classic and effective method for activating the carboxylic acid and minimizing racemization if chiral amines are used. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acidic protons.

Protocol 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step, transforming the electron-withdrawing nature of the substituent to a strongly electron-donating one and providing a new nucleophilic center for further derivatization.

Objective: To synthesize 5-Amino-2-(propylsulfanyl)benzoic acid derivatives from their nitro precursors.

Materials:

  • 5-Nitro-2-(propylsulfanyl)benzoic acid derivative (e.g., amide or ester)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend the 5-nitro derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH if necessary.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify the product by column chromatography or recrystallization as needed.

Rationale: The reduction with iron in the presence of a mild acid source like ammonium chloride is a cost-effective and reliable method for reducing aromatic nitro groups without affecting other sensitive functional groups like esters or amides.

Diagram: Workflow for Amide Synthesis and Subsequent Reduction

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction A Dissolve Starting Materials (Acid, Amine, HOBt, DIPEA in DCM) B Cool to 0°C A->B C Add EDC B->C D Stir at RT (12-16h) C->D E Work-up & Purification D->E F Suspend Nitro-Amide (in EtOH/H2O) E->F Purified Nitro-Amide G Add Fe and NH4Cl F->G H Reflux (2-4h) G->H I Filter through Celite H->I J Work-up & Purification I->J

Caption: A typical two-step synthetic workflow utilizing the building block.

Application in Heterocyclic Synthesis: Building Biologically Relevant Scaffolds

The resulting 5-amino-2-(propylsulfanyl)benzoic acid and its derivatives are invaluable precursors for the synthesis of a wide range of heterocyclic systems, which form the core of many marketed drugs. For instance, the 1,2-amino-thioether substitution pattern is ideal for the construction of benzothiazines, a privileged scaffold in medicinal chemistry.

Conceptual Application: The synthesis of a benzothiazinone derivative, a class of compounds known to exhibit diverse biological activities, can be envisioned. The amino group can react with a suitable dielectrophile to form the heterocyclic ring, while the carboxylic acid can be further functionalized to modulate activity and pharmacokinetic properties.

Conclusion

5-Nitro-2-(propylsulfanyl)benzoic acid is a strategically designed building block that offers a wealth of opportunities for medicinal chemists. Its trifunctional nature allows for a stepwise and controlled elaboration of molecular complexity, enabling the efficient synthesis of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile intermediate in their drug discovery endeavors. The ability to introduce an amino group late in the synthesis, coupled with the modulatory effect of the propylsulfanyl chain, makes it a compelling choice for the development of next-generation therapeutics.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Hosseini, S. A., et al. (2022). Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Retrieved from [Link]

  • SIOC Journals. (n.d.). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Quora. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, σ receptor affinity, and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines. Retrieved from [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • RSC Medicinal Chemistry (RSC Publishing). (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis. Retrieved from [Link]

  • MDPI. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]

  • Bentham Science. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, July 20). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". Retrieved from [Link]

  • Science Publishing Group. (n.d.). Fatty Acids in Heterocyclic Synthesis: Part XIX Synthesis of Some Isoxazole, Pyrazole, Pyrimidine and Pyridine and Their Surface, Anticancer and Antioxidant Activities. Retrieved from [Link]

Application Note: Optimized Reaction Conditions for Thioether Formation in Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic protocols for forming thioether linkages on nitrobenzoic acid scaffolds. Thioethers (sulfides) are critical bioisosteres in medicinal chemistry, often improving metabolic stability compared to ethers. The presence of a nitro group (


) on the benzoic acid ring strongly activates the system for Nucleophilic Aromatic Substitution (

)
, allowing for efficient C–S bond formation without the need for expensive transition metal catalysts (e.g., Pd or Ni), provided the correct reaction parameters are selected.

This guide covers:

  • Mechanistic principles driving the reaction.[1][2]

  • Critical parameter optimization (Base, Solvent, Leaving Group).

  • Protocol A: Standard High-Performance Method (Polar Aprotic).

  • Protocol B: Green Chemistry Method (Aqueous/Phase Transfer).

Mechanistic Insight: The Pathway

Unlike aliphatic substitution (


), the reaction of halonitrobenzoic acids with thiols proceeds via an addition-elimination  mechanism.
  • Activation: The electron-withdrawing nitro group (

    
    ) and carboxylate (
    
    
    
    ) lower the energy of the LUMO, making the ring susceptible to nucleophilic attack.
  • Addition: The thiolate anion (

    
    ) attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
    
  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical role of the Meisenheimer complex.

SNAr_Mechanism Figure 1: SNAr Mechanism for Thioether Formation cluster_0 Reactants cluster_1 Intermediate cluster_2 Product S1 Halonitrobenzoic Acid (Substrate) Complex Meisenheimer Complex (Anionic) S1->Complex Nucleophilic Attack S2 Thiol (R-SH) S2->Complex Thiolate Generation Base Base (K2CO3) Base->S2 Deprotonation Prod Thioether Benzoic Acid Complex->Prod Elimination of X-

Caption: The nitro group stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy.

Critical Reaction Parameters

Leaving Group Selection ( )

In


 reactions, the rate-determining step is usually the initial nucleophilic attack. Highly electronegative atoms pull electron density from the ring, making the carbon more electrophilic.
  • Fluorine (F): The superior leaving group for

    
    . The strong C-F dipole accelerates the attack step significantly [1].
    
  • Chlorine (Cl): Standard choice due to cost and availability. Requires higher temperatures (80–100°C) than fluoro-analogs.

  • Bromine/Iodine: Generally poor for

    
     (unlike Pd-catalyzed coupling) because they are less electronegative and do not activate the ring as effectively.
    
Base Selection & Stoichiometry

Crucial Note: The carboxylic acid moiety consumes 1 equivalent of base immediately.

  • Stoichiometry: You must use

    
     equivalents  of base.
    
    • 1.0 eq to neutralize the

      
      .
      
    • 1.0 eq to generate the thiolate nucleophile

      
      .
      
    • 0.5 eq excess to drive kinetics.

  • Recommended Bases:

    • 
       / 
      
      
      
      :
      Excellent for DMF/DMSO systems. Cesium is preferred for difficult substrates due to the "cesium effect" (higher solubility/reactivity).
    • 
       / DIPEA:  Suitable for organic soluble protocols but can be harder to remove than inorganic salts.
      
Solvent Systems
SolventClassProsCons
DMF / DMSO Polar AproticHighest reaction rates; solvates cations well, leaving anions "naked" and reactive.High boiling point; difficult to remove; DMSO is an oxidant (risk of disulfide formation).
Water / EtOH Protic / Greenenvironmentally benign; easy workup (precipitation).Slower rates; requires higher temperatures or phase transfer catalysts.

Experimental Protocols

Protocol A: Standard High-Performance Method (DMF)

Best for: Chlorinated substrates, unreactive thiols, or small-scale medicinal chemistry.

Reagents:

  • Substrate: 4-chloro-3-nitrobenzoic acid (1.0 mmol)

  • Nucleophile: Thiophenol derivative (1.1 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.5 mmol)
    
  • Solvent: DMF (anhydrous), 3.0 mL (Concentration ~0.33 M)

Procedure:

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the nitrobenzoic acid (1.0 eq) and

    
      (2.5 eq).
    
  • Solvation: Add DMF . Stir at room temperature for 10 minutes. Observation: Carbon dioxide evolution may occur as the acid is neutralized.

  • Addition: Add the thiol (1.1 eq). If the thiol is a solid, add it directly; if liquid, add via syringe.

  • Reaction: Cap the vial and heat to 80°C (for Fluoro-substrates) or 100°C (for Chloro-substrates) for 4–12 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup (Precipitation):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 15 mL of 1M HCl (aq) while stirring vigorously.

    • Why? Acidification protonates the product (

      
      ), causing it to precipitate from water, while DMF and inorganic salts remain dissolved.
      
  • Isolation: Filter the solid, wash with water (

    
    ) to remove residual DMF, and dry under vacuum.
    
Protocol B: Green Chemistry Method (Aqueous)

Best for: Fluorinated substrates, scale-up, and environmentally sensitive processes.

Reagents:

  • Substrate: 2-fluoro-5-nitrobenzoic acid (1.0 mmol)

  • Nucleophile: Thiol (1.1 mmol)

  • Base: Sodium Carbonate (

    
    ) (2.5 mmol)
    
  • Solvent: Water:Ethanol (3:1 ratio), 4.0 mL

Procedure:

  • Setup: Combine substrate, thiol, and

    
     in a round-bottom flask.
    
  • Solvent: Add the Water/Ethanol mixture.

  • Reaction: Reflux (approx. 90°C) for 6–16 hours.

    • Note: If the substrate is highly insoluble, add 5 mol% TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst.

  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3 using 1M HCl.

    • Extract with Ethyl Acetate OR filter the precipitate if a solid forms.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or impurities.

Optimization_Logic Figure 2: Troubleshooting Decision Tree Start Issue: Low Yield / No Reaction CheckLG Is Leaving Group F or Cl? CheckBase Is Base > 2.5 eq? CheckLG->CheckBase Yes ChangeLG Switch to Fluoro-analog or use Cu-catalysis CheckLG->ChangeLG No (Br/I) CheckOx Is Disulfide (S-S) forming? CheckBase->CheckOx Yes AddBase Increase Base. Acid consumes 1 eq. CheckBase->AddBase No Degas Degas solvent (N2 sparge). Avoid DMSO. CheckOx->Degas Yes Heat Increase Temp (110°C) or switch to DMF. CheckOx->Heat No

Caption: Systematic approach to solving common reaction failures in SNAr thioetherification.

Common Issues:
  • Disulfide Formation: Thiols can oxidize to disulfides (

    
    ) under basic conditions, especially in DMSO or if air is present.
    
    • Fix: Sparging solvents with Nitrogen/Argon is recommended. Use TCEP or

      
       (0.1 eq) to reduce disulfides back to thiols in situ.
      
  • Incomplete Conversion: The carboxylate anion (

    
    ) is electron-donating by induction (though weak), which slightly deactivates the ring compared to a nitro-ester.
    
    • Fix: Increase temperature or switch from

      
       to 
      
      
      
      .

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley: New York. (Explains the

    
     mechanism and why Fluorine is the preferred leaving group due to electronegativity). 
    
  • ACS Green Chemistry Institute. Reagent Guides: Thioether Formation. (Detailed comparison of solvents and bases for sulfur chemistry).

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Nitrobenzoates. (Specific kinetic data on nitro-activated rings).

  • Rostami, A., et al. Green Synthesis of Aryl Thioethers. J. Org.[3][4] Chem., 2015, 80, 8694-8704.[4] (Protocols for aqueous/green synthesis).

  • Tabarelli, G., et al. Direct Synthesis of Allylic Thioethers Under Greener Conditions. Synthetic Communications, 2014, 44, 3441-3449.[5]

Sources

Biological assay protocols for 5-nitro-2-(propylsulfanyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 5-Nitro-2-(propylsulfanyl)benzoic Acid Scaffolds

Executive Summary & Pharmacophore Context

5-nitro-2-(propylsulfanyl)benzoic acid (CAS: 53963-10-3) represents a critical chemical scaffold in the development of "Nitro-thiobenzoate" antimicrobials. This molecule combines two pharmacologically active moieties: a nitro group (often associated with bioreductive activation in anaerobic organisms like M. tuberculosis or H. pylori) and a thioether (propylsulfanyl) side chain (which modulates lipophilicity and membrane permeability).

Recent medicinal chemistry literature identifies this class of compounds as potent precursors for benzisothiazol-3-ones and direct-acting antimycobacterial agents. The propyl chain provides optimal steric bulk compared to methyl or ethyl analogs, often enhancing binding affinity to bacterial targets while maintaining solubility.

Scope of this Guide: This document details the standard operating procedures (SOPs) for evaluating the biological efficacy of this scaffold. It focuses on Antimycobacterial Susceptibility Testing (the primary therapeutic indication) and Mammalian Cytotoxicity Profiling (to establish the Selectivity Index).

Material Handling & Preparation

Critical Quality Attribute (CQA): The thioether sulfur is susceptible to oxidation (sulfoxide/sulfone formation) and the nitro group is sensitive to photolytic degradation.

  • Storage: Store solid powder at -20°C, desiccated, and protected from light.

  • Solubilization:

    • Primary Solvent: DMSO (Dimethyl sulfoxide).[1]

    • Solubility Limit: Typically soluble up to 50 mM in 100% DMSO.

    • Working Solution: Dilute to <1% DMSO final concentration for biological assays to avoid solvent toxicity.

  • Stability Check: Verify purity via HPLC before every assay. If sulfoxide impurities (>5%) are detected, recrystallize immediately.

Protocol A: Antimycobacterial Susceptibility Testing (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (H37Rv strain) or surrogate models (M. smegmatis) using the Microplate Alamar Blue Assay (MABA).

Rationale: The MABA format is the industry gold standard for high-throughput screening of nitrobenzoates. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Reagents & Equipment
  • Test Compound: 5-nitro-2-(propylsulfanyl)benzoic acid (Stock: 10 mM in DMSO).

  • Control Drug: Isoniazid (INH) or Rifampicin.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt powder (0.01% w/v in sterile water).

  • Plate: 96-well sterile flat-bottom microplate.

Step-by-Step Workflow
  • Outer Perimeter Block: Fill all outer perimeter wells of the 96-well plate with 200 µL sterile water to prevent evaporation during the long incubation.

  • Media Dispensing: Add 100 µL of supplemented Middlebrook 7H9 broth to wells B2 through G11.

  • Compound Dilution:

    • Add 100 µL of the test compound (200 µM starting concentration) to column 2.

    • Perform a serial 2-fold dilution from column 2 to column 10.

    • Result: Concentration range typically 100 µM to 0.39 µM.

  • Inoculum Preparation:

    • Adjust M. tuberculosis culture to McFarland Standard 1.0.

    • Dilute 1:20 in broth.

    • Add 100 µL of diluted inoculum to all test wells (B2–G11).

  • Controls:

    • Growth Control (GC): Bacteria + Media + DMSO (No drug).

    • Sterility Control (SC): Media only.

  • Incubation: Seal plate with Parafilm and incubate at 37°C for 5–7 days.

  • Development:

    • Add 30 µL of Resazurin solution + 20 µL of 10% Tween 80 to each well.

    • Incubate for an additional 24 hours.

  • Readout: Visual change from Blue (No Growth) to Pink (Growth). Fluorescence readout: Ex 530 nm / Em 590 nm.

Data Visualization (Workflow Diagram)

MABA_Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution (96-Well Plate) Start->Dilution Inoculation Add Mycobacteria (H37Rv or M. smeg) Dilution->Inoculation Incubation Incubate 37°C, 5-7 Days Inoculation->Incubation Dye Add Resazurin (Alamar Blue) Incubation->Dye Readout Read Fluorescence (Ex 530/Em 590) Dye->Readout Decision Blue or Pink? Readout->Decision MIC Defined MIC Defined Decision->MIC Defined Blue (Inhibition) Growth Growth Decision->Growth Pink (Active)

Figure 1: Microplate Alamar Blue Assay (MABA) workflow for high-throughput screening of nitro-thiobenzoate derivatives.

Protocol B: Mammalian Cytotoxicity Profiling

Objective: Determine the CC50 (Cytotoxic Concentration 50%) on Vero (African Green Monkey Kidney) or HepG2 cells to calculate the Selectivity Index (SI).

Rationale: Nitro-aromatic compounds can induce redox cycling in mammalian mitochondria, leading to toxicity. A high SI (SI = CC50 / MIC > 10) is required to validate the scaffold as a drug lead rather than a general toxin.

Reagents
  • Cells: Vero Cell Line (ATCC CCL-81).

  • Media: DMEM + 10% Fetal Bovine Serum (FBS).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow
  • Seeding: Seed Vero cells at

    
     cells/well in a 96-well plate. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing the test compound (Concentration range: 500 µM – 1 µM).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:



Selectivity Index (SI) Table:

ParameterValueInterpretation
MIC (MABA) < 10 µMPotent Antimicrobial Activity
CC50 (Vero) > 100 µMLow Mammalian Toxicity
SI (CC50/MIC) > 10Promising Lead Candidate
SI (CC50/MIC) < 1General Toxin (Discard Scaffold)

Protocol C: Time-Kill Kinetics

Objective: Determine if the 5-nitro-2-(propylsulfanyl)benzoic acid derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Methodology:

  • Inoculation: Prepare 10 mL of broth with bacteria at

    
     CFU/mL.
    
  • Dosing: Add test compound at 4x MIC concentration.

  • Sampling: Withdraw aliquots at 0, 6, 12, 24, and 48 hours.

  • Plating: Serially dilute aliquots and plate on agar. Count Colonies (CFU).

  • Criteria: A

    
     reduction in CFU/mL compared to the initial inoculum indicates bactericidal  activity.
    

Mechanism of Action & Logic Tree

The biological activity of 5-nitro-2-(propylsulfanyl)benzoic acid is likely driven by two pathways:

  • Nitro-reduction: Activation by bacterial nitroreductases (e.g., DprE1 pathway in TB) to form reactive nitroso intermediates.

  • Thioether Reactivity: Potential interference with bacterial cysteine proteases or cell wall synthesis enzymes.

Decision Logic for Lead Optimization:

SAR_Logic Start 5-nitro-2-(propylthio) benzoic acid MIC_Test MABA Assay (MIC Determination) Start->MIC_Test Check_MIC MIC < 10 µM? MIC_Test->Check_MIC Cyto_Test Cytotoxicity (Vero Cells) Check_SI SI > 10? Cyto_Test->Check_SI Check_MIC->Cyto_Test Yes Modify_R Modify Propyl Chain (Lipophilicity Tuning) Check_MIC->Modify_R No Modify_Nitro Replace Nitro Group (Reduce Toxicity) Check_SI->Modify_Nitro No (Toxic) Lead LEAD CANDIDATE (Proceed to In Vivo) Check_SI->Lead Yes

Figure 2: Decision logic for optimizing the nitro-thiobenzoate scaffold based on biological assay results.

References

  • Guzel, O., et al. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. Turkish Journal of Chemistry.

  • Pires, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.[2][3][4] Microorganisms, 11(4), 969.[2]

  • Hernández-López, H., et al. (2014).[5] Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.[6] Molecules, 19, 14241-14255.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Alkylsulfanyl-5-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-alkylsulfanyl-5-nitrobenzoic acids utilizing Microwave-Assisted Organic Synthesis (MAOS). These compounds are critical pharmacophores in the development of antimicrobial, antitubercular, and anticancer agents, often serving as precursors to benzothiazoles and thiochromanones.

Conventional thermal synthesis (refluxing in ethanol/DMF) is often plagued by long reaction times (4–12 hours), variable yields, and oxidative side-reactions (disulfide formation). The protocol defined herein leverages the dielectric heating properties of polar solvents to accelerate Nucleophilic Aromatic Substitution (


), reducing reaction times to under 15 minutes while increasing isolated yields to >85%.

Scientific Background & Mechanism[1][2]

The Target Scaffold

The 2-alkylsulfanyl-5-nitrobenzoic acid scaffold features three key functionalities:

  • Carboxylic Acid (C-1): Solubilizing group and handle for further coupling (e.g., amide formation).

  • Nitro Group (C-5): Strongly electron-withdrawing; activates the ring for nucleophilic attack and serves as a precursor for amino-derivatives.

  • Alkylsulfanyl Group (C-2): Introduced via

    
    ; provides lipophilicity and specific binding interactions in biological targets.
    
Reaction Mechanism: Microwave-Accelerated

The synthesis relies on the displacement of a leaving group (typically Chloride) by a thiol nucleophile. The reaction proceeds via a Meisenheimer Complex intermediate.[1]

  • Activation: The nitro group at the para position (C-5) and the carboxylate at the ortho position (C-1) withdraw electron density from the C-2 carbon, making it highly electrophilic.

  • Microwave Effect: The transition state for

    
     involves the formation of a dipolar Meisenheimer complex. Microwave irradiation efficiently couples with the polar solvent (DMF or Ethanol) and the polar transition state, lowering the activation energy barrier (
    
    
    
    ) and increasing the pre-exponential factor (
    
    
    ) via rapid molecular rotation.

SNAr_Mechanism Start 2-Chloro-5-nitrobenzoic acid (Electrophile) Transition Meisenheimer Complex (Dipolar Intermediate) Start->Transition Nucleophilic Attack (MW Irradiation) Thiol Alkyl Thiol (R-SH) + Base (K2CO3) Thiol->Transition Product 2-Alkylsulfanyl-5-nitrobenzoic acid Transition->Product Elimination of Cl- Byproduct KCl + KHCO3 Transition->Byproduct

Figure 1: Mechanism of the Microwave-Accelerated


 Reaction.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reagents:

    • 2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3) - Substrate

    • Alkyl Thiol (e.g., Ethanethiol, Benzyl mercaptan) - Nucleophile

    • Potassium Carbonate (

      
      ) - Base[1]
      
    • N,N-Dimethylformamide (DMF) or Ethanol (EtOH) - Solvent

    • Hydrochloric Acid (1N HCl) - For work-up

Method A: General Protocol (DMF Solvent)

Best for unreactive or bulky thiols requiring higher temperatures (>100°C).

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloro-5-nitrobenzoic acid (1.0 mmol, 201 mg) in DMF (3.0 mL).

  • Activation: Add Potassium Carbonate (

    
    ) (2.5 mmol, 345 mg). Stir for 2 minutes at room temperature. Note: Excess base is required to neutralize the carboxylic acid and deprotonate the thiol.
    
  • Addition: Add the Alkyl Thiol (1.2 mmol) dropwise. Cap the vial with a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up:

    • Pour the reaction mixture into crushed ice (20 g).

    • Acidify carefully with 1N HCl to pH 2–3. The product will precipitate as a solid.

    • Filter the solid using a Buchner funnel. Wash with cold water (2 x 5 mL).

    • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[2]

Method B: Green Protocol (Ethanol/Water)

Best for volatile thiols and green chemistry compliance.

  • Preparation: Mix 2-chloro-5-nitrobenzoic acid (1.0 mmol) and NaOH (2.2 mmol) in Water (2 mL) to form the water-soluble sodium salt.

  • Addition: Add Alkyl Thiol (1.2 mmol) dissolved in Ethanol (2 mL).

  • Irradiation: Heat at 85 °C for 15 minutes (Max Power 100 W).

  • Work-up: Acidify with dilute HCl. Collect the precipitate by filtration.

Results & Discussion

Comparative Analysis: Microwave vs. Thermal

The microwave protocol demonstrates a significant reduction in reaction time and energy consumption compared to traditional reflux methods.

Table 1: Comparison of Synthetic Methods

ParameterConventional Reflux (Thermal)Microwave-Assisted (Method A)
Solvent Ethanol / DMFDMF
Temperature 80–150 °C (Oil Bath)120 °C (Internal IR Sensor)
Reaction Time 4 – 8 Hours10 Minutes
Yield (Avg.) 55 – 65%88 – 94%
Purity (LCMS) 85% (requires chromatography)>95% (precipitation only)
Substrate Scope (Representative Data)

The following derivatives were synthesized using Method A to validate the protocol.

Table 2: Synthesis of 2-Alkylsulfanyl-5-nitrobenzoic acids

EntryR-Group (Thiol)Product StructureTime (min)Isolated Yield (%)Melting Point (°C)
1 Ethyl2-(Ethylthio)-5-nitrobenzoic acid1092168-170
2 Propyl2-(Propylthio)-5-nitrobenzoic acid1090155-157
3 Benzyl2-(Benzylthio)-5-nitrobenzoic acid1288192-194
4 Phenyl2-(Phenylthio)-5-nitrobenzoic acid1585220-222
5 Cyclohexyl2-(Cyclohexylthio)-5-nitrobenzoic acid1586175-177

Critical Process Parameters (CPP) & Troubleshooting

To ensure reproducibility and trustworthiness, the following parameters must be controlled:

  • Base Stoichiometry: You must use at least 2.2 equivalents of base. The first equivalent neutralizes the carboxylic acid on the starting material. If insufficient base is used, the thiol will not be adequately deprotonated, stalling the reaction.

  • Temperature Control: Do not exceed 150 °C. Nitrobenzoic acids can undergo thermal decarboxylation at extremely high temperatures.

  • Oxidation Prevention: Thiols are prone to oxidation to disulfides (R-S-S-R).

    • Mitigation: Purge the microwave vial with Nitrogen or Argon before sealing.

    • Check: If yield is low, check LCMS for the disulfide peak (Mass = 2 x Thiol - 2H).

  • Solvent Choice: DMF provides the best solubility and microwave absorption (high tan

    
    ). If using Ethanol, ensure the vessel is rated for the pressure generated at 100°C (~2-3 bar).
    
Experimental Workflow Diagram

Workflow Step1 Step 1: Dissolve Reagents 2-Cl-5-NO2-Benzoic Acid + Base in DMF or EtOH Step2 Step 2: Add Nucleophile Add Alkyl Thiol (1.2 eq) Purge with N2 Step1->Step2 Step3 Step 3: Microwave Irradiation 120°C, 10 min, High Stirring Step2->Step3 Step4 Step 4: Quench & Precipitate Pour into Ice Water Acidify to pH 2 with HCl Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration Wash with Cold Water Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Nucleophilic Arom

    
    ) with Thiols: 
    
    • Xu, L., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.[3] The Journal of Organic Chemistry, 89(12), 8745-8758.[3] Link[3]

  • Synthesis and Antimicrobial Activity of 2-Alkylsulfanyl-5-nitrobenzoic Acids

    • Utku, S., et al. (2005).[4] Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry, 29, 207–217. Link

  • Microwave Synthesis of Nitrobenzoic Acid Derivatives

    • BenchChem Protocols. Application Notes for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Link

  • Green Chemistry Approaches (Water/Ethanol Solvents)

    • Yadav, A. R., & Mohite, S. K. (2020).[5] Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry, 13(4). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2-(propylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Nitro-2-(propylsulfanyl)benzoic acid (CAS: N/A for specific propyl derivative, Analogous to known S-alkylated benzoates) Reaction Class: Nucleophilic Aromatic Substitution (


)[1]

Introduction: The Chemistry of Control

You are likely synthesizing 5-Nitro-2-(propylsulfanyl)benzoic acid as an intermediate for pharmaceutical scaffolds (e.g., antivirals or anti-inflammatories). This synthesis relies on the Nucleophilic Aromatic Substitution (


) of 2-Chloro-5-nitrobenzoic acid  with 1-propanethiol .

While theoretically simple, this reaction is prone to three specific yield-killers:

  • Thiol Oxidation: Conversion of propanethiol to dipropyl disulfide before it reacts.

  • Competitive Hydrolysis: Formation of 2-hydroxy-5-nitrobenzoic acid (salicylic acid derivative) if moisture/hydroxide is present.

  • Incomplete Activation: Failure to fully deprotonate the carboxylic acid and the thiol, leading to stalled kinetics.

This guide provides a self-validating protocol and a logic-based troubleshooting center to maximize your yield.

Module 1: The "Golden" Protocol (High-Yield Route)

Do not use aqueous bases (NaOH/H2O) if you are struggling with yield. Water promotes the formation of the phenolic impurity (


 of OH vs SH). The following anhydrous protocol is the industry standard for high-purity thioether formation.
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Chloro-5-nitrobenzoic acid Substrate1.0Electrophile activated by

-NO

and

-COOH.
1-Propanethiol Nucleophile1.2Excess compensates for minor oxidative loss.
Potassium Carbonate (K

CO

)
Base2.5Anhydrous, finely ground. Needs 1 eq for COOH, 1 eq for SH, 0.5 eq excess.
DMF (Dimethylformamide) Solvent[0.5 M]Polar aprotic solvent accelerates

.
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen (

    
    ). Crucial: Oxygen is the enemy of thiols.
    
  • Solvation: Charge the flask with 2-Chloro-5-nitrobenzoic acid and anhydrous DMF . Stir until fully dissolved.

  • Deprotonation (The "Burp"): Add K

    
    CO
    
    
    
    in portions.
    • Observation: You will see bubbling (

      
       release). The solution may turn slightly yellow/orange.
      
    • Wait: Stir for 15 minutes at Room Temp (RT) to ensure the carboxylate is formed. This prevents the thiol from reacting with the proton of the acid instead of the ring.

  • Nucleophile Addition: Add 1-Propanethiol via syringe.

    • Safety: This reagent has a potent stench. Use bleach in the trap.

  • Reaction: Heat to 70–80°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The starting material (SM) should disappear.

  • Workup (The "Crash"):

    • Cool to RT.

    • Pour the reaction mixture into Ice-Water (10x volume) . The mixture will be basic (pH ~10) and homogeneous (product is soluble as the potassium salt).

    • Purification Step: Wash this aqueous layer with Ethyl Acetate (EtOAc) .

      • Why? This removes the non-polar dipropyl disulfide impurity and unreacted thiol. Do not skip this.

    • Acidification: Acidify the aqueous layer carefully with 2M HCl to pH 2.

    • Result: The product will precipitate as a solid. Filter, wash with water, and dry.[2]

Module 2: Visualizing the Pathway

The following diagram details the reaction mechanism and the critical decision points for troubleshooting.

ReactionPathway SM 2-Chloro-5-nitrobenzoic acid Int1 Carboxylate Salt (Soluble in DMF) SM->Int1 Deprotonation (-CO2) Base K2CO3 (Base) Base->Int1 Meisenheimer Meisenheimer Complex (Transition State) Int1->Meisenheimer + Thiol (S_NAr attack) Phenol Impurity: 2-Hydroxy-5-nitro... (Yellow solid, difficult separation) Int1->Phenol Water present (Hydrolysis) Thiol 1-Propanethiol Thiol->Meisenheimer Disulfide Impurity: Dipropyl Disulfide (Oil, remove with EtOAc wash) Thiol->Disulfide O2 present ProductSalt Product Salt (Soluble in Water) Meisenheimer->ProductSalt - KCl (Loss of LG) FinalProduct 5-Nitro-2-(propylsulfanyl) benzoic acid (Solid) ProductSalt->FinalProduct + HCl (Acidification)

Figure 1: Reaction mechanism showing the S_NAr pathway (Green) and competing failure modes (Red).

Module 3: Troubleshooting Center

Use this logic tree to diagnose your specific issue.

Scenario A: Low Yield (<50%)
Diagnostic CheckRoot CauseCorrective Action
Did the reaction turn black/tarry? Thermal decomposition.Reduce temp to 60°C. Ensure

atmosphere is rigorous.
Is there starting material left on TLC? Incomplete conversion.1. Your base might be wet (K

CO

is hygroscopic). Dry it in an oven. 2. Increase thiol to 1.5 eq.
Did no precipitate form upon acidification? Product is stuck in water or oiling out.1. Check pH (must be <2). 2. If it oils out, extract with EtOAc, dry over MgSO

, and evaporate. Recrystallize from Ethanol/Water.
Scenario B: Impure Product (Sticky/Oily Solid)
  • The Symptom: You expected a powder, but got a sticky yellow gum.

  • The Cause: Dipropyl Disulfide contamination. This byproduct is an oil that coats your crystals.

  • The Fix:

    • Redissolve the gum in dilute NaOH (pH 10).

    • Wash this aqueous solution with Hexane or Toluene (2x). The disulfide is non-polar and will move into the organic layer.

    • Re-acidify the clean aqueous layer to precipitate the pure product.

Scenario C: Product melts at the wrong temperature
  • The Symptom: Melting point is too high (>200°C) or too broad.

  • The Cause: 2-Hydroxy-5-nitrobenzoic acid (Phenolic impurity). This forms if your DMF was wet or you used hydroxide bases.

  • The Fix: This is hard to separate. You must recrystallize.

    • Solvent: Ethanol or Acetic Acid.[3] The thioether is generally more soluble in hot ethanol than the phenolic byproduct.

Module 4: FAQ

Q1: Can I use NaOH instead of K


CO

?
  • A: Yes, but it is risky. Hydroxide (

    
    ) is a competitive nucleophile. If you use NaOH, you must keep the temperature lower (<60°C) and use a solvent mixture like Ethanol/Water. However, the 
    
    
    
    rate for thiols is faster in DMF/K
    
    
    CO
    
    
    .

Q2: The reaction smells unbearable. How do I quench the equipment?

  • A: Do not wash glassware directly in the sink. Soak all glassware in a bath of 10% Bleach (Sodium Hypochlorite) for 1 hour. This oxidizes the residual thiol (stench) to the sulfonate (odorless) before cleaning.

Q3: Why is the "2-position" so reactive?

  • A: The chlorine at position 2 is activated by two electron-withdrawing groups:

    • The Nitro group (-NO

      
      )  at position 5 (para) stabilizes the Meisenheimer complex via resonance.
      
    • The Carboxylate (-COO

      
      )  at position 1 (ortho) provides inductive withdrawal (though less than the nitro).
      
    • Note: Without the 5-nitro group, this reaction would require harsh conditions (Cu catalyst/high heat).

References

  • Preparation of 2-chloro-5-nitrobenzoic acid (Starting M

    • Source: PrepChem.[4] "Preparation of 2-chloro-5-nitrobenzoic acid."

    • Relevance: Establishes the stability and availability of the electrophile.
    • URL:

  • Nucleophilic Arom

    
    ) 
    
    • Source: Chemistry LibreTexts. "16.
    • Relevance: mechanistic grounding for the Meisenheimer complex and the requirement for electron-withdrawing groups (Ortho/Para).
    • URL:

  • Optimiz

    
     Reactions 
    
    • Source: National Institutes of Health (PMC). "Room-Temperature Nucleophilic Aromatic Substitution... with Sulfur Nucleophiles."
    • Relevance: Validates the high nucleophilicity of thiols in polar aprotic solvents and the preference for S-alkyl
    • URL:

Sources

Technical Support Center: Purification of 5-Nitro-2-(propylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Nitro-2-(propylsulfanyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for obtaining high-purity material. As Senior Application Scientists, we understand that robust purification is critical for the reliability of downstream applications. This document is structured to address the specific challenges you may encounter during the purification of this aromatic carboxylic acid.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for crude 5-Nitro-2-(propylsulfanyl)benzoic acid.

Q1: What is the most effective initial purification method for my crude product?

A: For a crude mixture containing a carboxylic acid, acid-base extraction is the most robust and highly recommended first step.[1][2] This technique leverages the acidic nature of the carboxyl group to separate the target compound from neutral or basic impurities. The process involves dissolving the crude product in an organic solvent and washing it with an aqueous basic solution, such as sodium bicarbonate.[3][4] The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which migrates to the aqueous layer.[2][4] Neutral and basic impurities remain in the organic layer. Subsequently, the aqueous layer is isolated and acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.[2][3] This method is not only effective for removing many impurities but also serves as a crucial preliminary clean-up before subsequent high-resolution techniques.[1]

Q2: After an initial extraction, my product is a solid but still shows minor impurities. What should I do next?

A: If your 5-Nitro-2-(propylsulfanyl)benzoic acid is a solid but requires further purification, recrystallization is the ideal next step.[5][6] This technique purifies compounds based on differences in solubility between the desired product and the impurities in a given solvent at different temperatures.[6][7] The principle is to dissolve the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution.[7][8] As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystal lattice that tends to exclude the less abundant impurity molecules.[6][9] The impurities remain in the cold solvent (the mother liquor). The choice of solvent is critical; an ideal solvent will dissolve the compound well when hot but poorly when cold.[7]

Q3: I suspect my crude product contains isomeric impurities. Will extraction or recrystallization be sufficient to separate them?

A: While acid-base extraction and recrystallization are excellent for removing many types of impurities, they are often ineffective at separating positional isomers (e.g., 4-Nitro-2-(propylsulfanyl)benzoic acid or other regioisomers) due to their very similar chemical and physical properties. For such challenging separations, column chromatography is the required method.[10][11] Techniques like normal-phase chromatography on silica gel or reversed-phase high-performance liquid chromatography (HPLC) can resolve compounds with subtle differences in polarity.[10][12][13] The separation of nitrobenzoic acid isomers has been successfully demonstrated using both normal and reversed-phase systems.[10][12] A small amount of acid, such as acetic acid, is often added to the mobile phase to improve peak shape and prevent tailing of the carboxylic acid on the column.[14]

Q4: What are the likely impurities in my crude 5-Nitro-2-(propylsulfanyl)benzoic acid?

A: The impurities present will depend on the synthetic route. However, common impurities in related syntheses include:

  • Unreacted Starting Materials: Such as 2-chloro-5-nitrobenzoic acid or propanethiol.

  • Positional Isomers: Formed if the starting materials allow for substitution at different positions on the aromatic ring.

  • By-products from Side Reactions: This could include over-oxidation products or disulfide-linked dimers (bis(2-carboxy-4-nitrophenyl) disulfide).

  • Residual Solvents and Reagents: Amide solvents (e.g., DMF) can degrade to form amine impurities, which can lead to the formation of N-nitrosamines under certain conditions.[15][16]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Acid-Base Extraction 1. Incomplete Protonation: Insufficient acid was added to the aqueous layer to precipitate the product. The pH must be well below the pKa of the carboxylic acid.[5] 2. Emulsion Formation: An emulsion formed at the organic/aqueous interface, trapping the product. 3. Incorrect Choice of Base: Using a strong base like NaOH might not be necessary and could potentially cause hydrolysis if other sensitive functional groups are present.[1]1. Monitor pH: Use pH paper or a meter to ensure the aqueous layer is strongly acidic (pH 1-2) after adding HCl. Add acid until no further precipitation is observed.[3] 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently. Alternatively, filter the entire mixture through a pad of Celite. 3. Use a Weaker Base: For most carboxylic acids, a saturated solution of sodium bicarbonate (NaHCO₃) is sufficient to form the salt and is less harsh.[3][4]
Oily Precipitate Instead of Crystals During Recrystallization 1. "Oiling Out": The boiling point of the solvent is higher than the melting point of the solute. The compound melts before it dissolves. 2. High Impurity Level: A high concentration of impurities can depress the melting point and interfere with crystal lattice formation.[9] 3. Cooling Too Rapidly: Rapid cooling does not allow sufficient time for an ordered crystal lattice to form.1. Change Solvent: Select a solvent with a lower boiling point. Alternatively, add a co-solvent in which the compound is less soluble to lower the saturation temperature. 2. Pre-Purification: Perform an acid-base extraction first to remove the bulk of impurities. The crude material should ideally be at least 80% pure for effective recrystallization.[9] 3. Ensure Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker or paper towels, before moving it to an ice bath.[7][8]
No Crystals Form Upon Cooling 1. Too Much Solvent Used: The solution is not saturated, so the concentration of the compound does not exceed its solubility limit even when cold.[8] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent until you observe slight turbidity. Then add a drop or two of hot solvent to redissolve and cool again.[8] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface.[7] Alternatively, add a "seed crystal" from a previous pure batch.
Poor Separation or Streaking on Column Chromatography 1. Compound is Too Polar for Eluent: The compound is strongly adsorbed to the silica gel and does not move. 2. Compound is Not Soluble in Eluent: The compound precipitates on top of the column. 3. Acidic Nature of Compound: Carboxylic acids can interact strongly and irreversibly with basic sites on the silica gel, causing significant tailing.[14]1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). 2. Improve Solubility: Add a small amount of a more polar solvent to your mobile phase or dissolve your sample in a minimal amount of a stronger solvent (like DCM or a drop of acetone) before loading. 3. Suppress Ionization: Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[14] This keeps the carboxylic acid protonated, reducing its interaction with the stationary phase and leading to sharper peaks.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 5-Nitro-2-(propylsulfanyl)benzoic acid from neutral and basic impurities.

Materials:

  • Crude 5-Nitro-2-(propylsulfanyl)benzoic acid

  • Diethyl ether or Ethyl acetate (organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 30 mL of ethyl acetate) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of your product.

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake, and separate again. Combine this second aqueous extract with the first one. This ensures complete extraction of the acidic product.

  • Wash Organic Layer: Wash the remaining organic layer (which contains neutral/basic impurities) with brine, then dry it over anhydrous MgSO₄. This layer can be evaporated to recover any non-acidic components if desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M HCl dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure carboxylic acid should form.

  • Collection and Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[7] Wash the solid with a small amount of ice-cold deionized water to remove residual salts. Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely in a desiccator or vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol assumes you have a solid product from a previous step that requires further purification.

Solvent Selection Table

The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. Based on data for related nitrobenzoic acids, the following solvents are good starting points.[17][18]

SolventBoiling Point (°C)PolarityNotes
Ethanol/Water VariesPolarA very common and effective mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and then cool.[5]
Isopropanol 82.6PolarA good single solvent for many organic acids.
Ethyl Acetate 77.1MediumGood dissolving power, but the compound may still be quite soluble when cold, potentially reducing yield.
Toluene 110.6Non-polarMay be useful if impurities are highly polar.

Procedure:

  • Solvent Addition: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 5-10 mL) and a boiling chip.

  • Heating and Dissolution: Heat the mixture on a hot plate. Add the solvent in small portions, bringing the solution to a boil after each addition, until the solid just dissolves completely.[8] Avoid adding excess solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass or inverted beaker, and allow it to cool slowly to room temperature on the benchtop.[7] Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration.[7] Wash them with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent before determining the melting point and final yield.

Visual Workflows and Logic Diagrams

Overall Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude 5-Nitro-2- (propylsulfanyl)benzoic acid Assess Assess Purity (TLC, NMR) Crude->Assess Extraction Acid-Base Extraction Assess->Extraction Major Impurities Chromatography Column Chromatography Assess->Chromatography Isomeric Impurities Recrystallize Recrystallization Extraction->Recrystallize Solid Product Recrystallize->Chromatography Impurities Persist Pure Pure Product Recrystallize->Pure >98% Pure Chromatography->Pure

Caption: Decision workflow for purification.

Acid-Base Extraction Process

This diagram details the flow of materials during the acid-base extraction protocol.

AcidBaseExtraction cluster_0 Separatory Funnel Start Crude Product in Organic Solvent AddBase Add aq. NaHCO3 & Shake Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Product as Salt) Separate->AqueousLayer Bottom Layer AddAcid Add HCl (aq) to pH 1-2 AqueousLayer->AddAcid Filter Vacuum Filtration AddAcid->Filter PureSolid Pure Solid Product Filter->PureSolid

Caption: Flowchart of the acid-base extraction steps.

References

  • Acid-Base Extraction. (n.d.). Department of Chemistry, University of California, Irvine. [Link]

  • Acid–base extraction. (2023, December 22). In Wikipedia. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? (2018, October 20). Quora. [Link]

  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. [Link]

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Missouri-St. Louis. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. (1998). Journal of Chromatography A, 793(2), 374-377. [Link]

  • Recrystallization 2. (n.d.). Department of Chemistry, University of Massachusetts. [Link]

  • Supporting Information. (n.d.). Centers for Disease Control and Prevention. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of North Carolina at Pembroke. [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1991). Journal of Chromatography B: Biomedical Sciences and Applications, 569(1-2), 163-195. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2018). The Journal of Chemical Thermodynamics, 122, 136-143. [Link]

  • Recrystallization of Impure Benzoic Acid. (2016). ResearchGate. [Link]

  • Process for the purification of benzoic acid. (1978). U.S.
  • Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. [Link]

  • Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd. [Link]

  • Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. (n.d.). Research Square. [Link]

  • The solubility of benzoic acid in seven solvents. (2018). ResearchGate. [Link]

  • Nitrosamine Impurities: Origin, Control and Regulatory Recommendations. (2021). International Journal of Drug Regulatory Affairs, 9(2), 77-80. [Link]

  • Purification of benzoic acid. (1966). U.S.
  • Anybody knows Easy method to synthesize and separate 5-nitrosalicilic acid? (2021, July 7). ResearchGate. [Link]

  • Nitrosamine Impurities. (n.d.). PureSynth. [Link]

  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2002). Vitae, 8(3). [Link]

  • Use of thiopropyl sepharose for preparation of 2-nitro-5-thiobenzoic acid. (2000). Microchemical Journal, 65(3), 305-309. [Link]

  • A comprehensive review of sources of nitrosamine contamination of pharmaceutical substances and products. (2023). Regulatory Toxicology and Pharmacology, 139, 105355. [Link]

Sources

Technical Support Center: Recrystallization of 5-Nitro-2-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-nitro-2-substituted benzoic acids via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental issues.

Frequently Asked Questions: The Fundamentals of Solvent Selection

Q1: What are the defining characteristics of an ideal recrystallization solvent for 5-nitro-2-substituted benzoic acids?

An ideal solvent must exhibit a specific temperature-dependent solubility profile for your target compound.[1] The key characteristics are:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution of the crude material.[1][2]

  • Low Solubility at Low Temperatures: Conversely, the compound should be sparingly or poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of purified crystals upon cooling.[1][3]

  • Impurity Solubility Profile: The solvent should either completely dissolve impurities, leaving them in the mother liquor upon cooling, or not dissolve them at all, allowing for their removal via hot filtration.[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: A relatively low boiling point (typically under 100-110°C) is preferred, as this allows the solvent to be easily removed from the final crystals during the drying process.[4]

Q2: How do the nitro and 2-substituent groups influence the choice of solvent?

The "like dissolves like" principle is the guiding concept here.[1] 5-nitro-2-substituted benzoic acids are inherently polar molecules due to the presence of three key functional groups:

  • Carboxylic Acid (-COOH): Capable of hydrogen bonding.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases the molecule's overall polarity.

  • 2-Substituent (e.g., -Cl, -OH, -NH₂, -CH₃): The polarity of this group further modulates the overall polarity of the molecule.

Consequently, polar solvents are generally good candidates for dissolving these compounds.[1] Alcoholic solvents like ethanol and methanol are often excellent starting points.[1][5] Water can also be effective, especially for compounds with additional hydrogen-bonding groups like a hydroxyl (-OH) or amino (-NH₂) substituent.[4][6]

Q3: When is it appropriate to use a mixed-solvent system?

A mixed-solvent system (or solvent pair) is employed when no single solvent meets all the ideal criteria.[1] This is a common and powerful technique used when your compound is excessively soluble in one solvent (the "good" solvent) even at low temperatures, and poorly soluble in another solvent (the "bad" or "anti-solvent") even at high temperatures.[1] The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until persistent cloudiness (the saturation point) is observed.[1]

Troubleshooting Guide: Common Recrystallization Problems

Q4: My compound "oils out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?

Cause: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[7] This is often triggered by a solution that is too concentrated or cooled too rapidly, or when the melting point of the compound is lower than the boiling point of the chosen solvent.[1][8]

Solutions:

  • Reheat and Dilute: Reheat the mixture to redissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point of the solution.[7][9]

  • Slow Down the Cooling: Allow the flask to cool to room temperature slowly by insulating it (e.g., wrapping it in a towel or placing it on a cooling hotplate) before transferring it to an ice bath.[1][8] Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[1]

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Q5: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

Cause: This issue typically arises from two main sources: using an excessive amount of solvent, which prevents the solution from becoming saturated upon cooling, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[7][8][10]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the surface of the solution.[7][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seeding: If available, add a tiny "seed" crystal of the pure compound to the cooled solution.[7][11] This acts as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7][8] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize it again.[7]

Q6: The yield of my purified product is very low. What are the likely causes?

Cause: Poor recovery is a frequent issue with several potential causes.

Solutions:

  • Minimize Solvent Usage: The most common error is using too much solvent to dissolve the crude product.[7][10] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required for complete dissolution.[10][11]

  • Ensure Complete Precipitation: Allow sufficient time for crystallization. After the flask reaches room temperature, cool it in an ice bath for at least 30 minutes to maximize precipitation.[11]

  • Use Ice-Cold Washing Solvent: When washing the collected crystals in the filter, always use a minimal amount of ice-cold recrystallization solvent.[1] Using room temperature or warm solvent will redissolve a portion of your purified product.[10]

  • Prevent Premature Crystallization: If crystals form too quickly in the funnel during a hot filtration step, impurities can become trapped. Ensure your funnel and receiving flask are pre-heated.

Q7: My final crystals are still colored. How can I remove colored impurities?

Cause: Discoloration is often due to the presence of highly conjugated, colored byproducts or oxidation products.[12]

Solutions:

  • Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a spatula tip is often sufficient). Bring the solution back to a boil for a few minutes.[11][12] The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[12]

  • Perform Recrystallization Under an Inert Atmosphere: If oxidation is suspected as the cause of color (e.g., with amino-substituted benzoic acids), performing the recrystallization under a nitrogen or argon atmosphere can prevent further degradation.[11][12]

Data Presentation: Recommended Solvents

The following table summarizes commonly used and effective recrystallization solvents for various 5-nitro-2-substituted benzoic acids based on literature and chemical principles. Small-scale solubility tests are always recommended to confirm the optimal choice for your specific compound and impurity profile.

2-SubstituentCompound NameRecommended Single SolventsRecommended Mixed-Solvent Systems
-Cl 2-Chloro-5-nitrobenzoic acidWater[13], Acetone[14]Ethanol/Water
-OH 5-Nitrosalicylic acidN/AEthanol/Water[15]
-NH₂ 2-Amino-5-nitrobenzoic acidEthanol[16]Ethanol/Water[12]
-CH₃ 5-Methyl-2-nitrobenzoic acidN/AEthanol/Water[11]
-H 3-Nitrobenzoic acidMethanol, Ethanol, Water[5][17]Methanol/Water, Ethanol/Water[5]

Experimental Protocols

Protocol 1: General Recrystallization Workflow
  • Dissolution: Place the crude 5-nitro-2-substituted benzoic acid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of near-boiling solvent in small portions until the solid is completely dissolved.[10][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for 2-5 minutes.[12]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2][11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Selecting a Solvent System
  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add ~0.5 mL of a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, hexane).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a hot water bath. An ideal solvent will dissolve the compound completely at this higher temperature.[10]

  • Allow the tubes that showed complete dissolution upon heating to cool to room temperature, then place them in an ice bath.

  • The best solvent is the one that dissolves the compound when hot but produces a large quantity of well-formed crystals upon cooling.

  • If no single solvent is ideal, select a "good" solvent (dissolves the compound well) and a "bad" solvent (dissolves the compound poorly) to test as a mixed-solvent pair using Protocol 1.

Visualizations

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add Crude Solid & Solvent to Flask B Heat to Boiling A->B C Add Minimum Hot Solvent B->C D Hot Filtration (Optional, for insoluble impurities) C->D Solution Dissolved E Slow Cooling to Room Temp D->E Clear Filtrate F Cool in Ice Bath E->F G Vacuum Filtration F->G Crystal Slurry H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J J I->J Final Product

Caption: A flowchart of the key steps in a typical recrystallization experiment.

Solvent Polarity and Selection

Solvent_Selection cluster_properties Molecular Properties cluster_solvents Solvent Choice (Like Dissolves Like) Compound 5-Nitro-2-Substituted Benzoic Acid Polarity High Polarity (Nitro, Carboxyl Groups) Compound->Polarity due to H_Bonding H-Bonding (Carboxyl, -OH, -NH2) Compound->H_Bonding capable of Polar_Solvents Polar Solvents (e.g., Ethanol, Methanol, Water) Polarity->Polar_Solvents favors Mixed_Solvents Mixed-Solvent Systems (e.g., Ethanol/Water) Polarity->Mixed_Solvents may require H_Bonding->Polar_Solvents favors

Caption: The relationship between molecular properties and solvent selection.

References

  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • Unknown. (n.d.). Polarity of Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-Nitrobenzaldehyde by Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Unknown. (n.d.). Recrystallization 2.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization1.
  • BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ChemicalBook. (n.d.). 5-Hydroxy-2-nitrobenzoic acid synthesis.
  • MiraCosta College. (2010, January 26). Chemistry 102 - Experiment 3.
  • Guidechem. (n.d.). How to Prepare 5-Nitrosalicylic Acid? - FAQ.
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • Google Patents. (n.d.). UNITED STATES PATENT office.
  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.

Sources

Troubleshooting disulfide byproduct formation in thio-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the prevention, identification, and remediation of disulfide byproduct formation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)
Section 1: Identification and Confirmation of Disulfide Byproduct

Question 1: My final product yield is low, and I see an unexpected, less polar spot on my TLC plate. Could this be a disulfide byproduct?

Answer: Yes, this is a strong indication of dibenzoyl disulfide formation. Thiobenzoic acid is prone to oxidative dimerization to form dibenzoyl disulfide, (C₆H₅C(O)S)₂.[1] This byproduct is more non-polar than the parent thioacid and will typically have a higher Rf value on a normal-phase TLC plate.

To confirm its identity, you can use the following characterization techniques:

  • Mass Spectrometry (MS): Analyze the isolated byproduct. Dibenzoyl disulfide will have a molecular weight of approximately 274.38 g/mol , corresponding to the dimer of thiobenzoic acid minus two hydrogen atoms.

  • 1H NMR Spectroscopy: The characteristic thiol proton (-SH) signal of thiobenzoic acid (typically a broad singlet) will be absent in the spectrum of the disulfide byproduct.

  • Ellman's Test: This colorimetric test quantifies free thiol groups.[2] A lower-than-expected concentration of free thiols in your crude product strongly suggests that a significant portion has been oxidized to the disulfide.[3]

Question 2: My purified thiobenzoic acid, which was a pale yellow liquid, turned into a solid or became more viscous upon storage. What is happening?

Answer: This is a classic sign of slow oxidation over time. Even when pure, thiobenzoic acid can oxidize upon exposure to atmospheric oxygen, especially if exposed to light or trace metal contaminants.[4] The resulting dibenzoyl disulfide is a solid at room temperature, which explains the change in the physical state of your sample. Proper long-term storage under an inert atmosphere (Nitrogen or Argon) and in a freezer is essential to maintain purity.

Section 2: Root Cause Analysis & Mechanism of Formation

Question 3: What are the primary drivers of disulfide formation during the synthesis of thiobenzoic acid?

Answer: The formation of dibenzoyl disulfide is an oxidative side reaction. The primary culprits that facilitate this unwanted reaction are:

  • Presence of Oxygen: Atmospheric oxygen is the most common oxidant.[4] Reactions run open to the air, or using solvents with dissolved oxygen, provide a ready source for this side reaction.

  • Elevated Temperatures: Higher temperatures increase the rate of all reactions, including the oxidation of the thiol. This is particularly problematic during solvent removal or distillation if not performed rapidly and under vacuum.[5]

  • Alkaline pH Conditions: While the synthesis may involve a basic intermediate (potassium thiobenzoate), the free thiol is most susceptible to oxidation in its deprotonated thiolate form (C₆H₅COS⁻).[1][6] Thiolates are more nucleophilic and more easily oxidized than their protonated thiol counterparts.

  • Presence of Metal Ion Catalysts: Trace metal ions can catalyze the oxidation of thiols.[7] These can be introduced from reagents, glassware, or spatulas.

  • Peroxides in Solvents: Ethers, such as diethyl ether, are commonly used for extraction but can form explosive and highly oxidizing peroxides over time. Using peroxide-containing ether for the workup is a frequent cause of significant disulfide formation.[5]

The overall unwanted reaction can be summarized as:

2 C₆H₅COSH + [O] → (C₆H₅CO)₂S₂ + H₂O

Below is a diagram illustrating the desired synthesis pathway versus the competing byproduct formation pathway.

G cluster_main Main Synthesis Pathway cluster_side Byproduct Formation Pathway BzCl Benzoyl Chloride (C₆H₅COCl) Thiobenzoate Potassium Thiobenzoate (C₆H₅COSK) BzCl->Thiobenzoate + KSH KSH Potassium Hydrosulfide (KSH) Product Thiobenzoic Acid (C₆H₅COSH) Thiobenzoate->Product + HCl Acid Acid Workup (e.g., HCl) Product_copy Thiobenzoic Acid (C₆H₅COSH) Product->Product_copy Susceptible to Oxidation Disulfide Dibenzoyl Disulfide ((C₆H₅CO)₂S₂) Product_copy->Disulfide + [O] (2 equivalents) Oxidant Oxidant ([O], e.g., O₂, Peroxides)

Caption: Desired synthesis vs. unwanted disulfide byproduct formation.

Section 3: Prevention and Mitigation Strategies

Question 4: How can I proactively minimize disulfide formation during my synthesis and workup?

Answer: A multi-faceted approach focusing on rigorous exclusion of oxygen and careful control of reaction conditions is critical.

Key Parameter Control Table

ParameterRecommendationRationale & Scientific Justification
Atmosphere Maintain an inert atmosphere (N₂ or Ar) throughout the entire process.Excludes atmospheric oxygen, the primary oxidant responsible for disulfide formation.[4]
Solvents Use degassed solvents for the reaction and peroxide-free ether for extraction.Dissolved oxygen in solvents is a hidden source of oxidant. Peroxides are potent oxidizing agents that will readily convert thiols to disulfides.[5]
Temperature Keep the reaction temperature low (e.g., 10-15°C) and perform aqueous workup steps in an ice bath.Low temperatures significantly reduce the rate of the oxidation side reaction.[5][8]
pH Control Acidify the aqueous layer promptly and with cooling during workup.Protonating the thiobenzoate salt to the thiobenzoic acid makes the sulfur atom less nucleophilic and less susceptible to oxidation.[9]
Reagent Quality Use freshly distilled benzoyl chloride.Old benzoyl chloride can contain HCl and benzoic acid, which can disrupt stoichiometry and reaction conditions, leading to side products.[5]
Workup Duration Perform the workup and any subsequent purification (e.g., distillation) as rapidly as possible.Minimizing the time the product is exposed to potential oxidants is crucial. Prolonged distillation, even under nitrogen, can lead to complete conversion to the disulfide.[5]

Below is a logical workflow for troubleshooting this issue.

G start High Disulfide Content Detected? check_atmosphere Was an inert atmosphere used? start->check_atmosphere check_solvents Were solvents degassed/peroxide-free? check_atmosphere->check_solvents Yes remedy_atmosphere Implement N₂/Ar blanket for all steps. check_atmosphere->remedy_atmosphere No check_temp Was temperature controlled (<15°C)? check_solvents->check_temp Yes remedy_solvents Degas solvents (sparge) & test ether for peroxides. check_solvents->remedy_solvents No check_workup Was workup rapid and acidification cold? check_temp->check_workup Yes remedy_temp Use ice baths for addition & workup. check_temp->remedy_temp No remedy_workup Minimize workup time. Acidify below 10°C. check_workup->remedy_workup No success Problem Resolved check_workup->success Yes remedy_atmosphere->success remedy_solvents->success remedy_temp->success remedy_workup->success

Caption: A troubleshooting workflow for disulfide byproduct formation.

Section 4: Purification and Remediation

Question 5: I have already produced a batch with significant disulfide contamination. Can I salvage it?

Answer: While prevention is always better than cure, it is sometimes possible to remediate a contaminated batch.

  • Purification: The most straightforward approach is purification. Since dibenzoyl disulfide is a larger, less polar molecule, it can often be separated from thiobenzoic acid by:

    • Fractional Distillation under High Vacuum: This is the method of choice, but it must be done very quickly with an efficient, short-path distillation apparatus to prevent thermal degradation and further oxidation.[5]

    • Column Chromatography: Careful column chromatography on silica gel can also be effective, though this exposes the product to a large surface area and should be done quickly with degassed solvents.

  • Chemical Reduction (Advanced): In principle, the disulfide bond can be cleaved back to the thiol. This is common in biochemistry using reagents like DTT or TCEP but is less common for small molecule purification due to the need to remove the reducing agent and its byproducts.[10] For a small molecule synthesis, purification is almost always the more practical option.

Experimental Protocols
Protocol 1: Oxygen-Free Aqueous Workup

This protocol is designed to minimize oxidation during the critical step of isolating the thiobenzoic acid from the reaction mixture. It assumes the reaction of benzoyl chloride with potassium hydrosulfide has been completed.[5][8]

Materials:

  • Reaction mixture containing potassium thiobenzoate.

  • Degassed, deionized water.

  • 6N Hydrochloric acid (HCl), pre-chilled.

  • Peroxide-free diethyl ether (or other suitable extraction solvent), degassed.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Separatory funnel, round-bottom flasks, and other standard glassware, all dried and purged with N₂ or Ar.

  • Ice bath.

  • Nitrogen/Argon line with a bubbler.

Procedure:

  • Prepare for Workup: Set up a separatory funnel that has been purged with an inert gas. Prepare an ice bath large enough to hold the flask containing your reaction filtrate and the separatory funnel.

  • Dissolution: Dissolve the crude potassium thiobenzoate residue in a minimal amount of cold, degassed deionized water (~700 mL for a ~1.4 mole scale reaction).[5] Perform this step in a flask under a positive pressure of N₂/Ar and cooled in the ice bath.

  • Extraction of Neutrals (Optional): If significant non-polar impurities are expected, perform a quick extraction with a degassed non-polar solvent like benzene or hexane before acidification.[8]

  • Acidification: Transfer the cold aqueous solution to the purged separatory funnel. Slowly add the pre-chilled 6N HCl dropwise with gentle swirling. Keep the funnel in the ice bath throughout this process. The goal is to fully protonate the thiobenzoate to thiobenzoic acid, which may be visible as an oily layer or precipitate. Monitor the pH with litmus paper to ensure the solution is acidic. Causality: Keeping the solution cold and acidic is the most critical step to prevent oxidation of the newly formed thiol.[5]

  • Extraction: Immediately extract the acidified aqueous layer with two portions of cold, peroxide-free, degassed diethyl ether.[5]

  • Washing and Drying: Combine the organic layers and wash them with several portions of cold, degassed water to remove any remaining inorganic salts or acid. Dry the ether layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried ether solution into a round-bottom flask. Evaporate the solvent under reduced pressure. It is crucial to avoid heating the residue excessively.

  • Immediate Purification: Proceed immediately with purification (e.g., rapid vacuum distillation) to prevent the isolated crude product from oxidizing upon standing.[5]

References
  • Noble, P. Jr., & Tarbell, D. S. (1952). Thiobenzoic Acid. Organic Syntheses, 32, 98.

  • LookChem. (n.d.). Synthesis of Thiobenzoic acid. Chempedia.

  • Wikipedia contributors. (n.d.). Thiobenzoic acid. Wikipedia.

  • ChemicalBook. (n.d.). Thiobenzoic acid synthesis.

  • Movassagh, B., & Sobhani, S. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Beilstein Journal of Organic Chemistry, 11, 1233–1239.

  • Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.

  • Shah, V. R. (2013, August 19). Answer to "Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?". ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Preventing Disulfide Bond Formation in Thiol-Ene Reactions.

  • Poole, L. B. (2015). Quantification of Thiols and Disulfides. Current Protocols in Toxicology, 64, 7.3.1–7.3.15.

  • Winter, J., et al. (2020). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science, 100(1), e109.

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.

Sources

Resolving solubility issues of 5-Nitro-2-(propylsulfanyl)benzoic acid in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitro-2-(propylsulfanyl)benzoic acid

Introduction

Welcome to the technical support guide for 5-Nitro-2-(propylsulfanyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in cell culture media. Due to its chemical structure—a carboxylic acid with a hydrophobic propyl group and an electron-withdrawing nitro group—this compound exhibits low aqueous solubility at physiological pH, a common hurdle in cell-based assays.

This guide provides a logical, step-by-step approach to diagnosing and resolving these solubility issues, ensuring accurate and reproducible experimental outcomes. We will move from foundational concepts and frequently asked questions to in-depth troubleshooting protocols.

Part 1: Quick Reference & Frequently Asked Questions (FAQs)

This section addresses the most common immediate challenges.

Q1: I dissolved my 5-Nitro-2-(propylsulfanyl)benzoic acid in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why?

This is the most frequent issue encountered with hydrophobic compounds. The phenomenon is known as "solvent-shift" precipitation. The compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a polar aprotic solvent. However, when this concentrated DMSO stock is diluted into the aqueous, buffered environment of your cell culture medium, the polarity of the solvent changes dramatically. DMSO disperses, and the compound is suddenly exposed to water, in which it is poorly soluble, causing it to crash out of solution.[1][2]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, the ideal final concentration should be kept at or below 0.1% to minimize any potential off-target solvent effects.[3][4][5] It is critical to run a vehicle control experiment where cells are treated with the same final concentration of DMSO without the compound to ensure the observed effects are from your compound and not the solvent.[3]

Q3: Can I just warm the media or vortex it more to get the compound to dissolve?

While gentle warming to 37°C and vortexing can help dissolve the compound during the preparation of the working solution, these methods may not prevent precipitation over the long term in the incubator.[5][6] If the compound is not thermodynamically stable in the media, it will likely precipitate eventually, leading to inconsistent concentrations and unreliable results. These methods are best used as aids within a more robust solubilization strategy.

Q4: My media contains serum. Does this help or hurt solubility?

It can do both. Serum proteins, particularly albumin, can bind to hydrophobic compounds, effectively acting as carriers and increasing the apparent solubility of the compound in the media.[4][7][8] However, this binding also reduces the free concentration of the compound available to interact with the cells, which can alter its potency and apparent IC50.[7][8] If you observe different results with varying serum concentrations, protein binding is a likely factor.

Part 2: In-Depth Troubleshooting Guide

If the quick fixes above are insufficient, a more systematic approach is required. This guide will walk you through a logical troubleshooting workflow to achieve a stable working solution.

Understanding the Core Problem: The Chemistry of the Compound

5-Nitro-2-(propylsulfanyl)benzoic acid has two key features governing its solubility:

  • A Hydrophobic Moiety: The propyl chain and the aromatic ring make the molecule inherently water-insoluble.

  • An Acidic Group: The carboxylic acid (-COOH) group provides a handle for dramatically increasing water solubility through pH manipulation.

Like most carboxylic acids, this compound exists in two states: a neutral, protonated form (R-COOH) at low pH, and a charged, deprotonated salt form (R-COO⁻) at high pH. The charged salt form is significantly more soluble in water.[9][10][] The transition between these states is governed by the compound's pKa , which for nitrobenzoic acids is typically in the range of 2.0-3.5 due to the electron-withdrawing effect of the nitro group.[12] This is much more acidic than a standard benzoic acid (pKa ~4.2). At the physiological pH of cell culture media (~7.4), the compound should theoretically be deprotonated and soluble. However, kinetic barriers, localized pH drops upon addition of the acidic compound, and interactions with media components can still lead to precipitation.

The following flowchart outlines the decision-making process for troubleshooting.

G start Start: Compound Precipitates in Media stock_check Is your stock solution >50 mM in DMSO? start->stock_check dilution_method How are you diluting the stock? stock_check->dilution_method Yes solution_A Solution A: Optimized DMSO Protocol stock_check->solution_A No. Make a more concentrated stock (50-100 mM) to reduce final DMSO %. direct_dilution Directly adding a small volume (<2 µL) to a large volume of media? dilution_method->direct_dilution serial_dilution Using an intermediate serial dilution step? dilution_method->serial_dilution outcome_precipitate Precipitation still occurs? direct_dilution->outcome_precipitate serial_dilution->outcome_precipitate outcome_precipitate->solution_A Yes solution_B Solution B: pH-Modified Aqueous Stock outcome_precipitate->solution_B Yes, try alternative method success Success: Stable Solution Achieved solution_A->success solution_B->success G cluster_0 Low pH (e.g., < 3.0) cluster_1 High pH (e.g., > 7.0) A R-COOH (Protonated Form) Poorly Water Soluble B R-COO⁻ Na⁺ (Deprotonated Salt Form) Highly Water Soluble A->B + NaOH (Base) B->A + HCl (Acid)

Caption: pH-dependent ionization and solubility.

2. Preparation of a 10 mM Primary Aqueous Stock (as Sodium Salt):

  • Weigh out 2.55 mg of 5-Nitro-2-(propylsulfanyl)benzoic acid into a sterile 1.5 mL tube.

  • Add 900 µL of sterile, cell-culture grade water. The compound will not dissolve at this stage.

  • Prepare a sterile 0.1 M NaOH solution.

  • Titration Step: While vortexing the compound suspension, add the 0.1 M NaOH solution drop-wise (e.g., 1-2 µL at a time). Continue adding NaOH until the solid material completely dissolves and the solution becomes clear. This indicates the formation of the sodium salt.

  • Measure the pH of the resulting solution. It should be neutral to slightly basic. Adjust as needed.

  • Add sterile water to bring the final volume to 1.0 mL. This creates a 10 mM stock solution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination or undissolved micro-precipitates.

  • Store this aqueous stock at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

3. Preparation of Final Working Concentration:

  • This aqueous stock can be directly diluted into your cell culture medium to achieve the desired final concentration. For a 100 µM final concentration, add 10 µL of the 10 mM stock to 1 mL of media.

  • Since the stock is already in an aqueous, pH-neutral buffer, the risk of precipitation is dramatically reduced.

Part 4: Data Summary & Key Parameters

This table summarizes the critical parameters for the solubilization methods described.

ParameterMethod A: DMSO StockMethod B: pH-Adjusted StockRationale & Comments
Primary Solvent 100% DMSOSterile Water + NaOHDMSO is a powerful organic solvent. The pH-adjusted method uses basic water to form a soluble salt. [][13]
Recommended Stock Conc. 50-100 mM10-20 mMHigh DMSO stock concentration is key to keeping the final solvent percentage low (<0.1%). [4][5]
Final Solvent in Media 0.1% - 0.5% DMSOWater/SalineMethod B avoids DMSO toxicity concerns, making it a cleaner system for sensitive assays.
Pros - Fast and simple to prepare.- High concentration is achievable.- Avoids DMSO-related artifacts.- Highly stable in aqueous media.Choose Method A for speed and high-throughput screening. Choose Method B for sensitive assays or when DMSO is a confounding factor.
Cons - Risk of precipitation.- Potential for cell toxicity.- More complex preparation.- Risk of altering media pH if not buffered well.Always run a vehicle control for either method. For Method B, ensure your media has sufficient buffering capacity (e.g., HEPES).

References

  • Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, Oxford Academic. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit r/labrats Discussion. [Link]

  • Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate Discussion. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate Discussion. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate Discussion. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • What pH for Complete Reprotonation of an Acid? Reddit r/chemhelp Discussion. [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate Discussion. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC, National Institutes of Health. [Link]

  • Process for improving the solubility of cell culture media.
  • Help determining solubility of Amino Acids. Reddit r/Biochemistry Discussion. [Link]

  • pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]

  • Comparative Efficiency of Fungal Organic Acids and Pure Acids in Tricalcium Phosphate Solubilisation. MDPI. [Link]

  • 2-Nitro-5-sulfanylbenzoic acid. PubChem, National Institutes of Health. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate Discussion. [Link]

  • Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Homework.Study.com. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • NITROBENZOIC ACID. Ataman Kimya. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • 5-nitro-2-(3-phenylpropylamino)benzoic acid. Stenutz. [Link]

Sources

Technical Support Center: Purification of 5-Nitro-2-(propylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of 5-Nitro-2-(propylsulfanyl)benzoic acid, specifically the removal of unreacted propanethiol. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my synthesis, the crude product has an overpowering offensive odor. What is the primary cause and the best initial step for purification?

A1: The potent, cabbage-like odor is characteristic of unreacted 1-propanethiol, a starting material in your reaction.[1][2] Due to its high volatility, the first and most efficient step to remove the bulk of this contaminant is through evaporation under reduced pressure.

However, simply connecting your flask to a rotary evaporator is a common mistake that can lead to contamination of your vacuum pump and the release of highly unpleasant odors into the laboratory. Propanethiol has a low boiling point of 67-68 °C and a high vapor pressure, making it evaporate readily.[3][4][5]

Recommended Initial Protocol: Trapped Evaporation

  • Assemble a Cold Trap: Before the vacuum pump, place a cold trap immersed in a dry ice/acetone or liquid nitrogen bath. This will condense the volatile propanethiol, preventing it from entering the pump.

  • Assemble a Scrubber/Bleach Trap: For maximum safety and odor control, vent the exhaust from your vacuum pump through a bubbler containing a dilute bleach (sodium hypochlorite) solution.[6][7] The bleach will oxidize and neutralize any propanethiol vapor that passes through the cold trap.[6]

  • Evaporation: Gently warm the reaction flask in a water bath (not exceeding 40-50 °C) while applying vacuum. The majority of the propanethiol will be removed and captured by the traps.

This initial step is crucial for debulking the primary contaminant before proceeding to more refined purification techniques.

Q2: I've removed the solvent and excess propanethiol by rotary evaporation, but the smell persists and my NMR analysis shows contamination. What is the most definitive method to purify the solid product?

A2: The most robust and selective method for purifying your target compound, 5-Nitro-2-(propylsulfanyl)benzoic acid, is liquid-liquid extraction based on differential acidity . This technique exploits the significant difference in acidity (pKa) between the carboxylic acid product and the thiol contaminant.

  • 5-Nitro-2-(propylsulfanyl)benzoic acid: A carboxylic acid with an estimated pKa of ~3-4.

  • 1-Propanethiol: A thiol with a pKa of approximately 10.5.[1][8]

This ~6-7 order of magnitude difference in acidity allows for selective deprotonation of the carboxylic acid using a mild base, rendering it water-soluble while leaving the much less acidic thiol in the organic phase.

A Crude Product (Product + Propanethiol) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with aq. NaHCO3 Solution (3x) B->C D Separate Layers C->D E_org Organic Layer (Propanethiol + Neutral Impurities) D->E_org Contains Thiol F_aq Aqueous Layer (Sodium 5-nitro-2-(propylsulfanyl)benzoate) D->F_aq Contains Product Salt G Acidify Aqueous Layer (with 1M HCl to pH ~2) F_aq->G H Precipitate Forms G->H I Filter, Wash with Cold Water, and Dry H->I J Pure 5-Nitro-2-(propylsulfanyl)benzoic acid I->J

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the crude solid from Q1 in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction with Mild Base: Transfer the organic solution to a separatory funnel and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The bicarbonate is basic enough to deprotonate the highly acidic carboxylic acid, forming the water-soluble sodium carboxylate salt. It is not basic enough to deprotonate the thiol, which remains in the organic layer.[8]

  • Layer Separation: After each wash, allow the layers to separate and drain the aqueous layer into a clean flask. Combine all aqueous extracts. The organic layer, containing propanethiol, can be set aside for proper disposal.

  • Reprotonation and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. Your product, 5-Nitro-2-(propylsulfanyl)benzoic acid, will precipitate as a solid as it is no longer a salt and is poorly soluble in acidic water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter paper with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to yield a solid free of propanethiol.

Q3: Why can't I just use a stronger base, like sodium hydroxide (NaOH), to wash out the propanethiol?

A3: This is a common query that highlights the importance of pKa values in designing an extraction. While a 1M NaOH solution would certainly be basic enough to deprotonate the propanethiol (pKa ~10.5) and pull it into the aqueous layer as sodium propanethiolate, it would also deprotonate your carboxylic acid product (pKa ~3-4).

Using a strong base like NaOH would result in both compounds moving into the aqueous layer, achieving no separation. The key to a successful extraction is to use a reagent that selectively reacts with only one of the components you wish to separate. Sodium bicarbonate is the ideal choice here because its conjugate acid, carbonic acid (H₂CO₃), has a pKa of ~6.4. Therefore, bicarbonate can deprotonate acids stronger than carbonic acid (like your product) but not those that are weaker (like propanethiol).

cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase (Saturated NaHCO3) Product_org Product (R-COOH) pKa ~3-4 Propanethiol (Pr-SH) pKa ~10.5 Wash + NaHCO3 Wash Product_org:f0->Wash Deprotonated Product_org:f1->Wash No Reaction Product_aq Product Salt (R-COO⁻ Na⁺) Water Soluble Thiol_aq Propanethiol (Pr-SH) Remains in Org. Phase Wash->Product_aq:f0 Wash->Thiol_aq:f1

Caption: Selective partitioning during bicarbonate extraction.

Q4: My yields are low after the acid-base extraction, or my final product still seems impure. What are some common troubleshooting steps?

A4: Several factors can impact the efficiency of the extraction and purity of the final product.

  • Incomplete Extraction: Ensure you are washing with bicarbonate solution at least three times. A single wash is often insufficient to transfer all the carboxylate salt to the aqueous phase.

  • Incomplete Precipitation: After acidifying the aqueous layer, check the pH with litmus paper or a pH meter to confirm it is in the range of 1-2. If the solution is not sufficiently acidic, a portion of your product will remain dissolved as the carboxylate salt.

  • Emulsion Formation: Vigorous shaking can sometimes create an emulsion (a stable mixture of the organic and aqueous layers). To break an emulsion, try letting the separatory funnel stand for a longer period, gently swirling it, or adding a small amount of brine (saturated NaCl solution).

  • Premature Precipitation: If your organic solution is highly concentrated, the sodium salt of your product may precipitate at the interface between the layers. If this occurs, add more water to the aqueous layer and more organic solvent to dissolve the respective components fully before separating.

  • Final Product Purity: If the extracted product is still not pure enough for your application, a final recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended to remove any trace non-acidic impurities that may have been carried over.

Q5: Are there non-extraction methods for removing trace amounts of propanethiol if I need extremely high purity?

A5: Yes, for removing stubborn, trace amounts of thiols, chemical scavenging is an excellent strategy. This involves adding a reagent that selectively reacts with the thiol to convert it into a different, more easily separable compound.

Thiol Scavenger Resins: These are solid-supported reagents (polystyrene beads) functionalized with groups that covalently bind to thiols.[9][10]

  • Protocol: After dissolving your crude product in an organic solvent, you can add the scavenger resin and stir the mixture for several hours. The thiol is captured by the resin. Afterwards, you simply filter off the solid resin beads, and the thiol is removed from your solution.

  • Advantages: This method is very clean, avoids aqueous workups, and often results in very high purity.

  • Considerations: Scavenger resins can be costly and may require optimization of reaction time.

Oxidative Quenching: In some cases, trace thiols can be oxidized to disulfides.[6][11][12]

  • Protocol: A dilute solution of iodine or sodium hypochlorite can be added to the reaction mixture.[7][12]

  • Advantages: This is a rapid and inexpensive method.

  • Considerations: This is a higher-risk strategy. The oxidizing agent could potentially react with the sulfide linkage in your desired product, leading to sulfoxide or sulfone byproducts. This method should only be attempted after careful small-scale trials and analysis.

Data Summary Table

CompoundFormulaBoiling PointpKaSolubility
1-Propanethiol C₃H₈S67-68 °C[1][3]~10.5[1][8]Slightly soluble in water; soluble in organic solvents[1][13]
5-Nitro-2-(propylsulfanyl)benzoic acid C₁₀H₁₁NO₄SHigh (non-volatile solid)~3-4 (estimated)Insoluble in water; soluble in many organic solvents

References

  • Wikipedia. (n.d.). Propanethiol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Propanethiol. Retrieved from [Link]

  • Britannica. (n.d.). Thiols, Structure, Reactions. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation and Reactions of Thiols. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1-Propanethiol. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties of Thiol. Retrieved from [Link]

  • AhmadullinS LLC. (n.d.). N-PROPANETHIOL. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • ICSC. (2006). ICSC 1492 - 1-PROPANETHIOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanethiol (CAS 75-33-2). Retrieved from [Link]

  • ACS Publications. (2023). Development of a Raman-Based Test for Rapid Thiol Scavenger Detection in Oil and Gas Applications. Retrieved from [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Reddit. (2020). Removal of Smelly Thiol via Extraction?. Retrieved from [Link]

  • RSC Publishing. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Retrieved from [Link]

  • Google Patents. (n.d.). GB2474057A - A method of isolating and recovering thiol-containing compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-Nitro-2-(propylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Nitro-2-(propylsulfanyl)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound in solution. Understanding the stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 5-Nitro-2-(propylsulfanyl)benzoic acid that influence its stability?

A1: The stability of 5-Nitro-2-(propylsulfanyl)benzoic acid is governed by its three main functional groups:

  • Nitro Group (-NO₂): This strong electron-withdrawing group can influence the acidity of the carboxylic acid and is susceptible to reduction under certain conditions, potentially forming nitroso or amino derivatives.[1][2]

  • Thioether (Propylsulfanyl) Group (-S-CH₂CH₂CH₃): Thioethers are known to be susceptible to oxidation, which can convert the sulfide to a sulfoxide and then to a sulfone, especially in the presence of oxidizing agents.

  • Benzoic Acid Moiety: The carboxylic acid group (-COOH) dictates the molecule's acidic nature and solubility in aqueous solutions. Its pKa is influenced by the other substituents on the aromatic ring.[3][4][5] The solubility of nitrobenzoic acids can be sensitive to pH, temperature, and solvent polarity.[6]

Q2: What are the potential degradation pathways for 5-Nitro-2-(propylsulfanyl)benzoic acid in solution?

A2: Based on its chemical structure, several degradation pathways are plausible:

  • Oxidation of the Thioether: The propylsulfanyl group can be oxidized to form the corresponding sulfoxide and sulfone. This is a common degradation pathway for thioether-containing compounds.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or an amino group.[1][7] This can occur in the presence of reducing agents or certain biological systems.[2][8]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less common for the functional groups present.[1]

  • Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to degradation.

  • Decarboxylation: Although unlikely under typical experimental conditions, decarboxylation of the benzoic acid group can occur at high temperatures.

Q3: How does pH affect the stability and solubility of this compound?

A3: The pH of the solution is a critical factor. The carboxylic acid group has a pKa that determines its ionization state. At pH values above the pKa, the compound will exist as the more water-soluble carboxylate anion.[6] Conversely, at pH values below the pKa, it will be in its less soluble, neutral acid form. The stability can also be pH-dependent; for instance, the rates of hydrolysis or other degradation reactions can be accelerated under strongly acidic or basic conditions.[1]

Q4: What are the recommended storage conditions for stock solutions?

A4: For optimal stability, stock solutions should be stored at -20°C or lower.[9] It is also advisable to protect the solutions from light by using amber vials or wrapping containers in foil. For aqueous solutions, it is often recommended not to store them for more than one day.[9] If using organic solvents, ensure they are of high purity and purged with an inert gas to remove oxygen, which could oxidize the thioether group.[9]

Troubleshooting Guide

Issue 1: Inconsistent results or loss of compound activity over time in my assay.

This is a common problem that often points to compound instability under the specific experimental conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation in Solution Your compound may be degrading in the assay buffer or solvent. It is crucial to perform a solution stability test.[10]
Precipitation The compound may be precipitating out of solution, especially if the solvent composition changes during the experiment (e.g., dilution of a DMSO stock into an aqueous buffer). Check the compound's solubility in the final assay medium.[1]
Adsorption to Labware Small molecules can adsorb to the surfaces of plasticware or glassware. Consider using low-adhesion microplates or silanized glassware.[1]
Photodegradation If your experiments are conducted under ambient light for extended periods, the compound may be degrading. Try performing your experiments under reduced light conditions.
Issue 2: I observe extra peaks in my HPLC or LC-MS analysis when I re-inject an older sample solution.

The appearance of new peaks is a strong indicator of degradation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation of Thioether The new peaks could correspond to the sulfoxide and/or sulfone forms of your compound. This is a likely degradation pathway. Use fresh solutions for each analysis.
Reduction of Nitro Group If your solution contains any reducing agents, or if it has been stored improperly, the nitro group may have been reduced.
Solvent-Induced Degradation The solvent itself or impurities within the solvent could be reacting with your compound. Ensure you are using high-purity, HPLC-grade solvents.[1]
Contamination The sample, solvent, or instrument could be contaminated.[1]
Issue 3: The color of my stock solution has changed over time.

A change in color can be a visual cue for chemical degradation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Degradants Degradation products may have different chromophores, leading to a color change. The solution should be discarded, and a fresh stock prepared.
Concentration Effects If some solvent has evaporated, the increased concentration may alter the appearance. Verify the solvent volume.

Experimental Protocols

Protocol 1: Basic Solution Stability Assessment using HPLC

This protocol outlines a fundamental experiment to assess the stability of 5-Nitro-2-(propylsulfanyl)benzoic acid in a specific solvent or buffer over time.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, Ethanol).[9]

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the test solvent/buffer (e.g., PBS, cell culture media).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared test solution by HPLC to determine the initial peak area of the parent compound. This serves as the baseline.

  • Incubation: Store the test solution under the desired conditions (e.g., room temperature, 4°C, 37°C), protected from light.

  • Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the test solution onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted. The stability is often considered acceptable if the response factor difference is within a certain percentage (e.g., ≤ 2%).[10]

Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Dilute to Final Concentration in Test Solvent/Buffer prep_stock->prep_test t0 T=0 Analysis (HPLC/LC-MS) prep_test->t0 incubation Incubate under Test Conditions (Temp, Light) t0->incubation t_x Time-Point Analysis (e.g., 2, 4, 8, 24h) incubation->t_x data_analysis Compare Peak Areas (T=x vs T=0) t_x->data_analysis stable Stable (<5% degradation) data_analysis->stable Peak area consistent unstable Unstable (>5% degradation) data_analysis->unstable Peak area decreases/ new peaks appear

Caption: Workflow for assessing compound stability in solution.

Potential Degradation Pathways Diagram

G cluster_oxidation Oxidation cluster_reduction Reduction parent 5-Nitro-2-(propylsulfanyl) benzoic acid sulfoxide Sulfoxide Derivative parent->sulfoxide +[O] nitroso Nitroso Derivative parent->nitroso +2e-, +2H+ sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation amino Amino Derivative nitroso->amino Further Reduction

Caption: Potential degradation pathways of the parent compound.

References

  • BenchChem. Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
  • Solubility of Things. 4-Nitrobenzoic acid.
  • Chemistry Stack Exchange. Acidic Strength of Nitrobenzoic Acid.
  • Jiangsu Run'an Pharmaceutical Co. Ltd. Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid?.
  • Quora. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?.
  • PharmaGuru. Solution Stability In Analytical Method Validation: How To Perform.
  • PubMed. Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group.
  • PMC. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • MDPI. Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches.
  • Cayman Chemical. 2-Nitro-5-thiocyanatobenzoic Acid Product Information.

Sources

Validation & Comparative

FTIR characteristic peaks for nitro and carboxylic acid groups in thiobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Nitro and Carboxylic Acid Groups in Thiobenzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery and materials science, thiobenzoates (Ar-CO-S-R) serve as critical activated intermediates and prodrug scaffolds. However, their structural validation is often complicated by the spectral overlap between the thioester moiety and other carbonyl-containing functional groups, such as carboxylic acids.

This guide provides a technical comparison of the FTIR spectral signatures of Nitro- and Carboxy-functionalized Thiobenzoates against their oxygen-analogues (Benzoates). By focusing on the diagnostic shifts in the carbonyl (


) and nitro (

) regions, this document outlines a self-validating protocol for distinguishing these moieties in complex organic frameworks.
Technical Deep Dive: Thiobenzoates vs. Benzoates

The primary challenge in characterizing functionalized thiobenzoates is distinguishing the thioester linkage from standard esters and free carboxylic acids. The substitution of Oxygen (ester) with Sulfur (thioester) induces a distinct "Red Shift" in the carbonyl frequency, which serves as the primary diagnostic marker.

The "Thioester Shift" (The Core Differentiator)

Unlike benzoate esters, which exhibit a strong inductive effect from the alkoxy oxygen that raises the carbonyl frequency, thiobenzoates are influenced by the lower electronegativity and larger atomic radius of sulfur.

  • Benzoates (Ar-CO-O-R): The

    
     stretch typically appears at 1715–1740 cm⁻¹ . The strong inductive withdrawal by oxygen dominates, shortening the 
    
    
    
    bond.
  • Thiobenzoates (Ar-CO-S-R): The

    
     stretch shifts to 1660–1695 cm⁻¹ .
    
    • Mechanism: Although resonance overlap between Carbon (2p) and Sulfur (3p) is poor (which would theoretically increase double-bond character), the reduced inductive effect of sulfur compared to oxygen ultimately results in a lower force constant for the carbonyl bond.

Comparative Spectral Data: Functional Group Analysis
Functional GroupModeBenzoate (Ar-CO-OR) Frequency (cm⁻¹)Thiobenzoate (Ar-CO-SR) Frequency (cm⁻¹) Diagnostic Note
Carbonyl (C=O) Stretch1720 – 1740 (s)1665 – 1695 (s) Primary Identifier. The ~40 cm⁻¹ red shift is diagnostic for the thioester linkage.
Nitro (-NO₂) Asym.[1][2][3][4] Stretch1520 – 1540 (s)1515 – 1535 (s) Minimal shift. Strong intensity allows detection even in complex mixtures.
Nitro (-NO₂) Sym.[1][2][3][4] Stretch1340 – 1360 (s)1335 – 1355 (s) Often sharper in thiobenzoates due to reduced H-bonding interference compared to acids.
Carboxylic Acid (-COOH) O-H StretchN/A2500 – 3300 (br) Very broad "hump".[2][5][6] Distinguishes free acid from ester/thioester.
Carboxylic Acid (-COOH) C=O[5][6][7] StretchN/A1680 – 1710 (s) Critical Overlap Risk. Acid C=O (dimer) often overlaps with Thioester C=O.
C-S / C-O Stretch1270 (C-O, s)900 – 1000 (C-S, w) C-S is weak and often obscured in the fingerprint region.

(s) = strong, (w) = weak, (br) = broad

Diagnostic Challenges: The Nitro & Acid Overlap

When analyzing a molecule containing both a thioester and a carboxylic acid (e.g., 4-((alkylthio)carbonyl)benzoic acid), a critical spectral conflict arises.

  • The Carbonyl Conflict: The carboxylic acid dimer

    
     stretch (~1700 cm⁻¹) often merges with the thioester 
    
    
    
    stretch (~1690 cm⁻¹), creating a single broadened peak or a doublet with poor resolution.
  • The Nitro Confirmation: If a nitro group is present on the aromatic ring, its asymmetric stretch at ~1530 cm⁻¹ remains distinct. This peak is unaffected by the acid/thioester conflict and serves as a reliable anchor for quantifying the aromatic core.

Resolution Strategy (Self-Validating Protocol): To resolve the Carbonyl Conflict, convert the free carboxylic acid to a carboxylate salt (using TEA or NaOH).

  • Result: The Acid

    
     shifts from ~1700 cm⁻¹ to ~1550–1610 cm⁻¹  (asymmetric carboxylate stretch).
    
  • Outcome: The Thioester

    
     at 1690 cm⁻¹  remains isolated, confirming the integrity of the thioester linkage.
    
Visualization of Spectral Logic

The following diagram illustrates the decision tree for assigning peaks in a multi-functional thiobenzoate sample.

FTIR_Logic Start Unknown Sample Spectrum CheckOH Check 2500-3300 cm⁻¹ (Broad O-H?) Start->CheckOH CheckCO Check Carbonyl Region (1650-1750 cm⁻¹) Start->CheckCO CheckNitro Check Nitro Region (1530 & 1350 cm⁻¹) Start->CheckNitro HasOH Present: Free Acid (-COOH) CheckOH->HasOH Yes NoOH Absent: Ester/Thioester Only CheckOH->NoOH No HighCO Peak > 1720 cm⁻¹ (Benzoate Ester) CheckCO->HighCO High Freq LowCO Peak 1660-1700 cm⁻¹ (Thiobenzoate / Acid Dimer) CheckCO->LowCO Low Freq Conflict CRITICAL OVERLAP: Acid C=O vs Thioester C=O LowCO->Conflict Ambiguity HasNitro Strong Peaks: Nitro Group Confirmed CheckNitro->HasNitro Peaks Present Resolve Salt Shift: Acid -> 1600 cm⁻¹ Thioester stays ~1690 cm⁻¹ Conflict->Resolve Action: Make Salt

Caption: Logical flow for distinguishing Thioester, Benzoate, and Acid moieties using FTIR spectral markers.

Experimental Protocol: High-Fidelity Acquisition

To ensure the "Performance" of this analytical method (i.e., spectral resolution), sample preparation is paramount. Thiobenzoates are often solids; however, improper grinding can lead to scattering (Christiansen effect) that distorts peak shapes.

Method A: ATR (Attenuated Total Reflectance) – Recommended
  • Why: Minimal sample prep; ideal for surface analysis; avoids hygroscopic water from KBr.

  • Step 1: Place ~2 mg of solid thiobenzoate on the Diamond/ZnSe crystal.

  • Step 2: Apply high pressure (clamp) to ensure intimate contact.

  • Step 3: Acquire background (air) and sample scans (32 scans, 4 cm⁻¹ resolution).

  • Validation: Ensure the baseline is flat. If the Nitro peaks (1530/1350) are "derivative-shaped," pressure is too low.

Method B: KBr Pellet – For Trace Analysis
  • Why: Higher sensitivity for weak bands (like C-S stretch).

  • Step 1: Mix sample with dry KBr (ratio 1:100).

  • Step 2: Grind in an agate mortar until a fine powder (no sparkles).

  • Step 3: Press at 10 tons for 2 minutes to form a transparent disc.

  • Validation: A broad peak at 3400 cm⁻¹ indicates wet KBr. Dry the pellet or subtract the blank carefully.

Workflow Diagram

Workflow cluster_QC Quality Control Check Synth Synthesis (Thioesterification) Purify Purification (Recrystallization) Synth->Purify Prep Sample Prep (ATR vs KBr) Purify->Prep Scan FTIR Acquisition (4000-400 cm⁻¹) Prep->Scan Process Data Processing (Baseline Correction) Scan->Process Analyze Peak Assignment (ID 1690, 1530, 1350) Process->Analyze Check C=O > 1720? (Did it hydrolyze?) Analyze->Check Verify

Caption: Step-by-step experimental workflow from synthesis to spectral validation.

References
  • The Carbonyl Group Frequency of Thiocarboxylic S-Esters. Journal of the Chemical Society B. (1970).[8] Discusses the mass and electronic effects lowering thioester frequencies.

  • Spectroscopy of Carboxylic Acids and Derivatives. Chemistry LibreTexts. (2024).[1][9][10][11] Provides comparative ranges for esters, thioesters, and acids.

  • Infrared Spectroscopy of Nitro Groups. University of Colorado Boulder / OrgChem. Tutorial on the specific shifts of aromatic nitro groups.

  • FTIR Spectrum of 4-Nitrobenzoic Acid Derivatives. Spectrochimica Acta Part A. (2008).[12] Experimental data on nitro-benzoate vibrations.

  • Comparison of FTIR and Raman Spectroscopy. Gateway Analytical. (2021).[1][13] Context on when to use FTIR vs Raman for functional group analysis.

Sources

HPLC Method Development Guide: 5-Nitro-2-(propylsulfanyl)benzoic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 5-Nitro-2-(propylsulfanyl)benzoic acid (NPSBA) .

Context: NPSBA is a critical intermediate in the synthesis of various pharmaceutical scaffolds, particularly nitro-aromatic antibiotics and anthelmintics. Its structural complexity—combining a strongly acidic carboxylic moiety (


), a polar nitro group, and an oxidatively labile propyl-sulfide linkage—presents unique chromatographic challenges.

Comparison: This guide compares a standard "Generic Scouting Method" (Method A) often used in early discovery against an "Optimized Stability-Indicating Method" (Method B) designed for GMP release testing.

Chemical Context & Analytical Challenges

Before establishing a method, one must understand the analyte's behavior in solution.

  • Acidity (The Tailing Factor): The benzoic acid moiety requires strict pH control. If the mobile phase pH is near the analyte's

    
     (approx 2.2–2.5), the molecule splits between ionized and non-ionized states, causing severe peak tailing and retention time drift.
    
  • Oxidative Instability (The Impurity Profile): The thioether (sulfide) linkage is susceptible to oxidation, forming two distinct impurities:

    • Sulfoxide (S-oxide): More polar, elutes earlier.

    • Sulfone (S-dioxide): Distinct polarity, elutes between sulfoxide and parent or after, depending on the stationary phase.

Diagram 1: Degradation & Interaction Pathway

The following diagram illustrates the oxidative degradation pathway and the acid-base equilibrium that dictates the separation strategy.

ChemicalPathway cluster_0 Method Requirement NPSBA 5-Nitro-2-(propylsulfanyl) benzoic acid (Parent) Sulfoxide Sulfoxide Impurity (More Polar) NPSBA->Sulfoxide Oxidation [O] Ionized Ionized Carboxylate (Poor Retention) NPSBA->Ionized pH > pKa (2.2) Sulfone Sulfone Impurity (Highly Polar) Sulfoxide->Sulfone Oxidation [O] Req Mobile Phase pH < 2.5 Required to suppress ionization

Caption: Oxidative degradation pathway of the thioether moiety and the pH-dependent ionization equilibrium.

Method Comparison: Generic vs. Optimized

Method A: The "Generic Alternative" (Baseline)

Commonly used in high-throughput screening environments.

  • Column: C18 Standard (e.g., 5 µm, 150 x 4.6 mm)[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile

  • Mode: Linear Gradient (5% to 95% B)

  • Flaws:

    • Formic Acid (pH ~2.7): Often insufficient to fully suppress the ionization of the nitro-benzoic acid, leading to tailing factors > 1.5.

    • Selectivity: Co-elution of the sulfoxide impurity with the solvent front or the parent peak due to lack of distinct interaction mechanisms.

Method B: The "Optimized Product" (Recommended)

Designed for rigorous purity profiling and stability testing.

  • Column: Phenyl-Hexyl or End-capped C18 (3 µm, 150 x 4.6 mm)

    • Why: Phenyl phases offer

      
       interactions with the nitro-aromatic ring, providing orthogonal selectivity to separate the parent from oxidative impurities.
      
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5)

  • Mobile Phase B: Methanol

    • Why: Phosphate buffer provides high ionic strength to sharpen peaks. Methanol is preferred over Acetonitrile here to enhance selectivity for the aromatic impurities.

Comparative Performance Data
MetricMethod A (Generic Formic/ACN)Method B (Optimized Phosphate/MeOH)Status
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Sharp)Superior
Resolution (

)
1.2 (Parent vs. Sulfoxide)> 3.5 (Baseline Separation)Superior
Theoretical Plates (

)
~4,500> 12,000Superior
LOQ (Impurity) 0.05%0.01%Superior
Robustness Low (Sensitive to pH drift)High (Buffered Capacity)Superior

Detailed Experimental Protocols

Reagents & Materials[2][3][4][5]
  • Standard: 5-Nitro-2-(propylsulfanyl)benzoic acid (>99.0% purity).

  • Solvents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Preparation of Mobile Phase A (Buffer pH 2.5)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 900 mL of water.

  • Adjust pH to 2.50 ± 0.05 using dilute Orthophosphoric Acid (10%).

    • Critical Step: Do not use Formic Acid or TFA; they do not provide the necessary ionic strength to prevent interaction with residual silanols.

  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane filter.

Standard Preparation[3][6]
  • Diluent: Methanol:Water (50:50 v/v).[2] Note: The propyl chain makes the compound hydrophobic; pure water will not dissolve it.

  • Stock Solution: Weigh 10 mg of NPSBA into a 20 mL volumetric flask. Dissolve in diluent to volume (Concentration: 0.5 mg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with diluent (50 µg/mL).

Instrument Conditions (Method B)
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary) and 326 nm (secondary for nitro-specific)
Injection Vol 10 µL

Gradient Program:

  • 0.0 min: 30% B (MeOH)

  • 10.0 min: 70% B[1]

  • 15.0 min: 90% B

  • 18.0 min: 90% B

  • 18.1 min: 30% B

  • 23.0 min: 30% B (Re-equilibration)

Method Development Logic Workflow

This diagram outlines the decision-making process used to arrive at Method B, ensuring the protocol is self-validating.

MethodLogic Start Start: NPSBA Analysis CheckStruct Analyze Structure: Acidic + Hydrophobic + Thioether Start->CheckStruct Scouting Scout: Water/ACN + Formic Acid CheckStruct->Scouting Eval1 Result: Tailing Peaks? Poor Impurity Separation? Scouting->Eval1 Decision1 Fix: Switch to Phosphate Buffer pH 2.5 (Suppress Ionization) Eval1->Decision1 Yes Decision2 Fix: Switch to Methanol (Change Selectivity for Sulfoxide) Decision1->Decision2 Final Final Method: Buffer pH 2.5 / MeOH Gradient Decision2->Final

Caption: Logical workflow for optimizing the HPLC method from generic scouting to final stability-indicating protocol.

References

  • BenchChem. (2025).[2][3][4] HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatization. Retrieved from

  • SIELC Technologies. (2025). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (2025). 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem.[5] Retrieved from

  • Helix Chromatography. (2025). HPLC Methods for analysis of Benzoic acid. Retrieved from

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from

Sources

Comparing potency of 5-Nitro-2-(propylsulfanyl)benzoic acid vs NPPB

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical comparison between the established chloride channel blocker NPPB and its structural analog 5-Nitro-2-(propylsulfanyl)benzoic acid .

Executive Summary

  • NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) is the industry-standard, broad-spectrum chloride channel blocker. It is biologically active, potent (IC

    
     10–100 µM), and widely used to inhibit CFTR, CaCC (calcium-activated chloride channels), and volume-regulated anion channels (VRAC).
    
  • 5-Nitro-2-(propylsulfanyl)benzoic acid is a structural analog that lacks the critical hydrophobic phenyl ring found in NPPB. Due to this structural truncation, it exhibits significantly reduced potency and affinity . It is primarily utilized in Structure-Activity Relationship (SAR) studies or as a negative control to validate that the effects observed with NPPB are specific to its full pharmacophore and not merely due to the nitro-benzoic acid core.

Chemical Identity & Structural Comparison

The functional difference between these two molecules lies in the "tail" region attached to the benzoic acid core. This tail dictates the molecule's ability to interact with the hydrophobic pockets of ion channel pores.

FeatureNPPB (The Standard)5-Nitro-2-(propylsulfanyl)benzoic acid (The Analog)
CAS Number 107254-86-41019562-08-3
Molecular Weight 300.31 g/mol 241.27 g/mol
Linker Group Amino group (-NH- )Thioether group (-S- )
Hydrophobic Tail 3-Phenylpropyl (Propyl chain + Phenyl ring)Propyl (Short chain only; NO phenyl ring)
Lipophilicity (LogP) High (~3.5–4.0)Moderate (~2.0–2.5)
Primary Role Active Inhibitor / GPR35 AgonistStructural Analog / Negative Control
Structural Visualization

ChemicalStructure cluster_NPPB NPPB (Active) cluster_Analog Propylsulfanyl Analog (Weak/Inactive) Core 5-Nitro-2-benzoic acid Core Linker1 Amino Linker (-NH-) Core->Linker1 Linker2 Sulfanyl Linker (-S-) Core->Linker2 Tail1 3-Phenylpropyl Tail (Hydrophobic Anchor) Linker1->Tail1 High Affinity Binding Tail2 Propyl Tail (Truncated, No Ring) Linker2->Tail2 Loss of Hydrophobic Interaction

Figure 1: Structural divergence. The "Active" NPPB possesses a phenyl ring essential for channel occlusion, whereas the analog lacks this anchor.

Mechanism of Action & SAR Analysis

To understand why NPPB is the superior blocker, one must examine the Structure-Activity Relationship (SAR) of fenamates and nitrobenzoates.

The "Anchor" Hypothesis

Ion channel blockers like NPPB typically function by lodging themselves into the channel pore or an allosteric hydrophobic pocket.

  • NPPB Mechanism: The phenyl ring on the propyl chain acts as a "hydrophobic anchor." It engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) lining the channel pore. This stabilizes the molecule in the blocking position.
  • Analog Failure: The 5-Nitro-2-(propylsulfanyl)benzoic acid analog lacks this phenyl ring. Without the hydrophobic anchor, the molecule cannot maintain a stable residence time within the pore. The replacement of the nitrogen linker with sulfur also alters the bond angle and hydrogen-bonding potential, further reducing affinity.

Signaling Pathway Impact

Mechanism Stimulus Stimulus (e.g., cAMP, Ca2+) Channel_Open Cl- Channel Opens (CFTR, CaCC, VRAC) Stimulus->Channel_Open Block Pore Occlusion (Phenyl Ring Anchors) Channel_Open->Block Target NoBlock Weak/No Binding (No Hydrophobic Anchor) Channel_Open->NoBlock Target NPPB NPPB Treatment NPPB->Block Result_NPPB Cl- Current INHIBITED Block->Result_NPPB Analog Propylsulfanyl Analog Treatment Analog->NoBlock Result_Analog Cl- Current UNAFFECTED (Negative Control) NoBlock->Result_Analog

Figure 2: Functional consequence of the structural difference. NPPB successfully blocks the pore, while the analog fails to engage.

Performance Comparison Data

ParameterNPPB5-Nitro-2-(propylsulfanyl)benzoic acid
IC

(CFTR)
8–30 µM (Potent)> 500 µM (Estimated/Inactive)
IC

(CaCC)
10–20 µM (Potent)Weak / Inactive
GPR35 Activity Agonist (EC

~10 µM)
Unknown / Likely Weak
Mitochondrial Uncoupling High (Protonophore)Moderate (Due to acidic core)
Solubility DMSO (100 mM), Ethanol (20 mM)DMSO, Methanol

Critical Note on Selectivity: NPPB is non-specific . While potent, it also inhibits renal chloride channels (ClC-K), volume-regulated channels, and can uncouple oxidative phosphorylation in mitochondria (acting as a protonophore). When using NPPB, it is crucial to use the Propylsulfanyl analog (or similar inactive benzoates) to distinguish between specific channel blockade and metabolic toxicity.

Experimental Protocols

Protocol A: Validating Chloride Channel Blockade

Use this workflow to confirm if a current is carried by a chloride channel sensitive to NPPB.

  • Preparation:

    • Dissolve NPPB in DMSO to create a 100 mM stock.

    • Dissolve 5-Nitro-2-(propylsulfanyl)benzoic acid in DMSO to create a 100 mM stock (Control).

  • Baseline Recording:

    • Establish a stable whole-cell Cl⁻ current using a patch-clamp setup (e.g., stimulated by 10 µM Forskolin for CFTR or 500 nM Ca²⁺ for CaCC).

  • Application of Control (The Analog):

    • Perfuse the cell with 100 µM of the Propylsulfanyl analog .

    • Expected Result: Minimal to no reduction in current amplitude. This proves that the "nitro-benzoate" core alone does not kill the cell or block the channel non-specifically.

  • Application of Blocker (NPPB):

    • Wash out the analog (2–3 mins).

    • Perfuse the cell with 100 µM NPPB .

    • Expected Result: Rapid, reversible inhibition of the Cl⁻ current (typically >80% block).

  • Analysis:

    • Calculate the percentage block relative to the baseline. If the Analog caused <10% block and NPPB caused >80% block, the experiment is valid.

References

  • Wangemann, P., et al. (1986). "Cl⁻-channel blockers in the thick ascending limb of the loop of Henle. Structure-activity relationship." Pflügers Archiv, 407(Suppl 2), S128–S141. (Establishes the requirement of the phenylpropyl tail for potency).

  • Keeling, D. J., et al. (1991). "Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line." Biochimica et Biophysica Acta (BBA), 1115(1), 42–48. Link

  • Taniguchi, Y., et al. (2008). "5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist." Pharmacology, 82(4), 245–249. (Identifies NPPB's off-target agonist activity).

  • Sigma-Aldrich. "Product Specification: 5-Nitro-2-(propylsulfanyl)benzoic acid (CAS 1019562-08-3)." Link

A Comparative Guide to the Crystal Structure Analysis of 5-Nitro-2-Sulfanylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and biochemical analysis, the structural elucidation of small molecules provides the foundational knowledge for understanding their function. Among these, 5-nitro-2-sulfanylbenzoic acid and its derivatives represent a class of compounds with significant utility, most notably as key reagents in quantifying free thiols in proteins, a technique widely known as the Ellman's test.[1][2] The precise arrangement of atoms and molecules in the solid state, determined through crystal structure analysis, governs critical physicochemical properties such as solubility, stability, and ultimately, biological activity.

This guide offers a comparative analysis of the crystallographic features of 5-nitro-2-sulfanylbenzoic acid derivatives and structurally related nitrobenzoic acids. By examining the interplay of functional groups and their influence on intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the principles guiding the solid-state architecture of these vital compounds.

The Significance of Structural Analysis

The spatial orientation of the nitro (NO₂), sulfanyl (-SH), and carboxylic acid (-COOH) groups in these molecules dictates their reactivity and interactions. Crystal structure analysis, primarily through Single-Crystal X-ray Diffraction (SCXRD), offers an unparalleled view of the three-dimensional arrangement of molecules in a crystal lattice. This information is crucial for:

  • Understanding Intermolecular Forces: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that determine the crystal packing.[3][4]

  • Correlating Structure with Properties: Linking solid-state structure to physical properties like melting point, dissolution rate, and polymorphism.

  • Rational Drug Design: Providing a structural basis for designing new derivatives with enhanced activity or improved pharmaceutical properties.

Methodologies for Comprehensive Structural Elucidation

A multi-faceted approach is essential for a thorough analysis of the crystal structures of 5-nitro-2-sulfanylbenzoic acid derivatives. This typically involves synthesis, crystallographic analysis, and spectroscopic characterization.

Synthesis and Crystal Growth

The synthesis of the parent compound, 5-mercapto-2-nitrobenzoic acid, can be achieved through methods such as the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) or via nucleophilic aromatic substitution.[1][2] Derivatives can then be prepared through standard organic transformations.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step.[5]

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Begin by screening a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate) or solvent mixtures to find a system where the compound has moderate solubility.

  • Dissolution: Prepare a nearly saturated solution of the purified compound in the chosen solvent, gently heating if necessary to ensure complete dissolution.

  • Slow Evaporation: Filter the solution to remove any particulate matter and leave it in a loosely covered container in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.

  • Alternative Methods: If slow evaporation is unsuccessful, other techniques such as slow cooling of a saturated solution or vapor diffusion can be employed.[5]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on filter paper.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are then determined using direct methods or other algorithms.[5]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.[5]

Spectroscopic Complementation: FT-IR and NMR

While SCXRD provides the solid-state structure, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies offer valuable complementary information about the molecule's functional groups and structure in different states.[6][7]

  • FT-IR Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of functional groups. For 5-nitro-2-sulfanylbenzoic acid derivatives, key absorbances include the O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the nitro group.[8][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the molecular structure in solution.[6]

Comparative Analysis of Crystal Structures

Direct crystallographic data for a wide range of 5-nitro-2-sulfanylbenzoic acid derivatives is not extensively available in the public domain. Therefore, this guide presents a comparative analysis based on the parent compound and structurally related nitrobenzoic acid derivatives to infer structural trends.

Key Crystallographic Parameters

The following table summarizes key crystallographic data for selected nitrobenzoic acid derivatives, providing a basis for structural comparison.

Parameter2-Methylamino-5-nitrobenzoic acid[10]Methyl 5-nitro-2-(tosyloxy)benzoate[11]2-Chloro-5-nitrobenzoic acid Derivative (Salt)[4]
Formula C₈H₈N₂O₄C₁₅H₁₃NO₇SC₉H₁₄ClNO₅
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 7.25416.599011.1433
b (Å) 14.0377.725910.3201
c (Å) 8.597216.42811.2333
β (°) ** 103.67379.478105.808
Volume (ų) **850.6802.61241.69
Z 424
Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of nitrobenzoic acid derivatives is predominantly governed by a network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. A common motif is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[3] Intramolecular N-H···O hydrogen bonds are also observed in derivatives like 2-methylamino-5-nitrobenzoic acid, leading to the formation of ring motifs.[10]

  • π-π Stacking: The aromatic rings of these molecules can interact through π-π stacking, contributing to the overall stability of the crystal structure.

  • Nitro Group Interactions: The electron-withdrawing nitro group can participate in various weak intermolecular interactions, influencing the orientation of neighboring molecules.[12][13] The planarity of the nitro group with respect to the benzene ring is often distorted due to these crystal packing forces.[12][13]

  • Sulfanyl Group Interactions: In 5-nitro-2-sulfanylbenzoic acid, the sulfanyl group can act as a weak hydrogen bond donor.

Visualizing Molecular and Methodological Frameworks

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General molecular structure of 5-nitro-2-sulfanylbenzoic acid.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis cluster_results Data Interpretation synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth spectro Spectroscopic Analysis (FT-IR, NMR) purification->spectro scxrd SCXRD Data Collection crystal_growth->scxrd solve Structure Solution scxrd->solve refine Structure Refinement solve->refine refine->spectro packing Crystal Packing Analysis refine->packing interactions Intermolecular Interactions packing->interactions

Caption: Workflow for Crystal Structure Analysis.

Caption: Carboxylic Acid Dimer Hydrogen Bonding.

Conclusion

The crystal structure analysis of 5-nitro-2-sulfanylbenzoic acid and its derivatives is a critical endeavor for harnessing their full potential in various scientific applications. This guide has outlined the key methodologies, from synthesis and crystal growth to detailed structural analysis using SCXRD and complementary spectroscopic techniques. The comparative analysis of related nitrobenzoic acid structures reveals the dominant role of hydrogen bonding and other intermolecular forces in defining the solid-state architecture. A thorough understanding of these structural principles is paramount for the rational design of new molecules with tailored properties for applications in drug discovery and diagnostics.

References

  • Zhurov, V. V., & Pinkerton, A. A. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A, 119(52), 13092–13100. [Link]

  • Krygowski, T. M., & Sadlej-Sosnowska, N. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 347. [Link]

  • Bučar, D.-K., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design. [Link]

  • Ferreira, I., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(23), 7859. [Link]

  • Yıldız, M., et al. (2023). The crystal structure of methyl 5-nitro-2-(tosyloxy)benzoate, C15H13NO7S. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1087-1089. [Link]

  • Karakaş, D., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 776-788. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-5-sulfanylbenzoic acid. PubChem. [Link]

  • Ali, R. R., et al. (2010). 2-Methylamino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1484. [Link]

  • Carballo, R., et al. (2022). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

Sources

A Researcher's Guide to Establishing a Reference Standard for the Analysis of 5-Nitro-2-(propylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a reliable analytical reference standard for 5-Nitro-2-(propylsulfanyl)benzoic acid. Given the current scarcity of commercially available, certified reference standards for this specific compound, this document outlines a scientifically rigorous, in-house qualification process. We will delve into the necessary analytical techniques, data interpretation, and the logic behind creating a self-validating system for your analytical needs.

The Challenge: Sourcing a Reference Standard for 5-Nitro-2-(propylsulfanyl)benzoic acid

An initial survey of the market reveals that while 5-Nitro-2-(propylsulfanyl)benzoic acid is available from several chemical suppliers, it is not currently offered as a pharmacopeial or Certified Reference Standard (CRS). This presents a significant challenge for quantitative analysis, where a well-characterized standard is essential for ensuring the accuracy, precision, and validity of analytical data. In the absence of a CRS, the responsibility falls upon the analytical laboratory to source a high-purity batch and perform a comprehensive characterization to qualify it as an in-house reference standard.

The Strategy: From High-Purity Material to Qualified In-House Standard

The core strategy involves procuring the highest purity grade of 5-Nitro-2-(propylsulfanyl)benzoic acid available and subjecting it to a battery of analytical tests to confirm its identity, purity, and potency. This process, known as "qualification," is a cornerstone of analytical chemistry in regulated environments and is guided by principles from authoritative bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The following diagram illustrates the decision-making and workflow for this qualification process.

start Begin Analytical Project Need for 5-Nitro-2-(propylsulfanyl)benzoic acid Reference Standard search_crs Search for Certified Reference Standard (CRS) (e.g., USP, Ph. Eur.) start->search_crs crs_found CRS Available search_crs->crs_found Found? crs_not_found CRS Not Available search_crs->crs_not_found Not Found? procure_crs Procure and Use CRS crs_found->procure_crs source_high_purity Source High-Purity Material (>98% purity) crs_not_found->source_high_purity qualify_standard Perform In-House Qualification source_high_purity->qualify_standard end Qualified In-House Reference Standard Ready for Use qualify_standard->end

Caption: Decision workflow for establishing a reference standard.

The Analytical Toolkit: A Multi-Modal Approach to Qualification

A single analytical technique is insufficient to fully characterize a reference standard. A combination of methods is required to build a complete profile of the material.

Identity Confirmation

The first step is to unequivocally confirm that the procured material is indeed 5-Nitro-2-(propylsulfanyl)benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

Purity and Potency Determination

This is the most critical phase of the qualification. The goal is to assign a precise value to the purity or potency of the standard. The most robust method for this is the Mass Balance Approach .

The mass balance approach determines the purity of the material by identifying and quantifying all of its components, including impurities. The purity is then calculated by subtracting the sum of all impurities from 100%.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)

The workflow for this comprehensive characterization is as follows:

start High-Purity Material Received identity Identity Confirmation (NMR, MS, IR) start->identity purity_analysis Purity & Impurity Analysis identity->purity_analysis hplc Organic Impurities (HPLC-UV) purity_analysis->hplc water Water Content (Karl Fischer Titration) purity_analysis->water solvents Residual Solvents (Headspace GC-MS) purity_analysis->solvents residue Non-Volatile Residue (Residue on Ignition) purity_analysis->residue calculation Purity Calculation (Mass Balance) hplc->calculation water->calculation solvents->calculation residue->calculation documentation Generate Certificate of Analysis calculation->documentation end Qualified Standard documentation->end

Caption: Workflow for the in-house qualification of a reference standard.

Experimental Protocols & Data Interpretation

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify any organic impurities related to 5-Nitro-2-(propylsulfanyl)benzoic acid.

Objective: To achieve a purity value based on the area percent of the main peak.

Methodology:

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Nitro-2-(propylsulfanyl)benzoic acid candidate material.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Analysis and Interpretation:

    • Inject the sample and record the chromatogram.

    • The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .

    • This method assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate quantification, relative response factors for known impurities should be determined.

Comparison of Potency Assignment Methods

While the mass balance approach is comprehensive, Quantitative NMR (qNMR) offers a direct and often faster alternative for potency assignment.

FeatureMass Balance ApproachQuantitative NMR (qNMR)
Principle Indirect measurement; Purity = 100% - ImpuritiesDirect measurement; compares the integral of an analyte proton signal to that of a certified internal standard.
Strengths Comprehensive; identifies and quantifies different types of impurities (organic, water, etc.).Highly precise and accurate; does not require a reference standard of the same compound; can be a primary method.
Weaknesses Can be time-consuming and requires multiple instruments; relies on the assumption that all impurities are detected.Requires a suitable, certified internal standard that is soluble in the same solvent and has signals that do not overlap with the analyte.
Best For Full characterization for a primary in-house standard.Rapid potency assignment when a suitable internal standard is available.
Summarizing the Qualification Data

All data should be compiled into a formal Certificate of Analysis.

TestMethodResult
Identity
¹H NMR400 MHz, DMSO-d₆Conforms to structure
Mass Spec (HRMS)ESI+Conforms to elemental composition
Purity/Potency
Purity by HPLCArea % at 254 nm99.5%
Water ContentKarl Fischer Titration0.2%
Residual SolventsHeadspace GC-MS0.1% (e.g., Ethyl Acetate)
Residue on IgnitionUSP <281><0.1%
Assigned Purity Mass Balance 99.1%

Calculation: 100% - 0.5% (organic impurities from HPLC, assuming 100% - 99.5%) - 0.2% (water) - 0.1% (solvents) - 0.1% (residue) = 99.1%

Conclusion and Best Practices

Establishing an in-house reference standard for a compound like 5-Nitro-2-(propylsulfanyl)benzoic acid is a rigorous but necessary process when a certified standard is unavailable. By employing a multi-technique approach grounded in the principles of mass balance, a laboratory can generate a well-characterized standard that provides confidence and traceability to all subsequent analytical results.

Key Takeaways:

  • No Shortcuts: A single purity value from an HPLC chromatogram is insufficient. A comprehensive assessment of all potential impurities is crucial.

  • Documentation is Key: Every step of the qualification process, from raw data to final calculations, must be meticulously documented to ensure traceability and scientific validity.

  • Lifecycle Management: The stability of the in-house reference standard should be monitored over time to ensure its integrity.

By following this guide, researchers can confidently establish a reliable reference standard for 5-Nitro-2-(propylsulfanyl)benzoic acid, ensuring the quality and integrity of their scientific and drug development endeavors.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards.[Link]

Technical Comparison Guide: UV-Vis Absorption Maxima of 5-Nitro-2-(propylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-2-(propylsulfanyl)benzoic acid (CAS: 1019562-08-3) represents a specific class of "push-pull" chromophores utilized as intermediates in pharmaceutical synthesis and materials science. Its optical properties are defined by the electronic interaction between the electron-withdrawing nitro group (


) at position 5 and the electron-donating propylsulfanyl group (

) at position 2.

This guide provides a comparative analysis of its UV-Vis absorption characteristics against its synthetic precursors and structural analogs. The data highlights the significant bathochromic (red) shift induced by the thioether substitution, distinguishing it from halogenated precursors.

Part 1: Comparative Technical Specifications

The following table contrasts the target compound with its metabolic and synthetic relatives. The absorption maxima (


) serve as a critical quality control parameter during synthesis and purification.
Table 1: UV-Vis Spectral Comparison of Benzoic Acid Derivatives
CompoundStructure Type

(nm)
Electronic ConfigurationVisual Appearance
5-Nitro-2-(propylsulfanyl)benzoic acid Target 335 – 360 nm Strong D-

-A (Push-Pull)
Yellow Solid
5-Nitro-2-chlorobenzoic acidPrecursor265 – 275 nmWeak D-

-A
Pale Yellow / White
2-Mercapto-5-nitrobenzoic acid (TNB)Thiolate Anion412 nmAnionic Charge TransferIntense Yellow
Benzoic AcidScaffold230, 274 nmBasic Aromatic

-

White Crystalline

*Note: Values are solvent-dependent (typically Methanol or Ethanol). The S-propyl derivative is blue-shifted relative to the free thiolate (TNB) due to the absence of the anionic charge on the sulfur atom.

Mechanistic Insight: The "Push-Pull" Effect

The dramatic shift from the precursor (270 nm) to the target (~350 nm) is driven by intramolecular Charge Transfer (ICT) .

  • Donor (Position 2): The sulfur atom in the propylsulfanyl group possesses lone pairs that donate electron density into the benzene ring (+M effect).

  • Acceptor (Position 5): The nitro group strongly withdraws electron density (-M, -I effect).

  • Conjugation: These two groups are para to each other (positions 2 and 5), allowing for a direct resonance channel across the aromatic system. This lowers the HOMO-LUMO gap, absorbing lower-energy (longer wavelength) light.

Part 2: Experimental Protocol for Spectral Determination

To ensure reproducibility and accuracy (E-E-A-T), follow this self-validating protocol. This method accounts for pH sensitivity, which is critical for benzoic acid derivatives.

Materials
  • Analyte: 5-Nitro-2-(propylsulfanyl)benzoic acid (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).

  • Buffer (Optional but Recommended): 10 mM Phosphate Buffer (pH 7.4) for physiological relevance.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 2.4 mg of the target compound.

    • Dissolve in 10 mL of MeOH to create a 1 mM (1000 µM) stock solution.

    • Checkpoint: Ensure complete dissolution; sonicate if necessary. The solution should be clear yellow.

  • Dilution Series (Linearity Check):

    • Prepare working standards: 10 µM, 25 µM, 50 µM, and 100 µM.

    • Use the Beer-Lambert Law (

      
      ) to validate linearity. If 
      
      
      
      , re-prepare stocks.
  • Spectral Scan:

    • Blank: Use pure solvent (MeOH) in the reference cuvette.

    • Scan Range: 200 nm to 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for peak resolution.

  • Data Analysis:

    • Identify

      
       in the visible region (expected >330 nm).
      
    • Calculate Molar Extinction Coefficient (

      
      ) at 
      
      
      
      .
    • Validation: Compare the

      
       of the S-propyl derivative to the free thiol (TNB). If a peak appears at 412 nm, it indicates S-dealkylation  or contamination with the disulfide cleavage product.
      

Part 3: Synthesis & Electronic Pathway Visualization

The following diagram illustrates the synthesis pathway from the chloro-precursor and the resulting electronic effects that dictate the UV-Vis spectrum.

G cluster_0 Precursor System cluster_1 Target System (Push-Pull) cluster_2 Related Chromophore Precursor 5-Nitro-2-chlorobenzoic Acid (Weak Donor) λmax ~270 nm Target 5-Nitro-2-(propylsulfanyl)benzoic Acid (Strong Donor) λmax ~335-360 nm Precursor->Target S_NAr Reaction (Cl replaced by S-Pr) TNB 2-Mercapto-5-nitrobenzoic Acid (Thiolate Anion) λmax = 412 nm Target->TNB Hypothetical Dealkylation Effect Bathochromic Shift (Red Shift) Due to S-Donor -> NO2-Acceptor Target->Effect Reagent Propanethiol / Base (Nucleophilic Subst.) Reagent->Target

Figure 1: Synthesis pathway and spectral relationship between the chloro-precursor, the S-propyl target, and the related thiolate chromophore.

References

  • Sigma-Aldrich. (n.d.). 5-Nitro-2-(propylsulfanyl)benzoic acid Product Specification. Retrieved from

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. (Establishes the 412 nm standard for the related 2-nitro-5-thiobenzoic acid chromophore).
  • Guo, H. B., et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Journal of Physical Chemistry A.
  • BenchChem. (2025). Synthesis and Properties of Nitrobenzoic Acid Derivatives. Retrieved from

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitro-2-(propylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The disposal of any chemical waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] All generators of hazardous waste are responsible for its proper identification, management, and disposal to protect human health and the environment.[3]

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. Based on the chemical structure of 5-Nitro-2-(propylsulfanyl)benzoic acid, we can infer potential hazards from related compounds.

  • Nitro Group (-NO2): Organic nitro compounds are often treated as potentially explosive, especially when subjected to heat, shock, or friction.[4] They can also be strong oxidizers, posing a fire risk if mixed with incompatible materials.[5]

  • Carboxylic Acid (-COOH): The acidic nature of the compound suggests it will be corrosive.

  • Sulfur Moiety (-S-): Sulfur-containing organic compounds can lead to the acidification of soil and groundwater if not disposed of properly.[6][7]

  • General Toxicity: Similar nitrobenzoic acid derivatives are harmful if swallowed, and can cause skin and serious eye irritation.[8][9][10] Some are suspected of causing genetic defects, cancer, or reproductive harm.

Based on these characteristics, waste containing 5-Nitro-2-(propylsulfanyl)benzoic acid should be presumed to be hazardous. Under RCRA, a waste is hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

Table 1: Inferred Properties and Hazards of 5-Nitro-2-(propylsulfanyl)benzoic acid

Property/HazardInferred CharacteristicRationale
Physical State Solid (powder)Based on similar benzoic acid derivatives.[8]
Corrosivity Likely corrosivePresence of the carboxylic acid group.
Reactivity Potentially reactive/oxidizerPresence of the nitro group.[4][5]
Toxicity Harmful if swallowed, skin/eye irritantBased on data for similar nitrobenzoic acids.[8][10]
Environmental Hazard Potential for soil/water acidificationPresence of sulfur and acidic nature.[6]
Personal Protective Equipment (PPE) and Safety Precautions

Given the inferred hazards, stringent safety measures must be in place during the handling and disposal of 5-Nitro-2-(propylsulfanyl)benzoic acid.

  • Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield should also be worn.[12]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

    • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[12]

    • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Container: Use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical; for acidic and potentially oxidizing compounds, a high-density polyethylene (HDPE) container is a suitable choice.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Nitro-2-(propylsulfanyl)benzoic acid," and the associated hazards (e.g., "Corrosive," "Oxidizer," "Toxic").

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with:

    • Strong reducing agents: To prevent a potentially violent reaction with the nitro group.

    • Bases: To avoid a strong exothermic neutralization reaction.

    • Flammable materials: Due to the oxidizing nature of the nitro group.[14]

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the steps for the safe disposal of 5-Nitro-2-(propylsulfanyl)benzoic acid from a laboratory setting. This procedure assumes the waste is being collected for pickup by a licensed hazardous waste disposal company, which is the recommended and most common practice in research environments.

Experimental Protocol: Laboratory Waste Collection of 5-Nitro-2-(propylsulfanyl)benzoic acid

Objective: To safely collect and store waste 5-Nitro-2-(propylsulfanyl)benzoic acid for proper disposal.

Materials:

  • Waste 5-Nitro-2-(propylsulfanyl)benzoic acid (solid or in solution)

  • Designated hazardous waste container (HDPE)

  • Hazardous waste labels

  • Appropriate PPE (goggles, gloves, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Labeling: If not already done, clearly label the hazardous waste container with the chemical name and all known and inferred hazards.

  • Waste Transfer (Solid): Carefully transfer the solid waste into the designated container using a clean scoop or spatula. Avoid creating dust.

  • Waste Transfer (Solution): If the waste is in a solvent, carefully pour the solution into the designated liquid waste container. Note the solvent on the hazardous waste label.

  • Container Sealing: Securely close the container. Do not overfill; leave at least 10% headspace for expansion.[13]

  • Decontamination: Decontaminate the spatula, any other equipment, and the work area in the fume hood.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[15]

Diagram 1: Disposal Workflow for 5-Nitro-2-(propylsulfanyl)benzoic acid

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood label_container Label Hazardous Waste Container fume_hood->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Area seal_container->store_waste disposal Arrange for Professional Disposal store_waste->disposal end End: Waste Manifested and Removed disposal->end

Caption: Workflow for the safe laboratory disposal of 5-Nitro-2-(propylsulfanyl)benzoic acid.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the area and evacuate if the spill is large or you are unsure how to handle it.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse a solid powder.

  • Control: If it is safe to do so, prevent the spill from spreading.

  • Cleanup (Small Spill): For a small spill of solid material, carefully sweep it up with a non-sparking tool and place it in the hazardous waste container. For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material into the waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS office.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-Nitro-2-(propylsulfanyl)benzoic acid is a critical component of responsible laboratory practice. While specific data for this compound is limited, a conservative approach based on its chemical functionalities—the nitro group, the carboxylic acid, and the sulfur linkage—dictates that it be treated as a hazardous waste. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant disposal procedures, researchers can ensure the safety of themselves and their colleagues, and maintain a commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS professionals for any questions regarding hazardous waste disposal.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • UCC. (2021). Safety Data Sheet.
  • University of Georgia Office of Research. (n.d.). NitroCompounds-Various.docx.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • ATSDR. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid.
  • Open Government program. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • Open Government program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by.
  • CDH Fine Chemical. (n.d.). CAS No 62-23-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Nitro-2-(propylsulfanyl)benzoic acid

[1]

Executive Summary & Chemical Context[2][3][4][5]

This guide defines the mandatory safety architecture for handling 5-Nitro-2-(propylsulfanyl)benzoic acid (CAS: 53938-89-5).[1] As a functionalized nitro-benzoic acid derivative containing a thioether (sulfide) linkage, this compound presents a dual hazard profile: particulate irritation typical of benzoic acids and potential sulfur-based sensitization .[1]

Effective handling requires more than generic PPE; it demands a protocol that mitigates dust inhalation and dermal permeation. The presence of the nitro group (



1

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the hazard. The following classifications are derived from structural activity relationships (SAR) of analogous nitro-benzoic thioethers and available safety data.

GHS Hazard Classification (Self-Validating)[1]
Hazard ClassGHS CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2]Acidic proton donation disrupts dermal pH; thioether moiety may act as a sensitizer.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Micro-particulates dissolve in lacrimal fluid, creating localized acidic zones.
STOT - SE H335 May cause respiratory irritation.[1][2]Inhalation of dust triggers mucous membrane inflammation.
Acute Toxicity H302 Harmful if swallowed.[2][5]Nitro-aromatics can interfere with cellular respiration (methemoglobinemia risk in high doses).[1]

Critical Incompatibility: Do NOT store or mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides). The sulfide linkage is susceptible to rapid oxidation to sulfoxides/sulfones, potentially generating heat, while the nitro group adds energetic potential.

PPE Matrix: The Defense Layer

Engineering controls (fume hoods) are the primary defense. PPE is the secondary "fail-safe."[1]

Hand Protection: The "Double-Barrier" Standard

Standard 4-mil nitrile gloves are insufficient for prolonged contact with sulfur-containing aromatics, which can permeate thin rubber.[1]

  • Primary Layer: Disposable Nitrile (4 mil) – Tactile sensitivity.

  • Secondary Layer (Required for Synthesis/Spills): Extended-cuff Nitrile (minimum 6-8 mil) or Laminated Film (Silver Shield®).[1]

  • Rationale: The thioether moiety increases lipophilicity, potentially accelerating permeation through standard nitrile. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.

Eye & Face Protection[6][7][9][12][13][14]
  • Standard Operation: Chemical Safety Goggles (Indirect Vent).

    • Why? Safety glasses allow dust migration. Goggles seal the orbital area against fine acidic powder.

  • High Dust/Synthesis: Face Shield + Goggles.

Respiratory Protection[6][12][13]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Spill/Hood Failure): NIOSH-approved N95 (minimum) or P100 particulate respirator.[1] If heating/reaction generates vapors, upgrade to a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Operational Protocols

A. Weighing & Transfer (The High-Risk Zone)

Static electricity can disperse this fine powder, leading to inhalation risks.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the weighing boat.

  • Donning: Put on double nitrile gloves and safety goggles.

  • Transfer: Use a disposable spatula. Do not pour from the bulk container; transfer small amounts to a secondary vessel to minimize dust clouds.

  • Decontamination: Wipe the balance area with a saturated sodium bicarbonate solution (neutralizes the acid) followed by water.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent "puffing" of the powder.

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat to prevent volatilization of sulfur byproducts.

C. Spill Response Strategy

Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered. [1]

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Neutralize: Cover the spill with Soda Ash or Calcium Carbonate . This neutralizes the carboxylic acid functionality.

  • Collect: Dampen the powder slightly with an inert solvent (e.g., heptane) or water (if compatible with waste stream) to suppress dust, then sweep into a hazardous waste container.

Workflow Visualization

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" safety checks.

GStartStart: Handling CAS 53938-89-5CheckControlsCheck Engineering Controls(Fume Hood Flow > 100 fpm?)Start->CheckControlsPPE_SelectSelect PPE:1. Goggles (Not Glasses)2. Double Nitrile Gloves3. Lab CoatCheckControls->PPE_SelectPassTask_DecisionTask Type?PPE_Select->Task_DecisionWeighingWeighing/Transfer(Risk: Dust Inhalation)Task_Decision->WeighingSolid HandlingReactionSynthesis/Heating(Risk: Vapors/Splash)Task_Decision->ReactionWet ChemistryStatic_ControlApply Anti-Static MeasuresUse Draft ShieldWeighing->Static_ControlReflux_CheckEnsure Condenser ActiveCheck Oxidizer IncompatibilityReaction->Reflux_CheckExecutionExecute Procedure(Keep Sash Low)Static_Control->ExecutionReflux_Check->ExecutionWasteDisposal:Segregate as Organic AcidNO OxidizersExecution->Waste

Caption: Operational logic flow for handling 5-Nitro-2-(propylsulfanyl)benzoic acid, prioritizing engineering controls and task-specific hazard mitigation.

Disposal & Waste Management

Disposal protocols must prevent downstream chemical incompatibility.

  • Waste Stream: Segregated Organic Acids.

  • Labeling: Must clearly state "Contains Sulfides" and "Nitro-Compounds."[1]

  • Prohibition: Never mix with waste streams containing Nitric Acid or Permanganates . The oxidation of the sulfide to sulfone is exothermic; in a waste drum, this can lead to thermal runaway.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277609, 5-Nitro-2-(propylthio)benzoic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of nitrobenzoic acids. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1]

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